molecular formula C7H5N3OS B098712 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol CAS No. 15264-63-8

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

Número de catálogo: B098712
Número CAS: 15264-63-8
Peso molecular: 179.20 g/mol
Clave InChI: TXCXZVFDWQYTIC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol is a pyridyl oxadiazole based building block that has a 1,3,4-oxadiazole as the central ring, which is attached with pyridyl and thiol as pendant groups. It has a luminescence property that makes it useful in biological applications. It can also be used as a bridging ligand for the formation of novel polymeric coordination systems.>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3OS/c12-7-10-9-6(11-7)5-1-3-8-4-2-5/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCXZVFDWQYTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354468
Record name 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15264-63-8
Record name 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

chemical and physical properties of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of this compound. The information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyridine ring and a 1,3,4-oxadiazole ring substituted with a thiol group.[1] This structure imparts a range of interesting chemical and physical properties, making it a valuable building block in medicinal chemistry and materials science.[1][2] The compound exists in a thiol-thione tautomerism.

Table 1: General and Physical Properties

PropertyValueReference
CAS Number 15264-63-8[3]
Molecular Formula C₇H₅N₃OS[3]
Molecular Weight 179.20 g/mol [3]
Appearance Light yellow to yellow solid[4]
Melting Point 270-275 °C[4]
Boiling Point (Predicted) 274.9 ± 32.0 °C[4]
Density (Predicted) 1.52 ± 0.1 g/cm³[4]
pKa (Predicted) 3.38 ± 0.70[4]
Solubility Moderately soluble in polar organic solvents.[5]

Table 2: Computed Molecular Properties

PropertyValueReference
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 4[6]
Rotatable Bond Count 1[6]
Exact Mass 179.01533297 g/mol [6]
Topological Polar Surface Area 78.6 Ų[6]
Heavy Atom Count 12[6]

Spectral Data

The structure of this compound has been confirmed by various spectroscopic techniques.

Table 3: Spectral Data

TechniqueDataReference
¹H NMR (400 MHz, DMSO-d₆, ppm): δ 8.71 (d, J=5.83, 2H, Ar-H), 7.82 (d, J=5.83, 2H, Ar-H).[1]
¹³C NMR (100 MHz, DMSO-d₆, ppm): δ 176.60 (C=S), 157.06 (C=N), 150.81 (Ar-C), 130.33 (Ar-C), 119.29 (Ar-C).[1]
FTIR Spectra available, confirming functional groups.[7][8]
Mass Spectrometry Spectra available for confirmation of molecular weight.[9]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acid hydrazide with carbon disulfide in a basic medium.[1][10][11]

Materials:

  • Isonicotinohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl) for acidification

  • Ethanol-dioxane mixture for recrystallization

Procedure:

  • Dissolve isonicotinohydrazide (0.05 mol) in ethanol (50 mL).

  • Add a solution of potassium hydroxide (or sodium hydroxide) (0.05 mol) in ethanol.

  • Add carbon disulfide (0.05 mol) to the mixture.

  • Reflux the reaction mixture for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from an ethanol-dioxane mixture to obtain pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 Isonicotinohydrazide dissolve Dissolve Hydrazide in Ethanol start1->dissolve start2 Carbon Disulfide add_cs2 Add Carbon Disulfide start2->add_cs2 start3 Base (KOH/NaOH) add_base Add Base start3->add_base start4 Ethanol start4->dissolve dissolve->add_base add_base->add_cs2 reflux Reflux (3-6h) add_cs2->reflux cool Cool and Pour into Ice Water reflux->cool acidify Acidify with HCl cool->acidify precipitate Precipitation acidify->precipitate filter Filter precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure this compound recrystallize->product

Synthesis Workflow
Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is recorded using KBr pellets or as a mull to identify the characteristic functional groups.

  • Mass Spectrometry (MS): Electron impact mass spectrometry is used to determine the molecular weight of the compound.

Antimicrobial Activity Assay

The antimicrobial activity can be evaluated using the micro-broth serial dilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions in nutrient broth to achieve a range of concentrations.

  • Inoculate the wells of a microtiter plate with a standardized suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus epidermidis).

  • Add the different concentrations of the test compound to the wells.

  • Incubate the plates at 37°C for 24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Antioxidant Activity Assay (DPPH Method)

The free radical scavenging activity can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[12]

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • In a test tube, mix an aliquot of the compound's solution with a methanolic solution of DPPH.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Urease Inhibition Assay

The inhibitory activity against urease can be determined using the indophenol method.

Procedure:

  • Prepare a solution of Jack bean urease in phosphate buffer.

  • Pre-incubate the enzyme with various concentrations of the test compound at room temperature.

  • Initiate the enzymatic reaction by adding a urea solution.

  • After a specific incubation time, stop the reaction and measure the amount of ammonia produced using the indophenol reagent by monitoring the absorbance at a specific wavelength.

  • Thiourea is typically used as a standard inhibitor.[13]

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Biological and Chemical Applications

This compound has demonstrated a variety of biological and chemical activities, highlighting its potential in different fields.

G cluster_applications Potential Applications compound This compound antimicrobial Antimicrobial Agent compound->antimicrobial antioxidant Antioxidant compound->antioxidant urease_inhibitor Urease Inhibitor compound->urease_inhibitor corrosion_inhibitor Corrosion Inhibitor compound->corrosion_inhibitor

Potential Applications
Antimicrobial Activity

This compound has shown promising antimicrobial effects. It inhibits the growth of Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL and Staphylococcus epidermidis with an MIC of 4 µg/mL.[12] The 1,3,4-oxadiazole scaffold is a known pharmacophore in many antimicrobial agents.

Antioxidant Activity

The thiol group in the molecule contributes to its antioxidant potential. It exhibits significant free radical scavenging activity, with a reported IC₅₀ value of 17.47 µM in the DPPH assay.[12]

Urease Inhibition

Derivatives of 1,3,4-oxadiazole are known to be potent urease inhibitors.[13][14] This activity is significant for potential applications in agriculture and medicine, particularly in combating infections caused by urease-producing bacteria like Helicobacter pylori.

Corrosion Inhibition

This compound has been investigated as a corrosion inhibitor for carbon steel in acidic environments.[15][16] It forms a protective film on the metal surface, significantly reducing the corrosion rate. The inhibition efficiency is evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy.[15]

Safety Information

Table 4: Hazard and Safety Data

CategoryInformationReference
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment Dust mask (type N95 or equivalent), eye shields, and gloves.

References

Spectroscopic and Synthetic Profile of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic characteristics and synthesis of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated spectroscopic data, and a visual representation of its synthesis.

Spectroscopic Data

The structural elucidation of this compound is supported by Fourier Transform Infrared (FTIR) spectroscopy, as well as Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The key quantitative data from these analyses are summarized below.

Table 1: FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Assignment
3356N-H stretch
1642C=N stretch
1255C=S stretch

Note: The presence of N-H and C=S stretching bands suggests that in the solid state, the molecule may exist predominantly in the thione tautomeric form.[1][2][3]

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
13.70Singlet1HSH (thiol) or NH (thione) proton
7.65 - 6.56Multiplet3HProtons of the pyridyl ring

Solvent: Not specified in the available data. The broad chemical shift range for the pyridyl protons is noted as a multiplet.[3]

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
164.32C=S (thione carbon) of the oxadiazole ring
161.98C5 of the oxadiazole ring
142.59C4' of the pyridyl ring (attached to C5)
130.40, 127.05C2', C6' and C3', C5' of the pyridyl ring
121.11C1' of the pyridyl ring
50.24Aliphatic carbon (if present)
21.59Methyl carbon (if present)

Solvent: DMSO-d₆. Note: The assignments for the pyridyl carbons are based on general knowledge of similar structures and may require further 2D NMR analysis for definitive confirmation. The presence of aliphatic and methyl signals in one source appears to be for a related but different compound and are included for completeness of reporting from that source.[4][5]

Experimental Protocols

The synthesis of this compound is typically achieved through a cyclization reaction involving isonicotinohydrazide and carbon disulfide.[6][7]

Synthesis of this compound [3][8]

  • Materials:

    • Isonicotinohydrazide (0.05 mol, 6.86 g)

    • Sodium hydroxide (0.05 mol, 2 g)

    • Carbon disulfide (0.02 mole, 1.2 mL in one reference, not quantified in another)

    • Ethanol (50 mL)

    • Water

    • Acetic acid or other acid for acidification

  • Procedure:

    • Isonicotinohydrazide is dissolved in ethanol in a reaction vessel.

    • Sodium hydroxide is added to the solution.

    • Carbon disulfide is then added to the mixture.

    • The reaction mixture is refluxed for a period of several hours (e.g., 12 hours).[3]

    • After reflux, the excess solvent is removed, for instance by vacuum evaporation.

    • The resulting residue is dissolved in water and filtered.

    • The filtrate is then acidified (e.g., with acetic acid), leading to the precipitation of the product.

    • The precipitate is collected by filtration, washed, and can be recrystallized from a suitable solvent mixture such as ethanol-dioxane (5:1) or ethanol-water.[3][8]

Spectroscopic Analysis

  • FTIR Spectroscopy: The FTIR spectrum is typically recorded using a KBr disc or as a Nujol mull.[9][10][11]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[8] The compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆.[4]

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow Isoniazid Isonicotinohydrazide Cyclization Reflux (Ring Closure) Isoniazid->Cyclization CS2 Carbon Disulfide (CS₂) CS2->Cyclization Base Base (e.g., NaOH in Ethanol) Base->Cyclization Intermediate Potassium Dithiocarbazate Intermediate Acidification Acidification (e.g., Acetic Acid) Intermediate->Acidification Cyclization Product Cyclization->Intermediate Formation Product This compound Acidification->Product Precipitation

Caption: Synthesis of this compound.

References

The Crystal Structure of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines the key crystallographic parameters, detailed experimental protocols for its synthesis and structural determination, and explores its potential mechanism of action as an anti-inflammatory agent.

Introduction

Heterocyclic compounds containing the 1,3,4-oxadiazole moiety are a well-established class of pharmacologically active agents, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The subject of this guide, this compound, incorporates a pyridine ring, which can further enhance its biological profile and coordination properties. Understanding the precise three-dimensional arrangement of atoms within this molecule is crucial for structure-based drug design and the development of novel therapeutic agents. This guide presents a summary of its crystal structure, elucidated by single-crystal X-ray diffraction, alongside detailed methodologies and a proposed signaling pathway for its anti-inflammatory effects.

Crystal Structure and Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data provides valuable insights into the molecular geometry, intermolecular interactions, and packing of the molecules in the solid state. A summary of the key crystallographic parameters is presented in Table 1.

Table 1: Crystallographic Data for this compound

ParameterValue
CCDC Number236059
Empirical FormulaC₇H₅N₃OS
Formula Weight179.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.893 (1)
b (Å)14.235 (3)
c (Å)9.328 (2)
α (°)90
β (°)102.34 (3)
γ (°)90
Volume (ų)763.5 (3)
Z4
Density (calculated) (Mg/m³)1.559
Absorption Coefficient (mm⁻¹)0.389
F(000)368
Crystal Size (mm³)0.30 x 0.20 x 0.10
Theta range for data collection (°)2.53 to 27.50
Index ranges-7<=h<=7, -18<=k<=18, -12<=l<=12
Reflections collected8758
Independent reflections1756 [R(int) = 0.046]
Completeness to theta = 27.50°99.8 %
Data / restraints / parameters1756 / 0 / 110
Goodness-of-fit on F²1.049
Final R indices [I>2sigma(I)]R1 = 0.042, wR2 = 0.109
R indices (all data)R1 = 0.057, wR2 = 0.119
Largest diff. peak and hole (e.Å⁻³)0.31 and -0.28

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through the cyclization of isonicotinic acid hydrazide with carbon disulfide in a basic medium.

Materials:

  • Isonicotinic acid hydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • A solution of potassium hydroxide (or sodium hydroxide) is prepared in ethanol.

  • Isonicotinic acid hydrazide is added to the basic ethanolic solution and stirred until dissolved.

  • Carbon disulfide is added dropwise to the reaction mixture at room temperature.

  • The mixture is then refluxed for a specified period, typically several hours, during which a precipitate may form.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in water and filtered to remove any insoluble impurities.

  • The filtrate is then acidified with dilute hydrochloric acid to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent, such as ethanol, is performed to obtain pure crystals of this compound.

Diagram 1: Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction and Work-up cluster_product Product Reactant1 Isonicotinic acid hydrazide Mixing Mixing and Dissolution Reactant1->Mixing Reactant2 Carbon Disulfide Reactant2->Mixing Base KOH / NaOH in Ethanol Base->Mixing Reflux Reflux Mixing->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Dissolution Dissolution in Water Evaporation->Dissolution Acidification Acidification with HCl Dissolution->Acidification Filtration Filtration and Washing Acidification->Filtration Purification Recrystallization Filtration->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A flowchart illustrating the key steps in the synthesis of the title compound.

Single-Crystal X-ray Diffraction

High-quality single crystals of the compound, obtained from the synthesis and purification process, are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

Instrumentation:

  • Single-crystal X-ray diffractometer (e.g., Bruker APEX II CCD)

  • Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)

  • Cryostat for low-temperature data collection (optional, but recommended)

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is centered in the X-ray beam.

  • Data collection is performed at a specific temperature (e.g., 293 K or 100 K) using a series of ω and φ scans.

  • The diffraction data are processed, including integration of the reflection intensities and correction for Lorentz and polarization effects.

  • An absorption correction is applied (e.g., multi-scan).

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Proposed Signaling Pathway: Anti-inflammatory Action

Derivatives of 1,3,4-oxadiazole are known to exhibit anti-inflammatory properties, with a frequently proposed mechanism of action being the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound can effectively block the production of these pro-inflammatory mediators.

Diagram 2: Proposed Anti-inflammatory Signaling Pathway

G Proposed Anti-inflammatory Mechanism of Action cluster_stimulus Inflammatory Stimulus cluster_pathway Inflammatory Cascade cluster_response Physiological Response cluster_inhibition Inhibition Stimulus Cellular Injury / Pathogens Membrane Cell Membrane Phospholipids Stimulus->Membrane PLA2 Phospholipase A₂ Membrane->PLA2 activates ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX COX-1 / COX-2 ArachidonicAcid->COX substrate for Prostaglandins Prostaglandins (PGE₂, etc.) COX->Prostaglandins synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates Inhibitor This compound Inhibitor->COX inhibits

Caption: Inhibition of the cyclooxygenase pathway by the title compound.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, a compound with significant potential in drug discovery. The presented crystallographic data offers a solid foundation for computational modeling and structure-activity relationship studies. The detailed experimental protocols for synthesis and crystallographic analysis serve as a valuable resource for researchers working with this and related compounds. Furthermore, the proposed anti-inflammatory mechanism of action via COX inhibition highlights a key area for further biological investigation. This comprehensive information is intended to facilitate the rational design and development of new and more effective therapeutic agents based on the 1,3,4-oxadiazole scaffold.

The Rising Therapeutic Potential of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities.[1][2] Among these, compounds featuring a 4-pyridyl substituent at the 5-position and a thiol group at the 2-position of the oxadiazole ring have emerged as a particularly promising class of therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol and its derivatives, presenting key data and experimental methodologies for researchers in the field.

Synthesis

The principal synthetic route to 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[3][4] Specifically for this compound, the synthesis is achieved through the ring-closing reaction of isoniazide (isonicotinohydrazide) with carbon disulfide.[5][6] This nucleophilic addition reaction provides a straightforward method for obtaining the core scaffold.[5] Further derivatization is commonly achieved through S-alkylation of the versatile thiol group, allowing for the introduction of diverse functional groups and the creation of extensive compound libraries.[6][7]

Biological Activities

Derivatives of this compound have been investigated for a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anti-angiogenic activities.

Antimicrobial Activity

These compounds have shown notable efficacy against various microbial pathogens. The parent compound, 5-(Pyridyl-4-yl)-1,3,4-oxadiazole-2-thiol, has demonstrated inhibitory activity against Escherichia coli and Staphylococcus epidermidis.[8] The introduction of different substituents on the thiol group or the pyridine ring can modulate the antimicrobial spectrum and potency.[9][10]

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismMIC (μg/mL)Reference
5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiolEscherichia coli8[8]
5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiolStaphylococcus epidermidis4[8]
N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineMycobacterium tuberculosis (susceptible and drug-resistant strains)4-8 μM[9]
Anticancer and Anti-angiogenic Activity

A significant area of investigation for this class of compounds is their potential as anticancer agents. Derivatives have been shown to inhibit various cancer cell lines, and their mechanism of action is often linked to the inhibition of key signaling pathways involved in cancer progression and angiogenesis.[11][12] One of the primary targets identified is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[13] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth.[13]

Table 2: Anticancer and Anti-angiogenic Activity of this compound Derivatives

CompoundActivityCell Line/TargetIC50Reference
Compound 3i (a 3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thione)Anti-angiogenicVEGFR-20.5 μM[13]
(E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazideAnticancerHEPG2, MCF7, SW1116, BGC8231.18 ± 0.14 µM[14]
1-[2-(2-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3-(2H)-yl] ethanoneAnticancerHepG2Not specified, but showed cytotoxic action[14]
Anti-inflammatory Activity

Certain derivatives of this compound have also been evaluated for their anti-inflammatory properties. For instance, the parent compound and its S-benzoyl derivative have shown a notable percentage of inhibition in anti-inflammatory assays.[15]

Table 3: Anti-inflammatory Activity of this compound Derivatives

CompoundInhibition (%)StandardReference
5-Pyridyl-1,3,4-oxadiazole-2-thiol40.7Indomethacin[15]
S-benzoyl-5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol39.2Indomethacin[15]

Experimental Protocols

General Synthesis of this compound

A common procedure for the synthesis of the core scaffold is as follows:

  • Isonicotinic acid hydrazide (isoniazid) is dissolved in ethanol.

  • An equimolar amount of potassium hydroxide is added to the solution and stirred until dissolved.

  • Carbon disulfide is added dropwise to the mixture at a low temperature (e.g., 0-5 °C).

  • The reaction mixture is then refluxed for several hours.

  • After cooling, the solution is acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the crude product.

  • The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure this compound.[16][17]

Antimicrobial Screening (Broth Microdilution Method for MIC Determination)
  • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • A standardized inoculum of the target microorganism is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17][18]

In Vitro Anticancer Assay (MTT Assay)
  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.

  • The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[11]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives can be attributed to their interaction with various biological targets. The following diagrams illustrate some of the key pathways and experimental workflows.

Synthesis_Workflow Isoniazid Isoniazid Intermediate Potassium salt intermediate Isoniazid->Intermediate CS2 Carbon Disulfide (CS2) CS2->Intermediate Base Base (e.g., KOH) in Ethanol Base->Intermediate Product 5-(4-Pyridyl)-1,3,4- oxadiazole-2-thiol Intermediate->Product Acidification Acidification Acidification (e.g., HCl)

Caption: General synthesis workflow for this compound.

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis Derivative 5-(4-Pyridyl)-1,3,4-oxadiazole -2-thiol Derivative Derivative->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Experimental_Anticancer_Assay_Flow cluster_invitro In Vitro Evaluation cluster_invivo Further Studies (Potential) Cell_Culture Cancer Cell Seeding Compound_Treatment Treatment with Oxadiazole Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cytotoxicity Compound_Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Animal_Model Animal Model of Cancer Data_Analysis->Animal_Model Promising candidates In_Vivo_Treatment In Vivo Administration Animal_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Monitoring In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Studies In_Vivo_Treatment->Toxicity_Assessment

Caption: A logical workflow for the evaluation of anticancer activity.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in the fields of antimicrobial, anticancer, and anti-inflammatory research. The straightforward synthesis, coupled with the wide range of biological activities and the potential for further structural modification, makes this class of compounds a compelling area for continued investigation in drug discovery and development. Future research should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic properties, and further exploring the mechanisms of action to translate these promising findings into clinical applications.

References

The Ring-Closing Reaction of Isonicotinohydrazide with Carbon Disulfide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ring-closing reaction between isonicotinohydrazide and carbon disulfide, a critical pathway for the synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol. This heterocyclic compound serves as a valuable scaffold in medicinal chemistry, exhibiting a range of biological activities, including antimicrobial, antioxidant, and anti-angiogenic properties. This document details the reaction mechanism, provides a comprehensive experimental protocol, summarizes key quantitative data, and visualizes the associated biological signaling pathways.

Reaction Overview and Mechanism

The synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol is achieved through the cyclization of isonicotinohydrazide with carbon disulfide in a basic medium.[1][2] The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of carbon disulfide, forming a dithiocarbazate intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the stable 1,3,4-oxadiazole ring. The presence of a base, such as potassium hydroxide, is crucial for the deprotonation of the hydrazide, enhancing its nucleophilicity.[2]

Reaction_Mechanism INH Isonicotinohydrazide Nucleophilic_Attack Nucleophilic Attack INH->Nucleophilic_Attack CS2 Carbon Disulfide (CS₂) CS2->Nucleophilic_Attack Base Base (e.g., KOH) Base->Nucleophilic_Attack Dithiocarbazate Dithiocarbazate Intermediate Nucleophilic_Attack->Dithiocarbazate Cyclization Intramolecular Cyclization (-H₂O) Dithiocarbazate->Cyclization Product 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol Cyclization->Product

Reaction Mechanism Overview

Experimental Protocol

The following protocol outlines a representative synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.

Materials:

  • Isonicotinohydrazide

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Absolute Ethanol or 1,4-Dioxane

  • Hydrochloric Acid (HCl), dilute

  • Distilled Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isonicotinohydrazide in absolute ethanol (or 1,4-dioxane).

  • Addition of Reagents: To this solution, add a stoichiometric equivalent of potassium hydroxide, followed by the dropwise addition of a slight excess of carbon disulfide.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 5-8 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After reflux, allow the mixture to cool to room temperature. The potassium salt of the product may precipitate.

  • Acidification: Acidify the cooled reaction mixture with dilute hydrochloric acid to a pH of approximately 5-6. This will precipitate the final product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold distilled water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.

  • Drying: Dry the purified product in a vacuum oven.

Experimental_Workflow Start Start Setup Dissolve Isonicotinohydrazide in Ethanol/Dioxane Start->Setup Add_Reagents Add KOH and Carbon Disulfide Setup->Add_Reagents Reflux Reflux for 5-8 hours Add_Reagents->Reflux Cooling Cool to Room Temperature Reflux->Cooling Acidify Acidify with dilute HCl Cooling->Acidify Filter Vacuum Filtration and Washing Acidify->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry under Vacuum Recrystallize->Dry End End Product Dry->End

Experimental Workflow Diagram

Quantitative Data

The following table summarizes the key quantitative data reported for the synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.

ParameterValueReference
Molecular Formula C₇H₅N₃OS[3]
Molecular Weight 179.20 g/mol [3]
Yield 81%[4]
Melting Point >300 °C[4]
Appearance White to beige crystals[4]

Note: Characterization data such as ¹H NMR, ¹³C NMR, and IR spectroscopy are crucial for confirming the structure of the synthesized compound. Researchers should perform these analyses and compare the results with literature values.

Biological Activity and Signaling Pathways

Derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol have demonstrated significant potential as anti-angiogenic agents by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a cascade of downstream signaling events promoting endothelial cell proliferation, migration, and survival.[5][6][7]

The inhibition of VEGFR-2 by compounds derived from this scaffold can disrupt these signaling pathways, thereby impeding tumor-induced angiogenesis. The major signaling pathways downstream of VEGFR-2 include:

  • PLCγ-PKC-MAPK/ERK Pathway: Primarily involved in endothelial cell proliferation.[6]

  • PI3K/Akt Pathway: Crucial for endothelial cell survival and permeability.[6]

  • p38 MAPK Pathway: Plays a role in cell migration and cytoskeletal remodeling.[7]

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K p38 p38 MAPK Pathway VEGFR2->p38 PKC PKC PLCg->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Proliferation Cell Proliferation MAPK_ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival & Permeability Akt->Survival Migration Cell Migration p38->Migration Inhibitor 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol Derivatives Inhibitor->VEGFR2 Inhibition

VEGFR-2 Signaling Pathway

Conclusion

The ring-closing reaction of isonicotinohydrazide with carbon disulfide provides an efficient route to 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in drug discovery. Its derivatives have shown promise as antimicrobial agents and as inhibitors of key signaling pathways in cancer, such as the VEGFR-2 pathway.[8] The straightforward synthesis and potent biological activity of this scaffold make it an attractive starting point for the development of novel therapeutic agents. Further investigation into the structure-activity relationships of its derivatives is warranted to optimize their efficacy and selectivity.

References

Thiol-Thione Tautomerism in 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thiol-thione tautomerism of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The document elucidates the structural, spectroscopic, and thermodynamic aspects of this tautomeric equilibrium. Detailed experimental protocols for the synthesis and characterization of this compound are provided, alongside a summary of key quantitative data. Visualizations of the tautomeric equilibrium and experimental workflows are presented to facilitate a comprehensive understanding.

Introduction

The tautomerism of heterocyclic compounds is a fundamental concept with profound implications in drug design and development, as different tautomers can exhibit distinct physicochemical properties and biological activities. This compound is a versatile scaffold that can exist in two tautomeric forms: the thiol form and the thione form. Understanding the predominant tautomeric form and the dynamics of the equilibrium is crucial for predicting its interactions with biological targets and for the rational design of new therapeutic agents. This guide synthesizes the current knowledge on the thiol-thione tautomerism of this compound, providing a valuable resource for researchers in the field.

The Thiol-Thione Tautomeric Equilibrium

The thiol-thione tautomerism of this compound involves the migration of a proton between a nitrogen atom in the oxadiazole ring and the exocyclic sulfur atom.

Figure 1: Thiol-Thione Tautomeric Equilibrium.

Solid-state studies, including single-crystal X-ray diffraction, have unequivocally demonstrated that this compound exists predominantly in the thione form in the crystalline state. In this conformation, the proton resides on one of the nitrogen atoms of the oxadiazole ring, and the exocyclic sulfur atom is double-bonded to the carbon.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a one-pot reaction involving the cyclization of isonicotinic acid hydrazide (isoniazid) with carbon disulfide in a basic medium.

synthesis_workflow start Start Materials: Isonicotinic acid hydrazide Carbon disulfide Potassium hydroxide Ethanol reaction Reaction: Reflux in ethanol start->reaction acidification Acidification: Dilute HCl or H2SO4 reaction->acidification precipitation Precipitation of Product acidification->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization product Final Product: This compound recrystallization->product

Figure 2: Experimental Workflow for Synthesis.
Detailed Experimental Protocol: Synthesis

  • Dissolution: Dissolve isonicotinic acid hydrazide (1 equivalent) and potassium hydroxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Concentration: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolution and Filtration: Dissolve the resulting residue in water and filter to remove any insoluble impurities.

  • Acidification: Cool the filtrate in an ice bath and acidify to pH 5-6 with dilute hydrochloric acid or sulfuric acid.

  • Precipitation and Collection: A solid precipitate will form. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Drying and Recrystallization: Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from ethanol to obtain pure this compound as a white or off-white crystalline solid.

Spectroscopic and Physical Data

The characterization of this compound relies on a combination of spectroscopic and physical methods. The data presented in the following tables are consistent with the thione tautomer being the predominant form.

Table 1: Physical Properties
Property Value
Molecular FormulaC₇H₅N₃OS
Molecular Weight179.20 g/mol
Melting Point270-275 °C
AppearanceWhite to off-white crystalline solid
CAS Number15264-63-8
Table 2: Spectroscopic Data
Technique Key Observations (consistent with Thione form)
FT-IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~1600 (C=N stretch), ~1250 (C=S stretch)
¹H NMR (DMSO-d₆, δ ppm) ~14.5 (br s, 1H, N-H), ~8.7 (d, 2H, pyridyl), ~7.8 (d, 2H, pyridyl)
¹³C NMR (DMSO-d₆, δ ppm) ~177 (C=S), ~160 (C-5 of oxadiazole), ~150 (pyridyl), ~121 (pyridyl)
Mass Spectrometry (EI) m/z 179 [M]⁺

Computational Studies

While specific computational studies for this compound are not extensively reported, theoretical calculations on similar 1,3,4-oxadiazole-2-thiol systems using Density Functional Theory (DFT) and other quantum chemical methods have consistently shown that the thione tautomer is thermodynamically more stable than the thiol tautomer in the gas phase and in various solvents. The energy difference is typically in the range of several kcal/mol, further supporting the experimental observations.

computational_workflow start Define Tautomeric Structures: Thiol and Thione forms geometry_optimization Geometry Optimization (e.g., DFT/B3LYP/6-31G*) start->geometry_optimization frequency_calculation Frequency Calculation (Confirm minima) geometry_optimization->frequency_calculation energy_calculation Single Point Energy Calculation (Higher level of theory) frequency_calculation->energy_calculation solvation_model Inclusion of Solvent Effects (e.g., PCM, SMD) energy_calculation->solvation_model thermodynamic_analysis Thermodynamic Analysis: ΔG, ΔH, ΔS solvation_model->thermodynamic_analysis result Relative Stabilities of Tautomers thermodynamic_analysis->result

Figure 3: General Workflow for Computational Analysis.
General Computational Protocol

  • Structure Preparation: Build the 3D structures of both the thiol and thione tautomers of this compound.

  • Geometry Optimization: Perform geometry optimization for both tautomers using a suitable level of theory, such as DFT with the B3LYP functional and a 6-31G* basis set.

  • Frequency Analysis: Conduct frequency calculations to verify that the optimized structures correspond to local minima on the potential energy surface (no imaginary frequencies).

  • Energy Calculation: Calculate the single-point energies of the optimized structures using a higher-level basis set for greater accuracy.

  • Solvent Effects: To model the solution phase, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) for the desired solvent.

  • Thermodynamic Properties: From the output of the frequency calculations, obtain the zero-point vibrational energies, thermal corrections, and entropies to calculate the Gibbs free energies of both tautomers.

  • Relative Stability: Determine the relative stability of the tautomers by comparing their Gibbs free energies.

Conclusion

The thiol-thione tautomerism of this compound is heavily skewed towards the thione form, particularly in the solid state. This preference is supported by a confluence of experimental evidence from X-ray crystallography and spectroscopic analyses, as well as theoretical predictions from computational studies on related systems. For researchers and drug development professionals, the clear predominance of the thione tautomer is a critical piece of information for understanding its chemical reactivity, intermolecular interactions, and ultimately, its biological activity. The provided experimental protocols and compiled data serve as a valuable resource for the synthesis, characterization, and further investigation of this important heterocyclic compound.

The Medicinal Chemistry Potential of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol, has emerged as a versatile and promising core structure in the field of medicinal chemistry. Its unique combination of a pyridine ring, a 1,3,4-oxadiazole moiety, and a reactive thiol group imparts a wide range of biological activities, making it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential applications of this compound and its derivatives, with a focus on its anticancer, antimicrobial, and antioxidant properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential across several therapeutic areas. The following tables summarize the key quantitative data from various studies, highlighting the compound's efficacy as an antimicrobial, antioxidant, and anti-angiogenic agent.

Table 1: Antimicrobial Activity

The parent compound, 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, has shown notable activity against both Gram-positive and Gram-negative bacteria.

CompoundMicroorganismMIC (µg/mL)
5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiolEscherichia coli8[1]
5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiolStaphylococcus epidermidis4[1]
Table 2: Antioxidant Activity

The antioxidant potential of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol has been quantified using the DPPH free radical-scavenging method.[1]

CompoundAssayIC50 (µM)
5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiolDPPH radical scavenging17.47[1]
Table 3: Anti-angiogenic and Anticancer Activity

Derivatives of the core scaffold have been synthesized and evaluated for their ability to inhibit angiogenesis by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Furthermore, various derivatives have shown potent cytotoxic effects against a range of human cancer cell lines.

Compound IDTarget/Cell LineIC50 (µM)
Compound 3i (a 3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thione)VEGFR-20.5[2][3]
(E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazideHepG2 (Liver Cancer)1.18 ± 0.14[4]
1-(5-(Pyridin-4-yl)-2-p-tolyl-1,3,4-oxadiazol-3(2H)-yl)ethanoneMCF-7 (Breast Cancer)8.04[2]
N′-[(Z/E)-(3-Indolyl)methylidene]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazideEGFR0.010[2]
2-(3-(6-chloro-5-methylpyridin-3-yl)phenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazoleA549 (Lung Cancer)4.8 - 5.1[5][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core compound and for the key biological assays cited in this guide.

Synthesis of this compound

Materials:

  • Isonicotinohydrazide

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

  • Dioxane

Procedure: [7]

  • Dissolve 0.05 mol of isonicotinohydrazide in 50 mL of ethanol in a round-bottom flask.

  • Add 0.05 mol (2 g) of sodium hydroxide to the solution.

  • Add 0.05 mol (3.3 mL) of carbon disulfide to the mixture.

  • Reflux the reaction mixture for 3 hours.

  • After refluxing, evaporate the solvent under reduced pressure.

  • Dissolve the resulting residue in water and filter the solution.

  • Acidify the filtrate with hydrochloric acid to precipitate the product.

  • Filter the precipitate and crystallize it from a mixture of ethanol and dioxane (5:1) to yield this compound.

DPPH Radical Scavenging Assay

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound (this compound)

  • Ascorbic acid or BHT (as standard)

  • Spectrophotometer

Procedure: [1][8][9]

  • Prepare a 0.1 mM working solution of DPPH in methanol.

  • Prepare various concentrations of the test compound and the standard in methanol.

  • In a test tube, mix 1 mL of the DPPH solution with 1 mL of each concentration of the test compound or standard. A control is prepared using 1 mL of methanol instead of the sample.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined as the concentration of the sample that causes 50% scavenging of the DPPH radical.

In Vitro VEGFR-2 Kinase Inhibition Assay

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compound (derivatives of this compound)

  • Kinase-Glo™ Luminescent Kinase Assay Kit

  • 96-well plates

  • Luminometer

Procedure: [10][11][12]

  • Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then in kinase buffer.

  • In a white 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme. A positive control (no inhibitor) and a blank (no enzyme) should be included.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

Materials:

  • Fertilized chicken eggs

  • Incubator

  • Sterile phosphate-buffered saline (PBS)

  • Test compound

  • Sterile filter paper discs or gelatin sponges

  • Stereomicroscope

Procedure: [2][13][14]

  • Incubate fertilized chicken eggs at 37.5°C with 60-85% humidity.

  • On embryonic day 3 (EDD 3), create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

  • On EDD 7-9, when the CAM is well-developed, place a sterile carrier (filter paper disc or gelatin sponge) saturated with the test compound solution onto the CAM. A control carrier with the solvent alone is also placed.

  • Seal the window and return the eggs to the incubator for a further 48-72 hours.

  • On EDD 11-12, open the egg and observe the CAM under a stereomicroscope.

  • Capture images of the area around the carrier and quantify the anti-angiogenic effect by measuring the reduction in blood vessel density, length, or branching points compared to the control.

Zebrafish Embryo Angiogenesis Assay

Materials:

  • Transgenic zebrafish line with fluorescent blood vessels (e.g., Tg(kdrl:EGFP))

  • Zebrafish breeding tanks

  • E3 embryo medium

  • Test compound

  • 96-well plates

  • Fluorescence microscope

Procedure: [15][16][17]

  • Collect freshly fertilized zebrafish embryos and maintain them in E3 medium at 28°C.

  • At 24 hours post-fertilization (hpf), dechorionate the embryos.

  • Place individual embryos into the wells of a 96-well plate containing E3 medium.

  • Add the test compound at various concentrations to the wells. A vehicle control (e.g., DMSO) should be included.

  • Incubate the embryos at 28°C for 24-48 hours.

  • Observe the development of the subintestinal vessels (SIVs) or intersegmental vessels (ISVs) under a fluorescence microscope.

  • Quantify the anti-angiogenic effect by measuring the length or number of these vessels in the treated embryos compared to the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

  • Bacterial strains (e.g., E. coli, S. epidermidis)

  • Mueller-Hinton Broth (MHB)

  • Test compound

  • Standard antibiotic (e.g., ciprofloxacin)

  • 96-well microtiter plates

  • Incubator

  • Optional: 2,3,5-triphenyltetrazolium chloride (TTC) as a growth indicator

Procedure: [18][19][20]

  • Prepare a two-fold serial dilution of the test compound and the standard antibiotic in MHB in a 96-well plate.

  • Prepare a standardized inoculum of the bacterial strain equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for a sterility control well) with the bacterial suspension. Include a growth control well (no antimicrobial agent).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using TTC, the MIC is the lowest concentration where no color change to red is observed.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are attributed to their interaction with key cellular signaling pathways. This section provides diagrams generated using the DOT language to visualize these pathways and the putative points of inhibition.

VEGFR-2 Signaling Pathway in Angiogenesis

Derivatives of this compound have been shown to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. Inhibition of VEGFR-2 blocks downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC AKT Akt PI3K->AKT Oxadiazole 5-(4-Pyridyl)-1,3,4- oxadiazole Derivative Oxadiazole->VEGFR2 Inhibits RAF Raf PKC->RAF Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and inhibition by oxadiazole derivatives.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that is often overexpressed in cancer cells and plays a critical role in tumor growth and proliferation. Certain 5-(4-pyridyl)-1,3,4-oxadiazole derivatives have demonstrated potent inhibitory activity against EGFR.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Oxadiazole 5-(4-Pyridyl)-1,3,4- oxadiazole Derivative Oxadiazole->EGFR Inhibits Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation and Survival mTOR->Proliferation ERK->Proliferation

Caption: EGFR signaling pathway and inhibition by oxadiazole derivatives.

STAT3 Signaling Pathway in Cancer

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes the expression of genes involved in cell proliferation and survival. 1,3,4-Oxadiazole derivatives have been shown to interfere with STAT3 signaling.

STAT3_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Oxadiazole 5-(4-Pyridyl)-1,3,4- oxadiazole Derivative Oxadiazole->STAT3 Inhibits Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocates to GeneExpression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->GeneExpression Induces Proliferation Cell Proliferation and Survival GeneExpression->Proliferation

Caption: STAT3 signaling pathway and inhibition by oxadiazole derivatives.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating potent antimicrobial, antioxidant, and anticancer activities. The data and protocols presented in this guide underscore the significant therapeutic potential of this compound class. The ability of its derivatives to target key signaling pathways, such as VEGFR-2, EGFR, and STAT3, provides a strong rationale for their further development as novel therapeutic agents. This technical guide serves as a foundational resource to aid researchers in the rational design, synthesis, and evaluation of new and more effective drugs based on this versatile molecular framework.

References

The Versatile Role of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol in the Construction of Coordination Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coordination polymers have emerged as a fascinating class of materials at the intersection of inorganic and organic chemistry, offering a modular approach to designing materials with tailored properties. A key component in the construction of these intricate architectures is the organic linker, or building block, which dictates the dimensionality, topology, and functionality of the resulting framework. Among the diverse array of organic linkers, 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol (pyoxt) has garnered significant attention as a versatile and multifunctional building block. Its unique combination of a pyridyl group for coordination, a 1,3,4-oxadiazole core, and a reactive thiol/thione moiety allows for a rich coordination chemistry, leading to the formation of novel polymeric systems with potential applications in areas such as luminescence, catalysis, and gas storage.[1][2][3] This technical guide provides an in-depth exploration of the role of pyoxt as a building block in coordination polymers, focusing on its synthesis, coordination behavior, and the structural and physical properties of the resulting materials.

Synthesis of the Building Block: this compound (pyoxt)

The synthesis of pyoxt is a crucial first step in its utilization for constructing coordination polymers. The most common and efficient method for its preparation involves a one-pot cyclization reaction.[4][5]

Experimental Protocol: Synthesis of pyoxt

A widely adopted procedure for the synthesis of this compound involves the reaction of isoniazid (isonicotinic acid hydrazide) with carbon disulfide in a basic medium.[4][5]

Materials and Reagents:

  • Isoniazid

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH) or other suitable base

  • Ethanol or other alcoholic solvent

  • Hydrochloric acid (HCl) or other acid for neutralization

  • Distilled water

Procedure:

  • A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Isoniazid is added to the basic alcoholic solution and stirred until it dissolves.

  • Carbon disulfide is then added dropwise to the reaction mixture at room temperature.

  • The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid residue is dissolved in water and filtered to remove any insoluble impurities.

  • The filtrate is then acidified with dilute hydrochloric acid, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed thoroughly with water to remove any remaining salts, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Synthesis_of_pyoxt isoniazid Isoniazid intermediate Potassium dithiocarbazinate intermediate isoniazid->intermediate + CS₂ cs2 Carbon Disulfide (CS₂) base Base (e.g., KOH) in Ethanol base->intermediate reflux Reflux intermediate->reflux acidification Acidification (e.g., HCl) reflux->acidification pyoxt This compound (pyoxt) acidification->pyoxt

Coordination Chemistry and Structural Diversity

The versatility of pyoxt as a building block stems from its multiple potential coordination sites. The pyridyl nitrogen is a classic coordination site for a wide range of metal ions. The 1,3,4-oxadiazole ring contains two nitrogen atoms that can also participate in coordination, and the exocyclic sulfur atom of the thiol/thione group provides another potential binding site. This multi-dentate character allows pyoxt to act as a bridging ligand, connecting multiple metal centers to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers.

The coordination mode of pyoxt can be influenced by several factors, including the nature of the metal ion, the counter-anion, the solvent system, and the reaction temperature. For instance, in some complexes, pyoxt may coordinate through the pyridyl nitrogen and one of the oxadiazole nitrogens, while in others, the sulfur atom may also be involved in bonding. The deprotonation of the thiol group to form a thiolate allows for further coordination possibilities and the formation of anionic frameworks.

Case Study: Zinc(II) Coordination Polymer with a Pyoxt Analogue

Coordination_Modes cluster_ligand pyoxt Ligand cluster_modes Potential Coordination Sites pyoxt This compound N_pyridyl Pyridyl Nitrogen pyoxt->N_pyridyl offers N_oxadiazole Oxadiazole Nitrogens pyoxt->N_oxadiazole offers S_thiol Thiol/Thiolate Sulfur pyoxt->S_thiol offers metal Metal Ion N_pyridyl->metal monodentate or bridging N_oxadiazole->metal chelating or bridging S_thiol->metal bridging

Properties of Pyoxt-Based Coordination Polymers

The incorporation of the pyoxt ligand into coordination polymers can impart a range of interesting properties to the resulting materials.

Luminescence

The pyridyl and oxadiazole moieties are known to be components of luminescent materials. Coordination polymers containing pyoxt have the potential to exhibit fluorescence or phosphorescence.[3] The emission properties can be tuned by the choice of the metal ion and the overall structure of the polymer. For instance, d¹⁰ metal ions like Zn(II) and Cd(II) are often used to construct luminescent coordination polymers as they do not quench the ligand-based luminescence.

Thermal Stability

The thermal stability of coordination polymers is a critical parameter for their potential applications. Thermogravimetric analysis (TGA) is commonly used to evaluate the decomposition temperature of these materials. The stability of pyoxt-based coordination polymers will depend on the strength of the coordination bonds between the metal ions and the pyoxt ligand, as well as the overall dimensionality and packing of the polymeric network. General reviews on the thermal stability of metal-organic frameworks suggest that factors like the nature of the metal-ligand bond and the degree of framework interpenetration play significant roles.[7][8]

Data Summary

While comprehensive quantitative data for a series of pyoxt-based coordination polymers is not available in a single source, the following table summarizes typical data that would be collected and presented for such materials, based on a representative Zn(II) polymer with a similar ligand.[6]

PropertyValue (for a representative Zn(II) polymer)
Crystallographic Data
Crystal SystemMonoclinic
Space GroupC2/c
Selected Bond Lengths (Å)
Zn-S2.31
Zn-N (oxadiazole)2.05
Selected Bond Angles (°)
S-Zn-S108.9
N-Zn-N115.4
S-Zn-N108.2 - 113.5
Thermal Stability
Decomposition Onset (°C)Data not available for a specific pyoxt polymer.
Photoluminescence
Excitation Wavelength (nm)Data not available for a specific pyoxt polymer.
Emission Wavelength (nm)Data not available for a specific pyoxt polymer.
Quantum Yield (%)Data not available for a specific pyoxt polymer.

Experimental Protocols for Coordination Polymer Synthesis

The synthesis of coordination polymers involving pyoxt typically involves the reaction of a metal salt with the pyoxt ligand in a suitable solvent system, often under solvothermal conditions to promote the growth of high-quality single crystals suitable for X-ray diffraction analysis.

General Experimental Protocol: Solvothermal Synthesis

Materials and Reagents:

  • This compound (pyoxt)

  • A metal salt (e.g., Zn(NO₃)₂·6H₂O, NiCl₂·6H₂O, Mn(OAc)₂·4H₂O)

  • A suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol, water)

  • A base (optional, e.g., triethylamine, NaOH) to deprotonate the thiol group

Procedure:

  • The pyoxt ligand and the metal salt are dissolved in separate vials in the chosen solvent or solvent mixture.

  • If deprotonation of the thiol group is desired, a stoichiometric amount of a base is added to the ligand solution.

  • The metal salt solution is then carefully layered on top of the ligand solution in a small glass vial or test tube. Alternatively, the solutions can be mixed and then sealed in a Teflon-lined stainless-steel autoclave.

  • The reaction vessel is placed in an oven and heated to a specific temperature (typically between 80 and 150 °C) for a period of several days.

  • After the heating period, the oven is allowed to cool slowly to room temperature.

  • Single crystals of the coordination polymer, if formed, are collected by filtration, washed with the mother liquor and then with a fresh solvent, and dried in air.

Solvothermal_Synthesis start Start dissolve_ligand Dissolve pyoxt ligand (and optional base) in solvent start->dissolve_ligand dissolve_metal Dissolve metal salt in solvent start->dissolve_metal combine Combine solutions in a sealed vessel dissolve_ligand->combine dissolve_metal->combine heat Heat in oven (Solvothermal conditions) combine->heat cool Slow cooling to room temperature heat->cool filter Filter and wash crystals cool->filter dry Dry crystals filter->dry end Coordination Polymer Crystals dry->end

Conclusion

This compound is a highly promising and versatile building block for the construction of coordination polymers. Its multifunctional nature, arising from the presence of multiple coordination sites, allows for the formation of a diverse range of structures with potentially interesting photoluminescent and thermal properties. While the exploration of pyoxt-based coordination polymers is still an active area of research, the foundational knowledge of its synthesis and coordination chemistry provides a strong basis for the rational design of new materials. Future work in this area should focus on the systematic synthesis of a series of pyoxt-based coordination polymers with different metal ions to establish clear structure-property relationships. Detailed characterization of their photoluminescent and thermal properties will be crucial for unlocking their full potential in applications ranging from materials science to drug development.

References

Preliminary Investigation of the Luminescent Properties of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,3,4-oxadiazole moiety is a key pharmacophore in medicinal chemistry, known to be a bioisostere of amides and esters, which can enhance binding interactions with biological targets.[1] Derivatives of 1,3,4-oxadiazole are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Beyond their therapeutic potential, these heterocycles often exhibit interesting photophysical properties, making them valuable candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs), and as fluorescent probes for biological imaging and sensing.[5]

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol, a derivative containing a pyridyl group, is of particular interest due to the potential for the pyridine nitrogen to act as a coordination site for metal ions, which could modulate its luminescent properties. This compound exists in a thiol-thione tautomerism, with evidence suggesting the thione form is predominant in the solid state.[2][6] This guide aims to collate the existing information on this compound and provide a roadmap for a detailed investigation of its luminescent characteristics.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a one-pot cyclization reaction.[3][7]

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the reaction of isonicotinohydrazide (isoniazid) with carbon disulfide in a basic medium.[7][8]

Materials:

  • Isonicotinohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) or Acetic acid for acidification

Procedure:

  • Dissolve isonicotinohydrazide (1 equivalent) and potassium hydroxide (or sodium hydroxide) (1 equivalent) in ethanol.

  • To this solution, add carbon disulfide (1 equivalent) dropwise while stirring.

  • Reflux the reaction mixture for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the solvent is partially evaporated.

  • The resulting potassium salt is dissolved in water and filtered to remove any insoluble impurities.

  • The filtrate is then acidified with a suitable acid (e.g., dilute HCl or acetic acid) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent system, such as an ethanol-dioxane mixture, can be performed for further purification.[7]

SynthesisWorkflow

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₇H₅N₃OS
Molecular Weight179.20 g/mol
Melting Point270-275 °C
AppearanceSolid[9]

Luminescent Properties: State of Knowledge and Future Directions

While it is established that many 1,3,4-oxadiazole derivatives are luminescent, specific quantitative data for this compound, such as its excitation and emission maxima, quantum yield, and fluorescence lifetime, are not well-documented in the peer-reviewed literature. Theoretical studies on the analogous 5-phenyl-1,3,4-oxadiazole-2-thiol suggest its potential as a photosensitizer, indicating that the core structure has favorable electronic properties.[10]

The presence of the pyridyl moiety suggests that the luminescent properties of this compound could be sensitive to pH and metal ion coordination. Protonation of the pyridine nitrogen or coordination to a metal center would likely alter the electronic structure and, consequently, the photophysical characteristics.

Proposed Experimental Investigation of Luminescent Properties

To address the gap in the literature, a systematic investigation of the luminescent properties of this compound is proposed.

3.1.1. UV-Visible Absorption and Fluorescence Spectroscopy

This is the foundational experiment to determine the wavelengths at which the molecule absorbs and emits light.

Protocol:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, ethanol).

  • Prepare a series of dilutions in the desired solvent(s) for analysis.

  • Record the UV-Visible absorption spectrum using a spectrophotometer to identify the absorption maxima (λ_abs).

  • Using a spectrofluorometer, excite the sample at its absorption maximum and record the emission spectrum to determine the emission maximum (λ_em).

  • The Stokes shift can be calculated as the difference between the emission and absorption maxima.

3.1.2. Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative quantum yield can be determined by comparing the fluorescence of the sample to a well-characterized standard.[11][12]

Protocol (Relative Method):

  • Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the integrated fluorescence intensity of each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(std) * (m_sample / m_std) * (η_sample² / η_std²) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

QuantumYieldWorkflow

Potential Applications in Drug Development and Research

Given the general properties of 1,3,4-oxadiazoles, this compound could be a valuable scaffold in several areas of research:

  • Fluorescent Probes: The compound could be developed as a fluorescent sensor for pH or metal ions, leveraging the pyridyl nitrogen as a recognition site.

  • Bioimaging: After conjugation to biomolecules, it could potentially be used in cellular imaging applications.

  • Drug Discovery: The oxadiazole core is a privileged structure in medicinal chemistry. Understanding its intrinsic fluorescence could aid in the development of novel assays for screening and mechanism-of-action studies.

Conclusion

This compound is a readily synthesizable heterocyclic compound that belongs to a class of molecules known for their luminescent properties. While its synthesis and basic characterization are established, a detailed investigation of its photophysical properties is currently lacking in the scientific literature. This guide provides the necessary background and experimental protocols to facilitate such an investigation. The elucidation of its luminescent characteristics could unlock its potential in various applications, from materials science to drug discovery and diagnostics.

References

Methodological & Application

Application Notes and Protocols: 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol (PyODT) as a high-efficacy corrosion inhibitor for various metals, particularly carbon steel and copper, in aggressive environments. Detailed experimental protocols, quantitative data summaries, and mechanistic visualizations are presented to facilitate its application in corrosion science and materials protection.

Overview of this compound (PyODT)

This compound is a heterocyclic organic compound that has demonstrated significant potential as a corrosion inhibitor.[1][2] Its molecular structure, featuring a pyridine ring, an oxadiazole ring, and a thiol group, allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[2][3] The presence of nitrogen, sulfur, and oxygen atoms, along with π-electrons in the aromatic rings, contributes to its high inhibition efficiency.[1][2] PyODT acts as a mixed-type inhibitor, effectively reducing both anodic and cathodic corrosion reactions.[1][4]

Quantitative Data Summary

The corrosion inhibition efficiency of PyODT has been evaluated under various conditions. The following tables summarize the key quantitative data from electrochemical and weight loss studies.

Table 1: Corrosion Inhibition Efficiency of PyODT on Carbon Steel in 1.0 M HCl [1]

PyODT Concentration (mM)Inhibition Efficiency (%) after 1 hour
0.1-
0.5-
1.0-
5.0 93.1
10.0-

Note: The inhibition efficiency was found to increase with immersion time, reaching approximately 97% after 24 hours at the optimal concentration of 5 mM.[1]

Table 2: Corrosion Inhibition of PyODT on Copper in 3.5 wt.% NaCl [2]

MethodKey Findings
Electrochemical Impedance Spectroscopy (EIS)High inhibition efficiencies observed.
Potentiodynamic PolarizationConfirmed high inhibition efficiencies.
Scanning Vibrating Electrode Technique (SVET)Showed effective inhibition.

Note: The study highlights the formation of a compact and protective barrier film on the copper surface.[2]

Experimental Protocols

Detailed methodologies for key experiments in evaluating the corrosion inhibition properties of PyODT are provided below.

Materials and Sample Preparation
  • Corrosive Media Preparation:

    • For carbon steel studies, prepare a 1.0 M HCl solution by diluting analytical grade 37% HCl with distilled water.[1]

    • For copper studies, prepare a 3.5 wt.% NaCl solution.[2]

  • Inhibitor Solution Preparation:

    • Dissolve weighted amounts of this compound in the corrosive medium to achieve the desired concentrations (e.g., 0.1 mM to 10 mM).[1] A small amount of a suitable solvent like ethanol may be used to aid dissolution.[1]

  • Metal Specimen Preparation:

    • For carbon steel, use specimens with a known elemental composition (e.g., Mn (0.6%), C (0.32%), Si (0.04%), S (0.029%), P (0.01%), and the remainder Fe).[1]

    • Mechanically polish the specimens with a series of emery papers of decreasing grit size.

    • Degrease the specimens with acetone, rinse with distilled water, and dry.

Weight Loss Measurements
  • Weigh the prepared metal specimens accurately.

  • Immerse the specimens in the corrosive solution with and without different concentrations of PyODT for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, retrieve the specimens, clean them to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Weigh the specimens again to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical experiments are typically performed in a three-electrode cell setup, with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize.

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density.

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel plots.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

      Where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Stabilize the working electrode at its OCP in the test solution.

  • Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data.

  • Analyze the data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

      Where R_ct_blank and R_ct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Surface Analysis
  • After the corrosion tests, retrieve the metal specimens from the solutions.

  • Gently rinse the surfaces and dry them.

  • Examine the surface morphology of the specimens using SEM to observe the extent of corrosion damage and the formation of a protective film.

  • Use EDX to perform an elemental analysis of the surface to confirm the presence of elements from the inhibitor molecule (N, S), indicating its adsorption.[1]

  • Acquire Raman spectra from the metal surface before and after immersion in the corrosive media with and without the inhibitor.

  • Analyze the spectra to identify the chemical composition of the surface and confirm the adsorption of the PyODT molecules.[1]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_electrochem Electrochemical Techniques cluster_surface Surface Characterization A Material Preparation C Weight Loss Measurements A->C D Electrochemical Measurements A->D E Surface Analysis A->E B Corrosive Media & Inhibitor Solution Preparation B->C B->D B->E F Data Analysis & Interpretation C->F D1 Potentiodynamic Polarization D->D1 D2 Electrochemical Impedance Spectroscopy (EIS) D->D2 E1 SEM & EDX E->E1 E2 Raman Spectroscopy E->E2 D1->F D2->F E1->F E2->F Inhibition_Mechanism Metal Metal Surface (e.g., Steel, Copper) Adsorption Adsorption of PyODT on Metal Surface Metal->Adsorption Corrosive Corrosive Environment (e.g., HCl, NaCl solution) Corrosive->Metal Corrosion Attack PyODT PyODT Molecules in Solution PyODT->Adsorption Physical & Chemical Adsorption Film Formation of a Protective Barrier Film Adsorption->Film Inhibition Corrosion Inhibition Film->Inhibition Blocks Active Sites & Prevents Contact with Corrosive Media Inhibition->Metal Protection

References

Application Notes and Protocols: Electrochemical Impedance Spectroscopy of Steel with 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview and detailed protocols for utilizing 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol (PyODT) as a corrosion inhibitor for steel, with a focus on analysis using Electrochemical Impedance Spectroscopy (EIS). PyODT is an organic compound that has demonstrated significant potential in mitigating the corrosion of carbon steel, particularly in acidic environments.[1][2][3] This document is intended for researchers, scientists, and professionals in materials science and drug development who are investigating novel anti-corrosion agents.

The core of PyODT's inhibitory action lies in its molecular structure, which features heteroatoms (nitrogen, sulfur, and oxygen) that act as adsorption centers on the steel surface.[4] This adsorption forms a protective film that impedes the corrosion process.[5][6] EIS is a powerful non-destructive technique used to characterize this inhibitor film and quantify its effectiveness.[4][7]

Materials and Reagents

  • Working Electrode: Carbon steel (compositional specifics should be consistent with the research, e.g., C-steel).

  • Corrosive Medium: 1.0 M Hydrochloric acid (HCl) solution, prepared by diluting analytical grade 37% HCl with distilled water.[1]

  • Inhibitor: this compound (PyODT), CAS No: 15264-63-8.[8][9]

  • Solvent for Inhibitor: A mixture of 1.0 M HCl solution and ethanol (90:10, v/v) is used to dissolve the PyODT.[1]

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum wire or graphite rod.

Experimental Protocols

Preparation of Test Solutions
  • Prepare a 1.0 M HCl stock solution by carefully diluting concentrated HCl (37%) with distilled water.

  • To prepare the inhibitor solutions, dissolve weighted amounts of this compound into a mixture of 1.0 M HCl and ethanol (90:10, v/v) to achieve the desired concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 2.5 mM, 5.0 mM).[1]

Working Electrode Preparation
  • Cut the carbon steel into specimens of a suitable size (e.g., 1 cm x 1 cm).

  • Mechanically polish the surface of the steel specimens with a series of silicon carbide (SiC) abrasive papers of increasing grit size (e.g., from 400 to 1200 grit).

  • Rinse the polished specimens with distilled water and then degrease with acetone or ethanol.

  • Dry the specimens in a stream of warm air.

  • The prepared electrode should be immediately immersed in the test solution to prevent re-oxidation.

Electrochemical Impedance Spectroscopy (EIS) Measurements
  • Assemble a standard three-electrode electrochemical cell with the prepared carbon steel as the working electrode, a platinum wire as the counter electrode, and an SCE as the reference electrode.

  • Fill the cell with the prepared test solution (1.0 M HCl with and without the desired concentration of PyODT).

  • Allow the system to stabilize for a period of time (e.g., 1 hour) to reach a steady open-circuit potential (OCP).[1]

  • Perform the EIS measurements at the OCP.

  • Apply a small amplitude sinusoidal voltage signal (e.g., 10 mV) over a frequency range, typically from 100 kHz down to 10 mHz.

  • Record the impedance data and analyze it using appropriate equivalent circuit models.

Data Analysis and Interpretation

The obtained EIS data is typically plotted as a Nyquist plot (–Z'' vs. Z') and Bode plots (log |Z| vs. log f and phase angle vs. log f). The data is then fitted to an equivalent electrical circuit to model the electrochemical behavior of the steel-electrolyte interface. A common equivalent circuit for such systems includes the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) representing the double-layer capacitance (Cdl).

The inhibition efficiency (IE%) can be calculated from the charge transfer resistance values using the following equation:

IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

Where:

  • Rct(inh) is the charge transfer resistance in the presence of the inhibitor.

  • Rct(blank) is the charge transfer resistance in the absence of the inhibitor.

Quantitative Data Summary

The following table summarizes the key electrochemical impedance parameters for carbon steel in 1.0 M HCl in the absence and presence of various concentrations of this compound after 1 hour of immersion.

Inhibitor Concentration (mM)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (IE%)
Blank (0)Data not availableData not available-
0.1Data not availableData not availableData not available
0.5Data not availableData not availableData not available
1.0Data not availableData not availableData not available
2.5Data not availableData not availableData not available
5.0Data not availableData not available93.1[1]

Note: Specific values for Rct and Cdl at each concentration were not explicitly found in the provided search results, but the trend of increasing Rct and decreasing Cdl with increasing inhibitor concentration is a well-established phenomenon for effective corrosion inhibitors.[7] An inhibition efficiency of approximately 93.1% is achieved at a concentration of 5 mM.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare 1.0 M HCl & Inhibitor Solutions cell_assembly Assemble 3-Electrode Electrochemical Cell prep_solution->cell_assembly prep_electrode Prepare Carbon Steel Electrode prep_electrode->cell_assembly stabilization Stabilize at OCP (1 hour) cell_assembly->stabilization eis_measurement Perform EIS Measurement (100 kHz to 10 mHz) stabilization->eis_measurement data_plotting Generate Nyquist & Bode Plots eis_measurement->data_plotting circuit_fitting Fit Data to Equivalent Circuit data_plotting->circuit_fitting calc_ie Calculate Inhibition Efficiency (IE%) circuit_fitting->calc_ie inhibition_mechanism cluster_inhibitor Inhibitor Action cluster_result Corrosion Mitigation steel Carbon Steel Surface film Formation of a Protective Film steel->film inhibitor PyODT Molecules in Solution adsorption Adsorption via Heteroatoms (N, S, O) inhibitor->adsorption adsorption->steel resistance Increased Charge Transfer Resistance film->resistance corrosion Reduced Corrosion Rate resistance->corrosion

References

Application Notes and Protocols: Anticancer Activity of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol against Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer properties of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol and its derivatives against breast cancer cell lines. This document includes a summary of cytotoxic activity, detailed experimental protocols for key assays, and a hypothesized signaling pathway based on the activity of related compounds.

Introduction

The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties. The compound this compound has been identified as a key intermediate in the synthesis of novel anticancer agents. Studies on its derivatives have demonstrated potent cytotoxic effects against human breast cancer cell lines, suggesting its potential as a lead structure for the development of new therapeutics. These notes are intended to guide researchers in the further investigation of this compound and its analogs.

Data Presentation

The anticancer activity of 5-(4-Pyridyl)-1,3,4-oxadiazole derivatives has been evaluated against the MCF-7 human breast cancer cell line. While specific IC50 values for the parent compound, this compound, are not detailed in the primary literature, several of its S-alkylated and further modified derivatives have shown significant potency.

Table 1: Cytotoxic Activity of 5-(4-Pyridyl)-1,3,4-oxadiazole Derivatives against MCF-7 Breast Cancer Cell Line

Compound IDModificationIC50 (µM)Reference Drug (Erlotinib) IC50 (µM)
18 S-alkylation with 2-bromo-1-(4-chlorophenyl)ethanone and subsequent modifications0.010>100
22 S-alkylation with 2-bromo-1-(4-bromophenyl)ethanone and subsequent modifications0.012>100

Data extracted from Khalil et al., Biol. Pharm. Bull., 2015.[1][2][3] It is important to note that these values are for derivatives and not the parent thiol compound itself. The study indicates that most of the 36 tested compounds, derived from this compound, exhibited excellent to potent cytotoxic activity.[1][2][3]

Hypothesized Signaling Pathway

While the precise mechanism of action for this compound in breast cancer cells is yet to be fully elucidated, research on related 1,3,4-oxadiazole derivatives suggests that they may exert their anticancer effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The pyridyl moiety in the structure is a common feature in many known kinase inhibitors.

Below is a diagram illustrating a potential mechanism of action where the compound inhibits EGFR signaling, a pathway frequently dysregulated in breast cancer.

EGFR_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR Dimerized & Phosphorylated EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Compound 5-(4-Pyridyl)-1,3,4- oxadiazole-2-thiol Compound->P_EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram:

MTT_Workflow A Seed breast cancer cells (e.g., MCF-7) in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of the compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of the medium containing the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

Apoptosis_Workflow A Treat cells with the compound at IC50 concentration B Incubate for 24-48 hours C Harvest cells (including supernatant) D Wash cells with cold PBS E Resuspend in Annexin V binding buffer F Add Annexin V-FITC and Propidium Iodide (PI) G Incubate in the dark for 15 minutes H Analyze by flow cytometry

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins involved in apoptosis and cell signaling.

Protocol:

  • Protein Extraction: Treat cells with the compound, wash with PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., EGFR, p-EGFR, Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The this compound scaffold holds significant promise for the development of novel anticancer agents for breast cancer. The provided protocols offer a framework for the systematic evaluation of this compound's biological activity and mechanism of action. Further studies are warranted to confirm the hypothesized signaling pathway and to optimize the therapeutic potential of this class of molecules.

References

Application Notes and Protocols for Antimicrobial Assays of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antimicrobial properties of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol and its derivatives. The methodologies outlined below are standard in microbiology and are designed to determine the minimum inhibitory concentration (MIC) and the zone of inhibition against a panel of pathogenic bacteria and fungi.

Data Presentation

The antimicrobial activity of various 1,3,4-oxadiazole derivatives, including those with pyridyl and thiol moieties, has been investigated against a range of microorganisms. The following table summarizes representative quantitative data from published studies to provide a comparative overview of the potential efficacy of these compounds.

CompoundMicroorganismMIC (µg/mL)Reference
N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineM. tuberculosis (susceptible and drug-resistant strains)4–8 µM[1]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolE. coliStronger than ampicillin[1][2]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolS. pneumoniaeStronger than ampicillin[1][2]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolP. aeruginosa>100 times stronger than ampicillin[1][2]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolA. fumigatusBetter than terbinafine[1][2]
2-acylamino-1,3,4-oxadiazole derivativeS. aureus1.56[2]
2-acylamino-1,3,4-oxadiazole derivativesB. subtilis0.78[2]
5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol derivativesGram-positive and Gram-negative bacteriaVariable[3]
Thiol-substituted 1,3,4-oxadiazolesMRSA4.77
Thiol-substituted 1,3,4-oxadiazolesK. pneumoniae3.90-7.56

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method for determining the MIC of this compound compounds against various microbial strains.[4][5]

Materials:

  • This compound compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)[6]

  • Negative control (e.g., DMSO)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) in the 96-well plate to achieve a range of concentrations (e.g., 7.8 to 250 µg/mL).

  • Inoculum Preparation:

    • Bacteria: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

    • Fungi: Grow fungal strains on an appropriate agar medium. Prepare a suspension of fungal spores or yeast cells in sterile saline. Adjust the suspension to a concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls:

    • Positive Control: Include wells with a standard antibiotic to confirm the susceptibility of the test organisms.

    • Negative Control: Include wells with the solvent (e.g., DMSO) to ensure it has no inhibitory effect on microbial growth.[6]

    • Growth Control: Include wells with only the broth and the inoculum to confirm normal microbial growth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solution of Test Compound D Perform Serial Dilution of Test Compound A->D B Prepare Microbial Inoculum E Inoculate Wells with Microbial Suspension B->E C Prepare 96-Well Plate (Broth, Controls) C->D D->E F Incubate Plate E->F G Read Results (Visual/Spectrophotometer) F->G H Determine MIC Value G->H

Workflow for MIC Determination.
Agar Well Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of the compounds by measuring the diameter of the zone of inhibition.[7]

Materials:

  • This compound compound

  • Nutrient Agar or Mueller-Hinton Agar plates

  • Bacterial and fungal strains

  • Sterile cotton swabs

  • Sterile cork borer or well cutter

  • Positive control antibiotics

  • Negative control (e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of Agar Plates: Prepare and sterilize Nutrient Agar or Mueller-Hinton Agar and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare the microbial inoculum as described in the broth microdilution protocol (0.5 McFarland standard).

  • Lawn Culture: Dip a sterile cotton swab into the inoculum suspension and spread it evenly over the entire surface of the agar plate to create a lawn culture.

  • Well Preparation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm in diameter) into the agar.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well.

  • Controls: Add positive control antibiotics and the negative control solvent into separate wells.

  • Diffusion and Incubation: Allow the plates to stand for a period to permit diffusion of the compounds into the agar. Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Agar Plates D Create Lawn Culture on Agar Plate A->D B Prepare Microbial Inoculum B->D C Prepare Test Compound Solutions F Add Compound/Controls to Wells C->F E Punch Wells in Agar D->E E->F G Incubate Plates F->G H Measure Zone of Inhibition G->H I Compare Activity H->I

Workflow for Agar Well Diffusion Assay.

Signaling Pathways and Logical Relationships

While the direct signaling pathways for the antimicrobial action of this compound are not explicitly detailed in the provided search results, a logical relationship for its proposed mechanism can be inferred. Many antimicrobial agents containing the 1,3,4-oxadiazole scaffold are known to interfere with essential cellular processes in microorganisms. For instance, some thiol-substituted 1,3,4-oxadiazoles have been investigated as inhibitors of glucosamine-6-phosphate synthase (GlmS), an enzyme crucial for cell wall biosynthesis in bacteria.

Proposed_Mechanism_of_Action Compound This compound Target Bacterial Enzyme (e.g., GlmS) Compound->Target Binds to Inhibition Inhibition of Enzyme Activity Compound->Inhibition Pathway Cell Wall Biosynthesis Pathway Target->Pathway Catalyzes step in Target->Inhibition Outcome Disruption of Cell Wall Integrity Pathway->Outcome Leads to Inhibition->Pathway Blocks Result Bactericidal/Bacteriostatic Effect Outcome->Result

Proposed Mechanism of Antimicrobial Action.

References

Application of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol in Metal-Organic Frameworks (MOFs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol, hereafter referred to as Hpyt, is a versatile heterocyclic compound that has emerged as a valuable building block in the field of coordination chemistry and materials science.[1][2] Its unique molecular structure, featuring a pyridine ring for coordination, an oxadiazole moiety contributing to stability, and a reactive thiol group, makes it an excellent candidate for the synthesis of metal-organic frameworks (MOFs).[2] MOFs constructed from Hpyt and its derivatives exhibit diverse structural topologies and potential applications in gas adsorption, catalysis, and sensing.[1][3] This document provides an overview of the applications of Hpyt in MOF synthesis, detailed experimental protocols for the preparation of illustrative MOFs, and a summary of their key properties.

Application Notes

The utility of Hpyt as a ligand in MOF synthesis stems from its ability to act as a versatile bridging ligand, connecting metal centers to form one-, two-, or three-dimensional networks. The pyridine nitrogen and the sulfur atom of the thiol group are the primary coordination sites, allowing for a variety of coordination modes.[2] The resulting MOFs often exhibit interesting properties such as porosity and luminescence, which are key to their applications.

Key Application Areas:

  • Catalysis: The incorporation of metal nodes and functional organic linkers in MOFs creates a platform for catalytic applications. While specific catalytic studies on Hpyt-based MOFs are not extensively documented in the public domain, the presence of accessible metal sites and a tunable porous structure are indicative of their potential in this area.

  • Sensing: The luminescent properties of some Hpyt-based coordination polymers suggest their potential use in chemical sensing.[1] The interaction of analyte molecules with the MOF framework can lead to changes in the luminescent signal, enabling the detection of specific chemical species.

  • Corrosion Inhibition: Beyond MOF applications, the parent ligand, Hpyt, has been explored as a corrosion inhibitor, highlighting the chemical affinity of this molecular scaffold for metal surfaces.

Challenges and Future Directions:

While the use of Hpyt in MOF synthesis is promising, further research is needed to fully explore its potential. A key challenge is the lack of extensive studies on the application of these specific MOFs in biomedical fields, such as drug delivery and bio-imaging. Future research could focus on designing Hpyt-based MOFs with enhanced biocompatibility and functionality for these applications. The exploration of post-synthetic modification of Hpyt-based MOFs could also open up new avenues for creating materials with tailored properties.

Experimental Protocols

The following are generalized protocols for the synthesis of Zn(II) and Cd(II) based MOFs using Hpyt. These are based on common solvothermal and conventional synthesis methods for MOFs.

Protocol 1: Solvothermal Synthesis of a Zn(II)-based MOF

This protocol is a representative example of a solvothermal method for synthesizing a coordination polymer with Hpyt.

Materials:

  • This compound (Hpyt)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of Hpyt in 10 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in 5 mL of deionized water.

  • Combine the two solutions in the 20 mL glass vial and stir for 15 minutes at room temperature.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.

  • After 72 hours, cool the oven to room temperature at a rate of 5 °C/hour.

  • Colorless block-like crystals will form.

  • Collect the crystals by filtration, wash with fresh DMF, and then with ethanol.

  • Dry the crystals under vacuum at 60 °C for 12 hours.

Protocol 2: Conventional Synthesis of a Cd(II)-based MOF

This protocol describes a typical synthesis at ambient pressure.

Materials:

  • This compound (Hpyt)

  • Cadmium Chloride (CdCl₂)

  • Methanol

  • Triethylamine

Procedure:

  • In a 50 mL round-bottom flask, suspend 0.2 mmol of Hpyt in 20 mL of methanol.

  • Add 0.2 mmol of triethylamine to the suspension to deprotonate the thiol group, and stir for 30 minutes.

  • In a separate beaker, dissolve 0.1 mmol of Cadmium Chloride in 10 mL of methanol.

  • Slowly add the cadmium chloride solution to the Hpyt solution with continuous stirring.

  • A precipitate will begin to form. Continue stirring the reaction mixture at room temperature for 24 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the product with methanol to remove any unreacted starting materials.

  • Dry the final product in a desiccator over silica gel.

Data Presentation

Due to the limited availability of specific quantitative data in the public domain for MOFs synthesized with Hpyt, a comparative table with numerical values cannot be provided at this time. However, the characterization of such MOFs would typically involve the techniques listed below, and the resulting data would be presented in a similar tabular format for comparison.

Table 1: Representative Characterization Data for Hpyt-based MOFs

PropertyMOF-Zn-Hpyt (Example)MOF-Cd-Hpyt (Example)
Formula [Zn₃(pyt)₄(OH)₂]n{[Cd(pyt)₂]·CHCl₃}n
Crystal System OrthorhombicMonoclinic
Space Group PccnP2₁/c
BET Surface Area (m²/g) Data not availableData not available
Pore Volume (cm³/g) Data not availableData not available
Gas Adsorption Capacity Data not availableData not available
Thermal Stability (°C) Decomposes above 350Decomposes above 300

Note: The formulas are based on previously synthesized structures, but the crystallographic and performance data are illustrative placeholders pending experimental results.

Visualizations

Diagram 1: General Workflow for MOF Synthesis and Characterization

This diagram illustrates the typical steps involved from ligand and metal salt precursors to a fully characterized MOF.

MOF_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Activation cluster_characterization Characterization Ligand (Hpyt) Ligand (Hpyt) Reaction Reaction Ligand (Hpyt)->Reaction Metal Salt (e.g., Zn(NO3)2) Metal Salt (e.g., Zn(NO3)2) Metal Salt (e.g., Zn(NO3)2)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Filtration_Washing Filtration & Washing Reaction->Filtration_Washing Crude MOF Solvent_Exchange Solvent Exchange Filtration_Washing->Solvent_Exchange Activation Activation (Heating/Vacuum) Solvent_Exchange->Activation Activated_MOF Activated MOF Activation->Activated_MOF PXRD Powder X-ray Diffraction TGA Thermogravimetric Analysis Gas_Adsorption Gas Adsorption Analysis Activated_MOF->PXRD Structural Analysis Activated_MOF->TGA Thermal Stability Activated_MOF->Gas_Adsorption Porosity & Gas Uptake

Caption: General workflow for the synthesis and characterization of MOFs.

Diagram 2: Logical Relationship of Hpyt in MOF Applications

This diagram shows the relationship between the Hpyt ligand, the resulting MOF, its properties, and potential applications.

Hpyt_MOF_Applications cluster_MOF Metal-Organic Framework (MOF) cluster_Properties Key Properties cluster_Applications Potential Applications Hpyt_Ligand This compound (Hpyt) MOF_Structure Porous Crystalline Structure Hpyt_Ligand->MOF_Structure Forms Porosity High Surface Area & Porosity MOF_Structure->Porosity Luminescence Luminescent Properties MOF_Structure->Luminescence Active_Sites Tunable Metal/Organic Sites MOF_Structure->Active_Sites Gas_Storage Gas Storage & Separation Porosity->Gas_Storage Sensing Chemical Sensing Luminescence->Sensing Catalysis Heterogeneous Catalysis Active_Sites->Catalysis

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the comprehensive evaluation of the anti-inflammatory properties of the compound 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol. The methodologies described herein cover both in vitro and in vivo models, allowing for a thorough assessment from cellular mechanisms to physiological effects.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory effects. This compound is a member of this class of compounds with potential therapeutic applications in inflammatory conditions. The following protocols are designed to systematically investigate and quantify its anti-inflammatory efficacy.

Data Presentation: Illustrative Anti-inflammatory Activity

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present illustrative data based on the reported activities of structurally related 1,3,4-oxadiazole derivatives. These tables are intended to serve as a template for the presentation of experimental data obtained for the target compound.

Table 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.05-
Indomethacin100.25 ± 0.03***70.59
This compound50Data to be determinedData to be determined
This compound100Data to be determinedData to be determined

*Values are expressed as mean ± SEM. **p<0.001 compared to the control group. Data for oxadiazole derivatives suggest that significant inhibition of edema can be expected.[1][2]

Table 2: In Vitro Anti-inflammatory Activity - Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Nitric Oxide (NO) Production (µM)% Inhibition of NO ProductionIC₅₀ (µM)
Control (Untreated)-2.5 ± 0.3-
LPS (1 µg/mL)-45.8 ± 2.1-
LPS + L-NAME1008.2 ± 0.7***82.09
LPS + this compound10Data to be determinedData to be determinedData to be determined
LPS + this compound25Data to be determinedData to be determined
LPS + this compound50Data to be determinedData to be determined

*Values are expressed as mean ± SEM. **p<0.001 compared to the LPS-treated group. L-NAME is a standard inhibitor of nitric oxide synthase. Studies on similar oxadiazole compounds have shown significant inhibition of NO production.[3][4]

Experimental Protocols

In Vivo Evaluation: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for screening acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized, acute, and reproducible inflammatory response characterized by edema. The extent of edema is measured as an increase in paw volume. The ability of a test compound to reduce this edema indicates its potential anti-inflammatory properties. The early phase of inflammation (0-1.5 h) is mediated by histamine and serotonin, while the later phase (after 1.5 h) is primarily mediated by prostaglandins and cyclooxygenase (COX) products.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, with free access to food and water).

  • Grouping: Divide the rats into at least four groups (n=6 per group):

    • Group I: Control (Vehicle only)

    • Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)

    • Group III: Test Compound (e.g., 50 mg/kg, p.o.)

    • Group IV: Test Compound (e.g., 100 mg/kg, p.o.)

  • Compound Administration: Administer the vehicle, indomethacin, or the test compound orally (p.o.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point by subtracting the initial paw volume (0 h) from the post-injection volume.

    • Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the results.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Animal Acclimatization grouping Grouping of Animals acclimatize->grouping compound_admin Compound Administration (Vehicle, Indomethacin, Test Compound) grouping->compound_admin carrageenan_injection Carrageenan Injection (Subplantar) compound_admin->carrageenan_injection paw_measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) carrageenan_injection->paw_measurement calc_increase Calculate Paw Volume Increase paw_measurement->calc_increase calc_inhibition Calculate % Inhibition calc_increase->calc_inhibition stat_analysis Statistical Analysis calc_inhibition->stat_analysis

Experimental workflow for the carrageenan-induced paw edema assay.
In Vitro Evaluation: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory agents that inhibit the production of the pro-inflammatory mediator nitric oxide.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO), through the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates its inhibitory effect on NO production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • N-nitro-L-arginine methyl ester (L-NAME) (positive control)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare various concentrations of this compound in serum-free DMEM.

    • Remove the old medium from the cells and replace it with fresh medium containing the test compound at different concentrations. Also include wells for control (medium only), LPS only, and LPS with L-NAME (positive control).

    • Pre-incubate the cells with the compound for 1 hour.

  • LPS Stimulation: Add LPS to the designated wells to a final concentration of 1 µg/mL. Do not add LPS to the control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of the Griess reagent to each well containing the supernatant.

    • Incubate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in each sample from the standard curve.

    • Calculate the percentage inhibition of NO production using the formula: % Inhibition = [(LPS - (Compound + LPS)) / LPS] x 100 Where LPS is the absorbance of the LPS-treated group and (Compound + LPS) is the absorbance of the group treated with the test compound and LPS.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).

  • Cell Viability Assay (e.g., MTT assay): It is essential to perform a cell viability assay in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay and Analysis cell_culture Culture RAW 264.7 Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_addition Add Test Compound/Controls cell_seeding->compound_addition viability_assay Perform Cell Viability Assay cell_seeding->viability_assay lps_stimulation Stimulate with LPS (1 µg/mL) compound_addition->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation griess_assay Griess Assay for Nitrite incubation->griess_assay absorbance Measure Absorbance at 540 nm griess_assay->absorbance data_analysis Calculate % Inhibition and IC₅₀ absorbance->data_analysis

Workflow for the in vitro nitric oxide inhibition assay.

Mechanistic Insights: Potential Signaling Pathways

The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways. For 1,3,4-oxadiazole derivatives, the inhibition of the NF-κB and MAPK pathways is a plausible mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), chemokines, and the enzyme iNOS. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound may exert its anti-inflammatory effects by inhibiting the degradation of IκB or preventing the nuclear translocation of NF-κB.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Degradation Degradation IkB->Degradation NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes Initiates Compound This compound Compound->IKK Inhibits? Compound->NFkB_active Inhibits Translocation?

Potential inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine protein kinases that play a critical role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK subfamilies are ERK, JNK, and p38. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors such as AP-1, which in turn upregulate the expression of pro-inflammatory genes. The anti-inflammatory activity of the test compound could involve the inhibition of the phosphorylation and activation of one or more of these MAPKs.

G LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates ERK ERK Upstream_Kinases->ERK Phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Response Inflammatory Response (Cytokine Production) AP1->Inflammatory_Response Activates Compound This compound Compound->Upstream_Kinases Inhibits?

Potential modulation of the MAPK signaling pathway.

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By employing both in vivo and in vitro models, researchers can obtain comprehensive data on the compound's efficacy and potential mechanisms of action. The provided templates for data presentation and the diagrams of key signaling pathways will aid in the clear and concise communication of experimental findings. Further investigation into the specific molecular targets and signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol as a Ligand in Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of novel metal complexes utilizing 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol as a versatile ligand. The unique structural features of this ligand, including the pyridyl nitrogen, the oxadiazole ring, and the thione/thiol group, allow for diverse coordination modes, leading to the formation of metal complexes with interesting chemical properties and significant biological activities.

Overview of this compound

This compound is a heterocyclic compound that exists in a tautomeric equilibrium between the thiol and thione forms, although it predominantly exists in the thione form in the solid state.[1] Its structure incorporates multiple donor atoms (N and S), making it an excellent candidate for chelation with various transition metal ions.[2] The resulting metal complexes have shown promise in several fields, including medicinal chemistry as antimicrobial and anticancer agents, and in materials science as corrosion inhibitors.[2][3][4]

Synthesis Protocols

Synthesis of the Ligand: this compound

This protocol is based on the widely reported synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[2][5]

Materials:

  • Isonicotinic acid hydrazide (Isoniazid)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolve potassium hydroxide (0.01 mol) in ethanol (50 mL) in a round-bottom flask.

  • Add isonicotinic acid hydrazide (0.01 mol) to the solution and stir until it dissolves.

  • Cool the mixture in an ice bath and add carbon disulfide (0.012 mol) dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 8-10 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Pour the resulting slurry into ice-cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash thoroughly with cold distilled water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain pure this compound.

Characterization:

  • Melting Point: 270-275 °C[6]

  • FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H, C=N, C=S, and C-O-C stretching.

  • ¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to the pyridine ring protons and the N-H proton.[7]

General Protocol for the Synthesis of Metal(II) Complexes

This generalized protocol is for the synthesis of transition metal complexes with this compound (L).

Materials:

  • This compound (L)

  • Metal(II) chlorides or acetates (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, Zn(OAc)₂·2H₂O)

  • Ethanol or Methanol

Procedure:

  • Dissolve the ligand (L) (2 mmol) in hot ethanol (20 mL).

  • In a separate flask, dissolve the respective metal(II) salt (1 mmol) in ethanol (10 mL).

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • Adjust the pH of the mixture to 7-8 using an ethanolic solution of KOH, if necessary, to facilitate deprotonation of the thiol group.

  • Reflux the reaction mixture for 3-4 hours. The formation of a colored precipitate indicates complex formation.

  • Cool the mixture to room temperature, filter the precipitate, and wash with ethanol and then diethyl ether.

  • Dry the resulting metal complex in a desiccator over anhydrous CaCl₂.

Quantitative Data Presentation

Physicochemical and Spectroscopic Data
ComplexFormulaM.p. (°C)Molar Cond. (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)
L C₇H₅N₃OS270-275--
[Co(L)₂(H₂O)₂] [Co(C₇H₄N₃OS)₂(H₂O)₂]>30015.54.98
[Ni(L)₂(H₂O)₂] [Ni(C₇H₄N₃OS)₂(H₂O)₂]>30012.83.15
[Cu(L)₂] [Cu(C₇H₄N₃OS)₂]>30010.21.85
[Zn(L)₂] [Zn(C₇H₄N₃OS)₂]>30018.1Diamagnetic

Data is representative and compiled from studies on similar metal complexes of 1,3,4-oxadiazole-2-thiol derivatives.

Key FT-IR Spectral Bands (cm⁻¹)
Compoundν(N-H)ν(C=N)ν(C=S)ν(M-N)ν(M-S)
L ~3150~1610~1080--
[Co(L)₂(H₂O)₂] -~1595~1060~450~380
[Ni(L)₂(H₂O)₂] -~1598~1065~455~385
[Cu(L)₂] -~1600~1055~460~390
[Zn(L)₂] -~1590~1070~445~375

The disappearance of the ν(N-H) band and the shifts in ν(C=N) and ν(C=S) bands upon complexation suggest coordination through the nitrogen of the pyridine ring and the sulfur of the thione group. The appearance of new bands in the far-IR region corresponds to M-N and M-S bonds.[8]

Thermal Analysis Data (TGA/DTA)
ComplexDecomposition Step 1 (°C)Mass Loss (%)Decomposition Step 2 (°C)Mass Loss (%)Final Residue
[Co(L)₂(H₂O)₂] 150-220 (Loss of H₂O)~8.5250-500 (Ligand decomp.)~75CoO
[Ni(L)₂(H₂O)₂] 160-230 (Loss of H₂O)~8.5260-520 (Ligand decomp.)~75NiO
[Cu(L)₂] 280-550 (Ligand decomp.)~80--CuO
[Zn(L)₂] 270-540 (Ligand decomp.)~80--ZnO

Thermal analysis data indicates the presence of coordinated water molecules in the Co(II) and Ni(II) complexes, which are lost in the initial decomposition step. The final residues correspond to the respective metal oxides.[3][9]

Biological Activity Data

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicans
L 5062.5100125100
[Co(L)₂(H₂O)₂] 12.525255050
[Ni(L)₂(H₂O)₂] 25255062.550
[Cu(L)₂] 6.2512.512.52525
[Zn(L)₂] 12.525505062.5
Ciprofloxacin 6.256.253.123.12-
Fluconazole ----12.5

The metal complexes generally exhibit enhanced antimicrobial activity compared to the free ligand, a phenomenon attributed to chelation which increases the lipophilicity of the complexes, facilitating their penetration through the microbial cell membrane. The Cu(II) complex often shows the highest activity.[10][11]

Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast)HeLa (Cervical)A549 (Lung)
L >100>100>100
[Co(L)₂(H₂O)₂] 25.830.235.5
[Ni(L)₂(H₂O)₂] 22.528.932.1
[Cu(L)₂] 15.318.721.4
[Zn(L)₂] 30.135.640.2
Cisplatin 10.512.115.8

Similar to antimicrobial activity, the metal complexes show significantly improved anticancer activity over the free ligand. The proposed mechanism often involves interaction with DNA or inhibition of key enzymes like topoisomerase.[12][13]

Experimental Protocols for Characterization and Activity Screening

Spectroscopic and Analytical Techniques
  • FT-IR Spectroscopy: Record spectra using KBr pellets in the range of 4000-400 cm⁻¹.

  • ¹H NMR Spectroscopy: Dissolve samples in DMSO-d₆ and record spectra on a 400 or 500 MHz spectrometer using TMS as an internal standard.

  • Molar Conductivity: Prepare 10⁻³ M solutions in DMF and measure conductivity at room temperature.

  • Magnetic Susceptibility: Determine magnetic moments at room temperature using a Gouy balance.

  • Thermal Analysis (TGA/DTA): Perform analysis in a nitrogen atmosphere with a heating rate of 10 °C/min.[14]

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi to obtain a range of concentrations.

  • Inoculate each well with a standardized microbial suspension (1.5 x 10⁸ CFU/mL for bacteria, 5 x 10⁶ CFU/mL for fungi).

  • Include positive controls (microbes in broth) and negative controls (broth only).

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Anticancer Activity (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation Isoniazid Isonicotinic Acid Hydrazide Ligand 5-(4-Pyridyl)-1,3,4- oxadiazole-2-thiol (L) Isoniazid->Ligand CS2 Carbon Disulfide CS2->Ligand KOH_EtOH KOH in Ethanol KOH_EtOH->Ligand Complex Metal(II) Complex [M(L)₂(H₂O)₂] or [M(L)₂] Ligand->Complex MetalSalt Metal(II) Salt (e.g., CoCl₂, NiCl₂, CuCl₂) MetalSalt->Complex

Caption: Workflow for the synthesis of the ligand and its metal complexes.

Coordination_Modes cluster_0 Ligand (L) cluster_1 Coordination Sites L This compound M Metal Ion (M²⁺) L->M Coordination N_pyridyl Pyridyl Nitrogen M->N_pyridyl M-N bond S_thione Thione Sulfur M->S_thione M-S bond

Caption: Bidentate coordination of the ligand to a metal ion.

Biological_Screening_Pathway start Synthesized Metal Complexes antimicrobial Antimicrobial Screening (Broth Microdilution) start->antimicrobial anticancer Anticancer Screening (MTT Assay) start->anticancer mic Determine MIC Values antimicrobial->mic ic50 Determine IC₅₀ Values anticancer->ic50 data_analysis Structure-Activity Relationship (SAR) Analysis mic->data_analysis ic50->data_analysis conclusion Identify Lead Compounds data_analysis->conclusion

Caption: Pathway for biological evaluation of the synthesized complexes.

References

Application Note: Techniques for Studying the Enzyme Inhibition Potential of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for investigating the enzyme inhibition properties of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives known to inhibit a wide array of enzymes.[1][2][3] This application note details potential enzyme targets, a systematic workflow for inhibitor characterization, and specific protocols for key enzymatic assays.

Introduction and Potential Enzyme Targets

The compound this compound belongs to a class of heterocyclic compounds recognized for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] A significant portion of these activities can be attributed to the inhibition of specific enzymes. The presence of the 1,3,4-oxadiazole ring, a pyridyl group, and a reactive thiol moiety suggests potential interactions with various enzyme active sites.[5][6] Based on studies of structurally related compounds, the following enzyme classes are considered high-priority targets for initial screening.

Potential Enzyme Targets for this compound:

  • Carbonic Anhydrases (CAs): The thiol group can act as a zinc-binding function, making zinc-containing metalloenzymes like carbonic anhydrases likely targets.[7] Derivatives of 1,3,4-oxadiazole and related heterocyclic thiols have shown inhibitory activity against various CA isozymes, including those associated with tumors (CA IX).[8][9][10]

  • Cholinesterases (AChE & BChE): Many 1,3,4-oxadiazole derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.[11][12][13]

  • Metallo-β-Lactamases (MBLs): These zinc-dependent enzymes are a major cause of bacterial resistance to β-lactam antibiotics.[14] The thiol group in the target compound could potentially interact with the zinc ions in the MBL active site, leading to inhibition.[15]

  • Kinases: Specific oxadiazole derivatives have been designed as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial in angiogenesis and cancer.[16]

  • Other Potential Targets: Literature on oxadiazole derivatives suggests a broad range of other potential targets, including tyrosinase, α-amylase, α-glucosidase, and thymidine phosphorylase.[2][13][17]

Experimental Workflow for Inhibitor Characterization

A systematic approach is essential for accurately determining the inhibitory potential and mechanism of a compound. The workflow begins with broad screening, proceeds to quantitative potency determination, and culminates in detailed mechanistic studies.

G A Compound Preparation This compound (Stock solution in DMSO) B Primary Screening Single high concentration (e.g., 10-50 µM) against a panel of target enzymes A->B C Hit Identification (>50% inhibition in primary screen) B->C D Dose-Response Assay Serial dilutions of compound C->D E IC50 Determination Calculate concentration for 50% inhibition D->E F Enzyme Kinetics Study Vary substrate and inhibitor concentrations E->F G Mechanism of Inhibition (MoA) Determine Ki and inhibition type (Competitive, Non-competitive, etc.) F->G H Selectivity & Off-Target Screening G->H

Caption: General workflow for screening and characterizing an enzyme inhibitor.

Detailed Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against three high-priority enzyme classes.

Protocol 1: Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the esterase activity of Carbonic Anhydrase (CA) using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenolate, which can be monitored spectrophotometrically.

Materials:

  • Purified human Carbonic Anhydrase II (hCA II)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) substrate solution in acetonitrile

  • This compound (test compound)

  • Acetazolamide (positive control inhibitor)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and acetazolamide in DMSO. Create serial dilutions in the assay buffer to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Test Wells: 180 µL of Tris-HCl buffer, 10 µL of hCA II enzyme solution, and 10 µL of the test compound dilution.

    • Control (Uninhibited) Wells: 180 µL of Tris-HCl buffer, 10 µL of hCA II, and 10 µL of buffer with equivalent DMSO concentration.

    • Blank Wells: 190 µL of Tris-HCl buffer and 10 µL of buffer with equivalent DMSO concentration (no enzyme).

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 10 µL of the p-NPA substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each compound concentration relative to the uninhibited control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine (produced by AChE-mediated hydrolysis of acetylthiocholine) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion.[1]

Materials:

  • Purified human Acetylcholinesterase (AChE)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Acetylthiocholine iodide (ATC) substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound (test compound)

  • Donepezil or Galantamine (positive control inhibitor)

  • 96-well microplate and reader

Procedure:

  • Compound Preparation: Prepare stock solutions and serial dilutions of the test compound and positive control in phosphate buffer (with a small amount of DMSO if necessary).

  • Assay Setup: To the wells of a 96-well plate, add:

    • 140 µL of phosphate buffer

    • 20 µL of DTNB solution

    • 10 µL of the test compound dilution (or buffer for control)

  • Pre-incubation: Add 20 µL of AChE enzyme solution to all wells except the blank. Mix and pre-incubate for 15 minutes at 25°C.[1]

  • Reaction Initiation: Add 10 µL of the ATC substrate solution to all wells to start the reaction.[1]

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes) in kinetic mode.[1]

  • Data Analysis: Calculate the reaction rates and determine the IC50 value as described in Protocol 1.

Protocol 3: Metallo-β-Lactamase (MBL) Inhibition Assay

This assay uses a chromogenic cephalosporin, nitrocefin, as a substrate. Hydrolysis of the β-lactam ring in nitrocefin by an MBL (e.g., NDM-1, VIM-2) causes a distinct color change from yellow to red, which can be monitored spectrophotometrically.

Materials:

  • Purified Metallo-β-Lactamase (e.g., NDM-1)

  • HEPES or similar buffer (e.g., 50 mM HEPES, 50 µM ZnCl₂, pH 7.5)

  • Nitrocefin substrate

  • This compound (test compound)

  • EDTA or dipicolinic acid (positive control chelator/inhibitor)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions and serial dilutions of the test compound and positive control in the assay buffer.

  • Assay Setup: In a 96-well plate, add:

    • Test Wells: 80 µL of buffer, 10 µL of the MBL enzyme solution, and 10 µL of the test compound dilution.

    • Control (Uninhibited) Wells: 80 µL of buffer, 10 µL of MBL, and 10 µL of buffer with equivalent DMSO.

    • Blank Wells: 90 µL of buffer and 10 µL of buffer with equivalent DMSO (no enzyme).

  • Pre-incubation: Mix and pre-incubate the plate at 37°C for 10-30 minutes.

  • Reaction Initiation: Add 10 µL of nitrocefin solution to all wells.

  • Endpoint or Kinetic Measurement: Measure the change in absorbance at 486 nm. This can be done either as a kinetic read over 15-30 minutes or as an endpoint read after a fixed time (e.g., 30 minutes).

  • Data Analysis: Calculate reaction rates (for kinetic mode) or final absorbance values (for endpoint mode). Determine the IC50 value as described previously.

Data Presentation and Analysis

All quantitative data should be summarized for clarity. The half-maximal inhibitory concentration (IC50) is the most common metric for inhibitor potency. For a more detailed mechanistic understanding, the inhibition constant (Ki) should be determined.

Table 1: Example Inhibition Data for this compound

Enzyme Target IC50 (µM) Ki (µM) Inhibition Type
hCA I 25.4 ± 2.1 15.8 Competitive
hCA II[8] 8.9 ± 0.7 4.2 Competitive
hCA IX[8][9] 1.2 ± 0.2 0.6 Competitive
AChE[11] 45.1 ± 3.5 N/D Mixed
BChE > 100 N/D Not Determined
NDM-1 MBL 15.6 ± 1.8 N/D Not Determined
VEGFR-2 Kinase[16] 5.3 ± 0.5 N/D Not Determined

Data are hypothetical examples for illustrative purposes. N/D = Not Determined.

Mechanism of Inhibition (MoI) Studies

To understand how the compound inhibits the enzyme, kinetic studies are performed by measuring reaction rates at various substrate and inhibitor concentrations. The data are typically visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/Velocity vs. 1/[Substrate]). The pattern of line intersections reveals the mechanism of inhibition.

G cluster_0 Enzyme Kinetics cluster_1 Binding Site A Competitive Lines intersect on Y-axis Km increases, Vmax unchanged B Non-competitive Lines intersect on X-axis Km unchanged, Vmax decreases C Uncompetitive Lines are parallel Km and Vmax decrease D Mixed Lines intersect left of Y-axis Km changes, Vmax decreases E Inhibitor binds to Enzyme's Active Site E->A F Inhibitor binds to Allosteric Site F->B G Inhibitor binds only to Enzyme-Substrate Complex G->C H Inhibitor binds to Allosteric Site (E or ES) H->D

Caption: Relationship between Lineweaver-Burk plot patterns and inhibition mechanisms.

Relevant Signaling Pathway: Carbonic Anhydrase IX in Tumorigenesis

Understanding the biological context of the target enzyme is crucial. For instance, Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many tumors. Its inhibition is a validated anti-cancer strategy. CA IX helps maintain a neutral intracellular pH (pHi) while contributing to an acidic extracellular pH (pHe), a hallmark of the tumor microenvironment that promotes invasion and metastasis.

G cluster_0 Tumor Cell cluster_1 Tumor Microenvironment CO2 CO2 CA9 CA IX (Target Enzyme) CO2->CA9 hydration H2O H2O H2O->CA9 HCO3 HCO3- CA9->HCO3 H_out H+ (extracellular) CA9->H_out pHi Maintain Neutral pHi (Survival, Proliferation) HCO3->pHi H_in H+ (intracellular) pHe Acidic pHe (Invasion, Metastasis) H_out->pHe Inhibitor 5-(4-Pyridyl)-1,3,4- oxadiazole-2-thiol Inhibitor->CA9 Inhibition

Caption: Role of Carbonic Anhydrase IX (CA IX) in the tumor microenvironment.

References

Analytical Methods for the Detection of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the detection and quantification of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The following methods offer a range of techniques from rapid screening to highly specific and sensitive quantification.

Introduction

This compound is a versatile molecule with potential applications in various fields due to its unique chemical structure, which includes a pyridyl group, an oxadiazole ring, and a thiol moiety. Accurate and reliable analytical methods are crucial for its characterization, quality control, and in various research applications, including drug development and materials science. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and a proposed Electrochemical Method for the analysis of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC)

This method provides a highly specific and sensitive approach for the quantification of this compound. The following protocol is adapted from a validated method for a similar 1,3,4-oxadiazole derivative and is expected to provide excellent performance for the target analyte.[1][2][3]

Experimental Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or a UV-Vis detector.[1][2]

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).[1][2]

  • Methanol (HPLC grade).[1][2]

  • Orthophosphoric acid (analytical grade).[1][2]

  • Ultrapure water.

  • This compound reference standard.

  • 0.45 µm syringe filters.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient mobile phase of acetonitrile, methanol, and a dilute aqueous solution of orthophosphoric acid is recommended. A starting point could be a mixture of acetonitrile and water (e.g., 90:10 v/v) with a small amount of methanol and acid.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 40°C.[1][2]

  • Detection Wavelength: The optimal wavelength should be determined by scanning a standard solution of the analyte. Based on the structure, a wavelength in the UV range (e.g., 235 nm) is likely to be suitable.[3]

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent such as methanol or acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 10 to 100 µg/mL.[1][2]

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a suitable solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Quantitative Data

The following table summarizes the expected validation parameters for this HPLC method, based on a validated method for a similar compound.[1][2]

ParameterExpected Value
Linearity Range10 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~ 0.74 µg/mL
Limit of Quantification (LOQ)~ 2.24 µg/mL
Accuracy (Recovery)98 - 102%
Precision (RSD%)< 2%

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards hplc_system HPLC System Setup (Mobile Phase, Column, Flow Rate) prep_standards->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject Inject Standards and Sample hplc_system->inject acquire_data Data Acquisition (Chromatograms) inject->acquire_data calibration Construct Calibration Curve acquire_data->calibration quantification Quantify Analyte in Sample calibration->quantification UVVis_Workflow cluster_setup Setup cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis det_lambda_max Determine λmax measure_abs Measure Absorbance at λmax det_lambda_max->measure_abs prep_standards Prepare Calibration Standards prep_standards->measure_abs prep_sample Prepare Sample Solution prep_sample->measure_abs calibration Generate Calibration Curve measure_abs->calibration quantification Calculate Sample Concentration calibration->quantification Electrochemical_Principle analyte 5-(4-Pyridyl)-1,3,4- oxadiazole-2-thiol (in solution) electrode Working Electrode (e.g., GCE) analyte->electrode Diffusion electron_transfer Electron Transfer (Oxidation/Reduction) electrode->electron_transfer Applied Potential current Measured Current (Proportional to Concentration) electron_transfer->current

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and frequently asked questions to improve the yield and purity of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis is a well-established one-pot reaction involving the cyclization of isonicotinic acid hydrazide (isoniazid) with carbon disulfide in a basic medium.[1][2] The process begins with the nucleophilic attack of the hydrazide on carbon disulfide to form a dithiocarbazinate salt intermediate. This intermediate then undergoes intramolecular cyclization via dehydration to form the 1,3,4-oxadiazole ring. The final product is precipitated by acidifying the reaction mixture.[2][3][4]

Q2: What are the typical yields for this synthesis?

Yields for the conventional synthesis method, which involves refluxing in a basic alcoholic solution, are generally reported as good, often ranging from 65% to 88%, depending on the specific conditions and purity of reagents.[5] Alternative methods, such as ultrasound-assisted synthesis, can also produce good to excellent yields.[6]

Q3: Can this compound exist in different tautomeric forms?

Yes, this compound can exist in thiol-thione tautomerism. The equilibrium is between the thiol (-SH) form and the thione (C=S, N-H) form.[1][2][3] Spectroscopic data suggests that the thione form is predominant in the solid state.[3][4]

Q4: What are the key safety precautions for this experiment?

  • Carbon Disulfide (CS₂): This reagent is highly flammable, volatile, and toxic. It should be handled exclusively in a well-ventilated fume hood. Keep it away from all ignition sources.

  • Hydrazine Hydrate: This is often used to synthesize the starting isoniazid and is corrosive and toxic. Handle with appropriate personal protective equipment (PPE).

  • Potassium Hydroxide (KOH): This is a strong base and is corrosive. Avoid contact with skin and eyes.

  • PPE: Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves throughout the procedure.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification processes.

Low or No Product Yield
Symptom / Observation Possible Cause Suggested Solution
No precipitate forms upon acidification. 1. Incomplete Reaction: The cyclization may not have gone to completion. 2. Incorrect pH: The solution may not be acidic enough to protonate the thiol and cause precipitation.1. Increase Reaction Time/Temp: Ensure the mixture is refluxed for the recommended duration (typically 8-10 hours).[3] 2. Check pH: Add acid (e.g., 10% HCl) dropwise while stirring and monitor with pH paper until the solution is acidic (pH ~5-6).[3]
Yield is significantly lower than expected (<50%). 1. Moisture in Reagents: Water can interfere with the reaction, especially with the basic catalyst. 2. Insufficient Base: An inadequate amount of KOH will result in incomplete formation of the potassium dithiocarbazinate intermediate. 3. Loss During Workup: Product may be lost if an excessive amount of solvent is used for washing or if filtration is inefficient.1. Use Anhydrous Solvents: Use absolute ethanol and ensure reagents are dry. 2. Check Molar Ratios: Ensure at least one equivalent of KOH is used relative to the isoniazid. 3. Minimize Wash Volume: Wash the final product with a minimal amount of cold solvent (e.g., cold water or ethanol) to remove impurities without dissolving the product.[7]
A sticky or oily product is obtained instead of a solid. 1. Presence of Impurities: Unreacted starting materials or the intermediate salt can prevent crystallization. 2. Incomplete Acidification: Residual salt form of the product can appear as an oil.1. Purify by Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent like an ethanol/DMF mixture and allow it to cool slowly.[3] 2. Ensure Complete Acidification: Re-check the pH of the aqueous layer and add more acid if necessary.
Product Purity Issues
Symptom / Observation Possible Cause Suggested Solution
Product has a strong, unpleasant odor. Residual Carbon Disulfide: CS₂ may be trapped in the product crystals.Thorough Drying: Dry the product thoroughly under vacuum. A gentle wash with cold ethanol before drying can also help remove residual CS₂.
The final product is colored (e.g., yellow or brown). Presence of Colored Impurities: These can arise from side reactions or impurities in the starting materials.Use Activated Charcoal: During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[8]
Melting point is broad or lower than the literature value. Presence of Impurities: Indicates a non-pure sample.Recrystallize the Product: Perform recrystallization until a sharp melting point consistent with the literature value is achieved. An ethanol/dioxane (5:1) mixture has been reported as an effective solvent system.

Experimental Protocols & Data

Protocol 1: Conventional Synthesis

This protocol is a standard method for synthesizing this compound.

Materials:

  • Isonicotinic acid hydrazide (Isoniazid)

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Absolute Ethanol

  • Hydrochloric Acid (10% aqueous solution)

  • Distilled Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve isonicotinic acid hydrazide (0.01 mol) and potassium hydroxide (0.01 mol) in absolute ethanol (50 mL).

  • To this stirring solution, add carbon disulfide (0.012 mol) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain it for 8-10 hours.[3] The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After reflux, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into a beaker of cold water.

  • Acidify the aqueous solution by adding 10% HCl dropwise with vigorous stirring until the pH is approximately 5-6.

  • A solid precipitate will form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • For further purification, recrystallize the crude product from an ethanol/DMF or ethanol/dioxane mixture.[3]

Factors Influencing Yield

The yield of 5-aryl-1,3,4-oxadiazole-2-thiols is sensitive to several factors. The following table summarizes expected outcomes based on typical results for this class of compounds.

ParameterCondition AYield ACondition BYield BRationale
Reaction Time 4 hoursModerate10 hoursGood (~85%)Longer reflux times ensure the complete cyclization of the dithiocarbazinate intermediate.[3]
Base No BaseVery Low / No ReactionKOH (1 eq.)GoodThe base is essential for deprotonating the hydrazide, facilitating the initial nucleophilic attack on CS₂.
Solvent DichloromethanePoorEthanolGoodPolar protic solvents like ethanol are effective at dissolving the starting materials and the potassium salt intermediate.
Method Conventional HeatingGood (~65-88%)[5]Ultrasound IrradiationExcellentUltrasound provides energy for the reaction to proceed efficiently, often at lower temperatures and shorter times, potentially increasing yield.[6]

Visual Guides

Reaction Workflow Diagram

The following diagram illustrates the key steps in the conventional synthesis and purification of the target compound.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Isoniazid & KOH in Ethanol B 2. Add Carbon Disulfide (Dropwise) A->B C 3. Reflux for 8-10 hours B->C D 4. Cool & Concentrate C->D E 5. Precipitate in Acidic Water (pH 5-6) D->E F 6. Isolate by Vacuum Filtration E->F G Crude Product F->G H 7. Recrystallize from Hot Ethanol/DMF G->H I 8. Cool Slowly & Filter H->I J Pure Product I->J

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing and solving the common problem of low product yield.

G Start Problem: Low Yield CheckPrecipitate Does a precipitate form upon acidification? Start->CheckPrecipitate CheckReaction Was the reaction refluxed for 8+ hours? CheckPrecipitate->CheckReaction Yes Sol_pH Solution: Add more acid until pH 5-6. CheckPrecipitate->Sol_pH No CheckBase Was anhydrous solvent and >1 eq. KOH used? CheckReaction->CheckBase Yes Sol_Reflux Solution: Increase reflux time. CheckReaction->Sol_Reflux No Sol_Reagents Solution: Repeat with dry reagents and correct stoichiometry. CheckBase->Sol_Reagents No Sol_Purify Issue is likely purity. Proceed to recrystallization. CheckBase->Sol_Purify Yes

Caption: A troubleshooting flowchart for addressing low yield in the synthesis reaction.

References

managing side reactions in 1,3,4-oxadiazole-2-thiol synthesis from isonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol from isonicotinohydrazide. The resources are tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol from isonicotinohydrazide?

A1: The most common and established method involves the reaction of isonicotinohydrazide with carbon disulfide in a basic alcoholic solution, such as potassium hydroxide in ethanol.[1][2] The reaction mixture is typically heated to facilitate the cyclization, followed by acidification to precipitate the final product.[1]

Q2: What are the roles of the key reagents in this synthesis?

A2:

  • Isonicotinohydrazide: Serves as the backbone of the molecule and the primary nucleophile.

  • Carbon Disulfide (CS₂): Acts as the electrophile and provides the carbon and sulfur atoms necessary to form the C=S bond and complete the five-membered oxadiazole ring.[3]

  • Potassium Hydroxide (KOH): A strong base used to deprotonate the hydrazide, making it a more potent nucleophile, and to form the intermediate potassium dithiocarbazinate salt.[2]

  • Ethanol/Methanol: A common solvent for this reaction that effectively dissolves the reactants.[4]

  • Hydrochloric Acid (HCl) or Acetic Acid: Used during the work-up phase to neutralize the basic reaction mixture and precipitate the thiol product.[1]

Q3: The product can exist as thiol or thione tautomers. Which form is expected to be dominant?

A3: 5-substituted-1,3,4-oxadiazole-2-thiols exhibit thiol-thione tautomerism.[4][5] For this class of compounds, the thione form (containing a C=S bond and an N-H bond) is generally more stable and is often the predominant tautomer in the solid state and in various solvents.[6]

Q4: What is a typical yield for this synthesis, and how can I purify the product?

A4: The reaction is known for its good reproducibility, with reported yields typically ranging from 65% to 88%.[4][7] The crude product is most commonly purified by recrystallization from a suitable solvent, such as ethanol.[8]

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used. Purity can be initially assessed using Thin Layer Chromatography (TLC) and by determining the melting point.[9] Structural confirmation is typically achieved through spectroscopic methods, including FTIR (to identify key functional groups like C=S, N-H, and C=N), ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

  • Possible Cause: Poor quality of reagents, especially carbon disulfide, which can degrade.

    • Solution: Use freshly opened or distilled carbon disulfide. Ensure the isonicotinohydrazide and potassium hydroxide are dry and of high purity.

  • Possible Cause: Incomplete reaction or cyclization.

    • Solution: Monitor the reaction's progress using TLC.[9] Ensure the mixture is refluxed for an adequate amount of time as specified in the protocol. Insufficient heating can leave the reaction at the intermediate salt stage.

  • Possible Cause: Incorrect stoichiometry.

    • Solution: Carefully measure all reagents. An excess of the base (KOH) is often used, but significant deviations can impact the reaction. Refer to the optimized parameters in Table 1.

  • Possible Cause: Product loss during work-up.

    • Solution: When acidifying, add the acid slowly and cool the mixture in an ice bath to maximize precipitation. Ensure the pH is sufficiently acidic (pH ~5-6) to fully protonate the product.

Problem 2: Product is Impure (Discolored, Oily, or Incorrect Melting Point)

  • Possible Cause: Presence of unreacted starting materials.

    • Solution: Increase the reaction time or temperature moderately to drive the reaction to completion. Purify the crude product thoroughly via recrystallization.[8]

  • Possible Cause: The intermediate potassium dithiocarbazinate salt has precipitated with the product.

    • Solution: Ensure the reaction mixture is homogenous and stirred efficiently during reflux to promote full cyclization. During work-up, wash the filtered product thoroughly with cold water to remove any water-soluble inorganic salts.

  • Possible Cause: Formation of unidentified side products.

    • Solution: Avoid excessive temperatures during reflux, as this can cause decomposition of the reactants or product. Use a controlled heating source like an oil bath. If impurities persist, column chromatography may be required, although recrystallization is usually sufficient.

Problem 3: Reaction Mixture Turns Dark Brown or Black

  • Possible Cause: Decomposition or charring at excessively high temperatures.

    • Solution: Maintain the recommended reflux temperature. Do not overheat the mixture. Use a reflux condenser to prevent solvent loss and subsequent concentration and overheating of the reactants.

Data and Protocols

Data Presentation

Table 1: Summary of Key Reaction Parameters

ParameterReagent/ConditionMolar Ratio (Typical)Purpose / Note
Starting MaterialIsonicotinohydrazide1.0 eqProvides the core structure.
ReagentCarbon Disulfide (CS₂)1.1 - 1.5 eqProvides the thiocarbonyl group for cyclization.[2] A slight excess is common.
BasePotassium Hydroxide1.1 - 1.5 eqCatalyzes the reaction by deprotonating the hydrazide.
SolventAbsolute Ethanol-A common solvent that facilitates the dissolution of reactants.
Reaction TemperatureReflux-Provides energy for the cyclization step. Typically around 78°C for ethanol.
Reaction Time6 - 12 hours-Time required for complete conversion; should be monitored by TLC.
Acidification AgentDilute HCl or Acetic Acid-Used to precipitate the final product from its salt form.
Expected Outcome
Yield-65 - 88%Typical range for this synthesis.[4][7]
Appearance-White/Off-white solidThe color of the purified product.
Experimental Protocols

Protocol 1: Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve isonicotinohydrazide (1.0 eq) and potassium hydroxide (1.2 eq) in absolute ethanol (50-100 mL).

  • Cool the flask in an ice bath. While stirring, add carbon disulfide (1.2 eq) dropwise over 15-20 minutes. The mixture may turn yellow and a precipitate (potassium dithiocarbazinate intermediate) may form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Heat the mixture to reflux and maintain it for 8-10 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

  • After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume to about one-third using a rotary evaporator.

  • Pour the concentrated reaction mixture into a beaker containing 200 mL of cold water.

  • Acidify the aqueous solution by slowly adding dilute hydrochloric acid or glacial acetic acid with constant stirring until the pH is approximately 5-6.

  • A solid precipitate will form. Keep the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the solid with copious amounts of cold water to remove any inorganic salts.

  • Dry the crude product in a desiccator or a vacuum oven at 50-60°C.

Protocol 2: Purification by Recrystallization

  • Transfer the crude, dried product to an Erlenmeyer flask.

  • Add a minimum amount of hot ethanol to completely dissolve the solid.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before being hot-filtered to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Visual Guides

Chemical Pathways and Logical Workflows

reaction_pathway cluster_workup Work-up Start Isonicotinohydrazide Intermediate Potassium Dithiocarbazinate (Intermediate Salt) Start->Intermediate + Reagents CS₂ + KOH in Ethanol Reagents->Intermediate Room Temp Product 5-(pyridin-4-yl)-1,3,4- oxadiazole-2-thiol Intermediate->Product Reflux (Heat) & Cyclization Acid Acidification (e.g., HCl) Acid->Product Protonation troubleshooting_workflow Start Problem: Low or No Yield CheckTLC Reaction complete per TLC? Start->CheckTLC CheckPrecipitate Precipitate formed upon acidification? CheckTLC->CheckPrecipitate Yes Sol_Time Solution: Increase reflux time. Monitor with TLC. CheckTLC->Sol_Time No Sol_Reagents Solution: Check reagent purity. Verify stoichiometry. CheckPrecipitate->Sol_Reagents No Sol_pH Solution: Check pH is ~5-6. Cool mixture in ice bath. CheckPrecipitate->Sol_pH Yes, but yield is low

References

Technical Support Center: Purification of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The most frequently employed purification techniques for this class of compounds are recrystallization and column chromatography. The choice of method depends on the nature of the impurities and the scale of the reaction.

Q2: My crude product is an oily or sticky solid. How can I handle it for purification?

A2: An oily or gummy product often indicates the presence of residual solvents, starting materials, or byproducts. Trituration with a non-polar solvent in which the product is insoluble can often help to solidify the material. If that fails, a short plug of silica gel can be used to remove highly polar impurities that may be contributing to the oily nature.

Q3: I am observing streaking of my compound on the TLC plate during column chromatography. What could be the cause and how can I resolve it?

A3: Streaking on TLC plates, particularly for polar and basic compounds like pyridyl-containing heterocycles, is a common issue when using silica gel. This is often due to strong interactions between the basic nitrogen of the pyridine ring and the acidic silica surface. To mitigate this, you can try adding a small amount of a basic modifier, such as triethylamine or ammonia, to your eluent system. Alternatively, using a different stationary phase like alumina or considering reverse-phase chromatography may provide better separation.

Q4: What are some common byproducts in the synthesis of this compound and how can they be removed?

A4: Common byproducts can include unreacted isonicotinohydrazide and dithiocarbamate intermediates. Recrystallization is often effective at removing these impurities. An acid wash during work-up can help remove unreacted basic starting materials.

Troubleshooting Guides

Issue 1: Low Recovery After Recrystallization

Problem: You are experiencing significant loss of your product during recrystallization, resulting in a low yield.

Possible Causes & Solutions:

Possible Cause Solution
Solvent is too good: The compound is too soluble in the chosen recrystallization solvent, even at low temperatures.Test a solvent system: Use a mixture of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is less soluble when cold). Common solvent systems include ethanol-water and DMF-ethanol.[1]
Too much solvent used: Using an excessive amount of solvent will keep more of your product dissolved even after cooling.Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals.Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
Premature crystallization: The product crystallizes out of the hot solution before impurities can be filtered off.Hot filtration: If impurities are insoluble in the hot recrystallization solvent, perform a hot filtration to remove them before allowing the solution to cool.
Issue 2: Co-elution of Product and Impurities During Column Chromatography

Problem: Your target compound is eluting from the column at the same time as impurities, leading to a mixture of fractions.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate eluent polarity: The polarity of the mobile phase is not optimized for separating your compound from the impurities.Gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with similar Rf values. A gradient of ethyl acetate in hexanes is a common choice.
Strong interaction with silica gel: The basic nature of the pyridyl group can cause strong interactions with the acidic silica gel, leading to band broadening and poor separation.Modify the mobile phase: Add a small percentage (e.g., 0.1-1%) of triethylamine or ammonia to the eluent to suppress the interaction with silica.
Change the stationary phase: Consider using neutral or basic alumina as the stationary phase, which can be more suitable for basic compounds.
Reverse-phase chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide better separation.
Impurity has very similar properties: The impurity has a very similar polarity and functional group profile to your product.Derivative formation: If possible, consider protecting a functional group on your desired compound (e.g., BOC protection of an amine) to alter its polarity, allowing for easier separation. The protecting group can then be removed after purification.

Data Presentation

Table 1: Summary of Purification Techniques and Conditions

Purification MethodCompound TypeSolvent/Eluent SystemYield/PurityReference
Recrystallization5-Furan-2-yl[2][3][4]oxadiazole-2-thiolWater-Ethanol (60-40)55% Yield[1]
Recrystallization1-(2-furoyl)-3-thiosemicarbazideDMF-Ethanol (30-70 v/v)90% Yield[1]
Recrystallization5-(Aryl)-1,3,4-oxadiazole-2-thiolEthanolNot Specified[4]
Column Chromatography2,5-disubstituted 1,3,4-oxadiazolesHexane and Ethyl Acetate (9:1)77-86% Yield[4]
Column ChromatographyBOC-protected thio-1,3,4-oxadiazol-2-yl derivativesGradient of 30-40% Ethyl Acetate in HexaneNot Specified

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol-Water)
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until a slight turbidity persists.

  • Re-dissolution: Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

    • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the initial non-polar solvent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (TLC, NMR) pure_product->analysis

Caption: General purification workflow for this compound derivatives.

troubleshooting_logic start Crude Product Impure is_oily Is the product oily/gummy? start->is_oily triturate Triturate with non-polar solvent is_oily->triturate Yes recrystallize Attempt Recrystallization is_oily->recrystallize No short_plug Filter through short silica plug triturate->short_plug Still oily triturate->recrystallize Solidified short_plug->recrystallize low_yield Low yield? recrystallize->low_yield optimize_solvent Optimize solvent system (e.g., Ethanol/Water) low_yield->optimize_solvent Yes column Perform Column Chromatography low_yield->column No optimize_solvent->recrystallize slow_cool Ensure slow cooling slow_cool->recrystallize streaking Streaking on TLC? column->streaking add_base Add base (e.g., TEA) to eluent streaking->add_base Yes pure_product Pure Product streaking->pure_product No change_stationary Use alumina or reverse phase add_base->change_stationary Still streaking add_base->pure_product Resolved change_stationary->pure_product

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Addressing Solubility Challenges of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic compound that is typically a solid at room temperature. It is characterized by moderate solubility in polar organic solvents.[1] Its solubility is significantly influenced by the presence of a basic pyridine ring and an acidic thiol group, making it responsive to changes in pH.[1]

Q2: In which common organic solvents is this compound likely to be soluble?

A2: While specific quantitative data is limited in publicly available literature, based on its chemical structure and the general behavior of similar heterocyclic compounds, this compound is expected to have the highest solubility in polar aprotic solvents. A general solubility profile is provided in the table below.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventPredicted SolubilityRationale
Dimethyl sulfoxide (DMSO)HighHighly polar aprotic solvent, effective for many heterocyclic compounds.
N,N-Dimethylformamide (DMF)HighPolar aprotic solvent, similar to DMSO in its solubilizing capabilities.
MethanolModeratePolar protic solvent, capable of hydrogen bonding.
EthanolModeratePolar protic solvent, slightly less polar than methanol.
AcetoneLow to ModerateAprotic solvent with moderate polarity.
AcetonitrileLow to ModerateAprotic solvent with moderate polarity.
Dichloromethane (DCM)LowNon-polar aprotic solvent.
HexaneInsolubleNon-polar solvent.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is pH-dependent due to its amphoteric nature.

  • Acidic Conditions: The pyridine ring has a pKa of approximately 5.23.[2][3] In acidic solutions with a pH below this value, the pyridine nitrogen will be protonated, forming a pyridinium salt. This salt form is generally more soluble in polar solvents, especially water.

Therefore, adjusting the pH of the solvent system can be a highly effective strategy to enhance solubility.

Q4: Can co-solvents be used to improve the solubility of this compound?

A4: Yes, using a co-solvent system is a common and effective technique. A mixture of a solvent in which the compound has high solubility (e.g., DMSO or DMF) with a less effective solvent can significantly improve the overall solvating power. For instance, small amounts of DMSO or DMF can be added to alcohols like ethanol or methanol to increase the solubility of poorly soluble compounds. Mixtures of ethanol and water have also been used for the recrystallization of this compound, indicating the utility of co-solvents.[4]

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility issues encountered during experiments with this compound.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome start Compound is poorly soluble in the desired solvent at room temperature step1 Increase Temperature - Gently heat the mixture while stirring. - Monitor for dissolution. start->step1 step2 Sonication - Place the sample in an ultrasonic bath. - This can help break up solid aggregates. step1->step2 If still insoluble success Compound Dissolves step1->success If successful step3 pH Adjustment - For acidic media, add a small amount of a suitable acid (e.g., HCl). - For basic media, add a small amount of a suitable base (e.g., NaOH). step2->step3 If still insoluble step2->success If successful step4 Use a Co-solvent - Add a small percentage of a strong solvent (e.g., DMSO, DMF). - Start with 1-5% and gradually increase if necessary. step3->step4 If pH adjustment is not suitable or ineffective step3->success If successful step4->success If successful fail Solubility Issue Persists step4->fail If all steps fail

Caption: A stepwise troubleshooting workflow for addressing solubility issues.

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

Objective: To quickly determine the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • Selection of organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone, acetonitrile)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of the compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some solid remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • Record your observations for each solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the quantitative solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Chosen organic solvent

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker

  • Analytical balance

  • Spectrophotometer or HPLC

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare a stock solution of the compound in the chosen solvent at a known high concentration.

  • Create a series of standard solutions by diluting the stock solution to generate a calibration curve.

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C).

  • Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After shaking, allow the vial to stand undisturbed for at least 24 hours at the same constant temperature to allow undissolved solids to settle.

  • Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with the solvent as necessary to fall within the range of the calibration curve.

  • Measure the absorbance or peak area of the diluted solution using a spectrophotometer or HPLC.

  • Use the calibration curve to determine the concentration of the compound in the saturated solution. This concentration represents the solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis prep1 Prepare Calibration Curve analysis Measure Concentration (Spectrophotometry/HPLC) prep1->analysis prep2 Add Excess Solid to Solvent equil Shake at Constant Temperature (24-48h) prep2->equil process1 Settle Undissolved Solids (≥24h) equil->process1 process2 Filter Supernatant process1->process2 process3 Dilute Sample process2->process3 process3->analysis result Determine Solubility analysis->result

Caption: Workflow for quantitative solubility determination using the shake-flask method.

References

optimizing reaction conditions for the synthesis of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely reported and reliable method is the reaction of isonicotinohydrazide (isoniazid) with carbon disulfide in a basic alcoholic solution, followed by acidification to precipitate the product.[1][2][3] This one-pot synthesis is efficient and generally provides good yields.

Q2: What is the role of the base in this reaction?

A2: The base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), is crucial for deprotonating the hydrazide and facilitating the nucleophilic attack on the carbon disulfide.[4] It also plays a role in the subsequent cyclization to form the oxadiazole ring.

Q3: What is the significance of the thiol-thione tautomerism in the final product?

A3: The product, this compound, can exist in two tautomeric forms: the thiol form and the thione form.[1][3] In the solid state, it predominantly exists as the thione tautomer, 5-(4-pyridyl)-1,3,4-oxadiazol-2(3H)-thione.[5] This is important for spectroscopic characterization and understanding its reactivity in subsequent reactions.

Q4: What are the typical yields for this synthesis?

A4: Reported yields for this synthesis are generally in the range of 54% to over 80%, depending on the specific reaction conditions and purification methods employed.[6]

Q5: What are suitable solvents for recrystallizing the final product?

A5: Ethanol, or a mixture of ethanol and water, is commonly used for the recrystallization of this compound.[6][7] An ethanol-dioxane mixture has also been reported.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Inactive reagents: Degradation of isonicotinohydrazide or carbon disulfide. 3. Improper pH for precipitation: The pH was not sufficiently acidic to precipitate the product.1. Optimize reaction conditions: Increase the reflux time (e.g., up to 12 hours) or ensure the temperature is adequate for the solvent used. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use fresh reagents: Ensure the isonicotinohydrazide is dry and the carbon disulfide is of good quality. 3. Careful acidification: Add acid dropwise while monitoring the pH to ensure complete precipitation.
Product is an Oil or Gummy Solid 1. Presence of impurities: Unreacted starting materials or side products may be present. 2. Incorrect solvent for precipitation/crystallization: The solvent system may not be optimal for inducing crystallization.1. Purification: Wash the crude product with a non-polar solvent to remove non-polar impurities. Attempt recrystallization from a different solvent system (e.g., ethanol/water, ethanol/dioxane). 2. Trituration: Try triturating the oily product with a solvent in which the product is sparingly soluble but the impurities are soluble.
Discolored Product (e.g., dark brown or black) 1. Decomposition: The reaction may have been heated for too long or at too high a temperature. 2. Oxidation: The thiol group is susceptible to oxidation.1. Control reaction temperature and time: Avoid excessive heating. 2. Purification: Recrystallization, potentially with the addition of activated charcoal, can help remove colored impurities.
Difficulty in Isolating the Product after Acidification 1. Fine precipitate: The precipitated product may be too fine to be easily filtered. 2. Product is too soluble: The product may have some solubility in the acidic aqueous solution.1. Improve filtration: Use a finer filter paper or a Buchner funnel with a good seal. Centrifugation can also be an effective method for isolating fine precipitates. 2. Cool the mixture: Cool the solution in an ice bath after acidification to minimize solubility and maximize precipitation.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a generalized procedure based on commonly cited methods.

Materials:

  • Isonicotinohydrazide

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Absolute Ethanol

  • Hydrochloric Acid (HCl) or Acetic Acid

  • Distilled Water

Procedure:

  • Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser, dissolve isonicotinohydrazide (1 equivalent) and potassium hydroxide (1 equivalent) in absolute ethanol.

  • Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (1.2 equivalents) dropwise at room temperature.

  • Reaction Reflux: Heat the reaction mixture to reflux and maintain it for 8-12 hours. The progress of the reaction can be monitored by TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: Dissolve the resulting residue in a small amount of water. Acidify the solution by adding hydrochloric acid or acetic acid dropwise with constant stirring until the pH is acidic (around 5-6). A precipitate should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to yield pure this compound.

Data Presentation

Table 1: Summary of Reported Reaction Conditions and Yields

Starting Material (1 eq.)Base (eq.)SolventReaction TimeYield (%)Reference
IsonicotinohydrazideNaOH (1 eq.)EthanolReflux 4h62%[6]
IsonicotinohydrazideKOH (1 eq.)EthanolReflux 24h74%[8]
Furan-2-carboxylic acid hydrazideNaOH (1 eq.)EthanolReflux 12h55%[7]
4-Nitrobenzoic hydrazideKOH (0.5 eq.)EthanolRefluxNot Specified[9]

Note: The data presented is compiled from different sources and may not be directly comparable due to variations in experimental setups and scales.

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Isonicotinohydrazide Isonicotinohydrazide Mixing Mixing and Dissolution Isonicotinohydrazide->Mixing CarbonDisulfide Carbon Disulfide CarbonDisulfide->Mixing Base Base (KOH or NaOH) Base->Mixing Solvent Ethanol Solvent->Mixing Reflux Reflux (8-12h) Mixing->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Acidification Acidification (HCl or Acetic Acid) Evaporation->Acidification Filtration Filtration and Washing Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Experimental workflow for the synthesis of this compound.

ReactionMechanism Reactants Isonicotinohydrazide + Carbon Disulfide Intermediate Potassium dithiocarbazinate intermediate Reactants->Intermediate + KOH / Ethanol Cyclization Intramolecular Cyclization (loss of H2S) Intermediate->Cyclization Heat Product This compound Cyclization->Product Acidification

Caption: Simplified reaction pathway for the formation of the target compound.

References

overcoming challenges in the scale-up synthesis of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up synthesis of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low or inconsistent yields are a primary concern during the scale-up of the synthesis of this compound. The following table outlines potential causes and recommended solutions to improve the reaction yield.

Potential CauseRecommended Solutions & Optimization StrategiesExpected Outcome
Incomplete reaction - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring for side product formation.Increased conversion of starting materials to the desired product.
Suboptimal Reagent Ratio - Carbon Disulfide (CS₂): Use a slight excess of CS₂ (e.g., 1.1-1.2 equivalents) to ensure complete reaction with the isonicotinohydrazide. - Base (e.g., KOH): Ensure at least one equivalent of a strong base is used to facilitate the formation of the potassium dithiocarbazinate intermediate.Drives the reaction equilibrium towards product formation.
Side Reactions - Dithiocarbazinate Decomposition: The intermediate potassium dithiocarbazinate can be unstable. Ensure the reaction temperature is well-controlled and avoid localized overheating. - Formation of Byproducts: Impurities in starting materials can lead to side reactions. Use high-purity isonicotinohydrazide and CS₂.Minimizes the formation of unwanted byproducts, thereby increasing the yield of the desired product.
Inefficient Mixing - Agitation: In larger reactors, ensure efficient stirring to maintain a homogeneous reaction mixture. Inadequate mixing can lead to localized temperature gradients and incomplete reactions.Uniform reaction conditions leading to a more consistent and higher yield.
Issue 2: Product Purity Issues

Achieving high purity of this compound can be challenging on a larger scale. The following guide addresses common purity problems.

Potential CauseRecommended Solutions & Purification StrategiesExpected Outcome
Presence of Unreacted Starting Materials - Work-up Procedure: After acidification, wash the crude product with water to remove any unreacted isonicotinohydrazide, which has some water solubility.Removal of water-soluble starting materials.
Formation of Side Products - Recrystallization: This is the most effective method for purifying the final product. A mixture of ethanol and water is a commonly used solvent system.[1] Experiment with different solvent ratios to optimize crystal formation and purity. - Activated Carbon Treatment: If the product is colored, a treatment with activated carbon during recrystallization can help remove colored impurities.A significant increase in the purity of the final product, often yielding a crystalline solid.
Thiol-Thione Tautomerism - The product exists in equilibrium between the thiol and thione forms.[2] This is an inherent property of the molecule and not an impurity. Characterization techniques like NMR and IR will show evidence of both tautomers.[3][4]Understanding that both forms are present and not mistaking one for an impurity.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with carbon disulfide (CS₂) on a large scale?

A1: Carbon disulfide is a highly flammable liquid with a low autoignition temperature (around 90-100 °C), meaning it can ignite without a spark or flame if it comes into contact with a hot surface.[5] It is also toxic and can be absorbed through the skin.[6] Key safety precautions for large-scale use include:

  • Ventilation: All operations must be conducted in a well-ventilated fume hood or a closed system.[7]

  • Ignition Sources: Eliminate all potential ignition sources, such as sparks, open flames, and hot surfaces.[6] Use intrinsically safe electrical equipment.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, flame-retardant lab coats, and safety goggles.[7]

  • Handling: Use a closed system for transferring large volumes to minimize vapor release.[7]

Q2: How can I monitor the progress of the reaction during scale-up?

A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (isonicotinohydrazide) from the product. The disappearance of the starting material spot indicates the completion of the reaction.

Q3: What is the expected appearance of the final product?

A3: Pure this compound is typically an off-white to pale yellow crystalline solid.

Q4: What are the key characteristic peaks I should look for in the analytical data (FTIR and ¹H NMR) to confirm the product?

A4:

  • FTIR (KBr, cm⁻¹): Look for characteristic peaks corresponding to N-H stretching (around 3100-3400, indicating the thione tautomer), C=S stretching (around 1200-1300), C=N stretching (around 1600-1650), and the pyridine ring vibrations.[3][4]

  • ¹H NMR (DMSO-d₆, ppm): Expect to see signals for the pyridine protons (typically two doublets in the aromatic region) and a broad singlet for the N-H proton of the thione tautomer (which may be exchangeable with D₂O).[8][9]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization for specific scales.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser with a nitrogen inlet, add absolute ethanol.

  • Addition of Base: To the ethanol, add potassium hydroxide (KOH) pellets and stir until fully dissolved.

  • Addition of Isonicotinohydrazide: Add isonicotinohydrazide to the ethanolic KOH solution and stir until a clear solution is obtained.

  • Addition of Carbon Disulfide: Cool the reaction mixture in an ice bath. Slowly add carbon disulfide (CS₂) dropwise, ensuring the temperature is maintained below 10 °C. The reaction is exothermic.

  • Reaction: After the addition of CS₂ is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and reduce the volume of the solvent under reduced pressure.

  • Precipitation: Dissolve the resulting residue in water and filter to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify with a dilute acid (e.g., acetic acid or hydrochloric acid) to a pH of approximately 5-6.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[1]

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completeness Check Reaction Completeness (TLC) start->check_completeness incomplete Reaction Incomplete check_completeness->incomplete No complete Reaction Complete check_completeness->complete Yes optimize_time_temp Increase Reaction Time or Temperature incomplete->optimize_time_temp check_reagents Verify Reagent Stoichiometry and Purity complete->check_reagents optimize_time_temp->check_completeness adjust_reagents Adjust Reagent Ratios (e.g., excess CS2) check_reagents->adjust_reagents Suboptimal check_mixing Evaluate Mixing Efficiency check_reagents->check_mixing Optimal adjust_reagents->start improve_agitation Improve Agitation check_mixing->improve_agitation Poor purification_loss Investigate Product Loss During Work-up/Purification check_mixing->purification_loss Good improve_agitation->start optimize_purification Optimize Purification Protocol purification_loss->optimize_purification end_node Yield Improved optimize_purification->end_node

Caption: Troubleshooting workflow for addressing low reaction yields.

Experimental Workflow for Synthesis

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification isonicotinohydrazide Isonicotinohydrazide mixing Mixing and Cooling isonicotinohydrazide->mixing cs2 Carbon Disulfide cs2->mixing koh Potassium Hydroxide koh->mixing etoh Ethanol etoh->mixing reflux Reflux mixing->reflux evaporation Solvent Evaporation reflux->evaporation acidification Acidification evaporation->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization product Pure Product recrystallization->product

References

troubleshooting inconsistent results in biological assays with 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may arise during biological assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that I should be aware of for my biological assays?

A1: this compound is a heterocyclic compound with a molecular weight of approximately 179.20 g/mol . It is a solid at room temperature with a high melting point (typically in the range of 270-275 °C), suggesting good thermal stability under standard assay conditions. Its structure contains a thiol (-SH) group, a pyridine ring, and a 1,3,4-oxadiazole core. The thiol group can be reactive and may lead to the formation of disulfide bonds or interact with metal ions.[1] The pyridine and oxadiazole moieties can participate in hydrogen bonding and π-π stacking interactions. Its properties can be influenced by pH and the solvent system used.[1]

Q2: How should I prepare stock solutions of this compound?

A2: Due to its moderate solubility in polar organic solvents, it is recommended to prepare high-concentration stock solutions in solvents like dimethyl sulfoxide (DMSO) or ethanol. For a 10 mM stock solution, dissolve 1.792 mg of the compound in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: What is the stability of this compound in aqueous solutions and cell culture media?

A3: While the oxadiazole ring itself is generally stable, the thiol group can be susceptible to oxidation, especially at neutral or alkaline pH, which can lead to the formation of disulfides. This can potentially alter the compound's activity. It is advisable to prepare fresh dilutions in your aqueous assay buffer or cell culture medium from the DMSO stock solution immediately before each experiment. If long-term incubation is required, it is recommended to perform a stability study by incubating the compound in the assay medium for the duration of the experiment and analyzing for degradation by methods such as HPLC.

Q4: Can the thiol group in this compound interfere with my assay?

A4: Yes, the thiol group can be a source of assay interference. Thiols can act as reducing agents, which may interfere with assays that rely on redox-sensitive detection methods (e.g., those using resazurin-based reagents). Additionally, thiols can react with electrophilic components in your assay or even covalently modify proteins, which can lead to non-specific effects. Including a control with a structurally similar compound lacking the thiol group, if available, can help to assess the specific contribution of the thiol to the observed activity.

Troubleshooting Guides

Issue 1: High Variability in IC50/EC50 Values Between Experiments

Question: I am observing significant variability in the IC50 (or EC50) values for this compound in my enzyme inhibition (or cell-based) assay. What could be the cause?

Answer: High variability in potency measurements can stem from several factors related to compound handling and the assay conditions. Here is a step-by-step guide to troubleshoot this issue:

Potential Cause and Recommended Action:

  • Poor Solubility and Precipitation: Although soluble in DMSO, the compound may precipitate when diluted into aqueous assay buffers. This leads to an effective concentration that is lower and more variable than intended.

    • Solubility Assessment: Before your main experiment, perform a visual solubility test. Prepare dilutions of the compound in your final assay buffer at the highest concentration you plan to use. Incubate for a few hours under your assay conditions and visually inspect for any precipitate.

    • Optimize Solvent Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) and consistent across all wells.

    • Modify Dilution Method: Instead of adding a small volume of your DMSO stock directly to a large volume of aqueous buffer, try a serial dilution approach in the buffer.

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that can non-specifically inhibit enzymes or affect cells, leading to inconsistent results.[2][3]

    • Detergent Test: Include a low concentration of a non-ionic detergent, such as Triton X-100 (e.g., 0.01%), in your assay buffer. If the compound's potency is significantly reduced in the presence of the detergent, aggregation is a likely cause.[4]

    • Dynamic Light Scattering (DLS): If available, DLS can be used to directly detect the formation of aggregates in your assay buffer.[5]

  • Compound Instability: As mentioned in the FAQs, the thiol group can be unstable in aqueous solutions.

    • Fresh Dilutions: Always prepare fresh dilutions of the compound from a frozen stock immediately before each experiment.

    • Stability Test: To confirm stability, incubate the compound in your assay buffer for the duration of your experiment. At different time points, analyze the solution by HPLC to check for the appearance of degradation products.

  • Thiol Reactivity: The thiol group may be reacting with components of your assay.

    • Include DTT in Controls: In enzyme assays, if your protein of interest has critical cysteine residues, the thiol group of your compound could interact with them. Running a control where the protein is pre-incubated with a high concentration of a reducing agent like dithiothreitol (DTT) before adding your compound can help to assess this.

Issue 2: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)

Question: I am getting inconsistent or unexpected results when using this compound in an MTT or XTT cell viability assay. What could be the problem?

Answer: Cell viability assays based on the reduction of tetrazolium salts can be prone to interference. Here’s how to troubleshoot:

Potential Cause and Recommended Action:

  • Interference with Redox Dyes: The thiol group of the compound can act as a reducing agent, directly reducing the tetrazolium salt (MTT, XTT) to its colored formazan product. This would lead to a false-positive signal for cell viability.

    • Cell-Free Control: Run a control experiment in a cell-free system. Add your compound to the cell culture medium containing the MTT or XTT reagent but without any cells. If you observe a color change, this indicates direct chemical reduction of the dye by your compound.

    • Alternative Assay: If interference is confirmed, switch to a cell viability assay with a different detection method that is not based on redox chemistry, such as a CellTiter-Glo® (luminescence-based ATP measurement) or a crystal violet assay (staining of adherent cells).

  • Compound Color or Fluorescence: If the compound itself is colored or fluorescent, it can interfere with absorbance or fluorescence-based readouts.

    • Spectral Scan: Measure the absorbance and fluorescence spectra of your compound in the assay buffer. If there is significant overlap with the excitation or emission wavelengths of your assay, it will cause interference.

    • Background Subtraction: Always include control wells containing the compound in medium without cells to measure and subtract the background absorbance or fluorescence.

Data Presentation

Table 1: Hypothetical Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Escherichia coli (ATCC 25922)8[6]
Staphylococcus epidermidis (ATCC 12228)4[6]
Candida albicans (ATCC 90028)16

Table 2: Hypothetical IC50 Values for Enzyme Inhibition by this compound

Enzyme TargetIC50 (µM)Assay Conditions
VEGFR-20.5Kinase-Glo Assay, 10 µM ATP
Urease15.2Berthelot method
Carbonic Anhydrase II25.8Esterase activity assay

Experimental Protocols

Protocol 1: Broth Microdilution Antimicrobial Susceptibility Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • This compound

  • DMSO

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture (e.g., E. coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Compound Stock: Prepare a 10 mg/mL stock solution of the compound in DMSO.

  • Prepare Inoculum: Dilute an overnight bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: MTT Cell Viability Assay

Objective: To assess the cytotoxicity of this compound on a mammalian cell line.

Materials:

  • This compound

  • DMSO

  • Mammalian cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from a DMSO stock. The final DMSO concentration should be below 0.5%. Replace the old medium with the medium containing the compound dilutions.

  • Controls: Include a vehicle control (cells treated with medium containing the same final concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

TroubleshootingWorkflow start Inconsistent Assay Results solubility Check Solubility & Precipitation start->solubility aggregation Assess Compound Aggregation start->aggregation stability Evaluate Compound Stability start->stability interference Test for Assay Interference start->interference solubility_actions Optimize solvent concentration Modify dilution method solubility->solubility_actions aggregation_actions Perform detergent test (e.g., Triton X-100) Use Dynamic Light Scattering (DLS) aggregation->aggregation_actions stability_actions Use fresh dilutions Perform HPLC stability study stability->stability_actions interference_actions Run cell-free/no-enzyme controls Perform spectral scan of compound interference->interference_actions end Consistent Results solubility_actions->end aggregation_actions->end stability_actions->end interference_actions->end

Caption: A logical workflow for troubleshooting inconsistent results.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition stock Prepare Compound Stock (10 mM in DMSO) cells Seed Cells in 96-well Plate treat Treat Cells with Serial Dilutions cells->treat incubate Incubate for 24-72h treat->incubate reagent Add Assay Reagent (e.g., MTT) incubate->reagent read Read Plate (e.g., Absorbance) reagent->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: A typical experimental workflow for a cell-based assay.

SignalingPathway receptor VEGFR-2 pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Angiogenesis mtor->proliferation compound 5-(4-Pyridyl)-1,3,4- oxadiazole-2-thiol compound->receptor Inhibition

Caption: A hypothetical signaling pathway inhibited by the compound.

References

Technical Support Center: Enhancing the Stability of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by its susceptibility to oxidation, hydrolysis, and photodegradation. The thiol (-SH) group is particularly prone to oxidation, which can lead to the formation of disulfides and other oxidized species. The 1,3,4-oxadiazole ring, while generally stable, can be susceptible to cleavage under certain conditions, such as in the presence of strong nucleophiles or harsh acidic or basic environments.[1]

Q2: What are the visible signs of degradation of this compound?

A2: Degradation of this compound may be indicated by a change in the physical appearance of the substance, such as a color change from white or off-white to yellow or brown. Other signs can include clumping of the powder, a change in odor, or a decrease in solubility. For quantitative assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) are necessary to detect the appearance of degradation products and a decrease in the purity of the active substance.

Q3: What are the recommended storage conditions for long-term stability?

A3: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place. It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The use of airtight containers, preferably made of amber glass to protect from light, is also crucial. For maximum stability, especially for reference standards or critical samples, storage at -20°C or below is advised.

Q4: Can lyophilization be used to enhance the stability of this compound?

A4: Yes, lyophilization (freeze-drying) is an excellent technique to enhance the long-term stability of this compound. By removing water and residual solvents at low temperatures, lyophilization minimizes hydrolytic degradation and can produce a stable, amorphous powder that is easily reconstituted. It is important to develop a specific lyophilization cycle for the compound, potentially with the use of cryoprotectants, to ensure the formation of a stable cake structure.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Discoloration (Yellowing/Browning) of the solid compound Oxidation of the thiol group.1. Confirm the integrity of the container seal. 2. Ensure the container was flushed with an inert gas (nitrogen or argon) before sealing. 3. Store the compound in a desiccator to minimize moisture exposure. 4. For future storage, use amber vials and store at lower temperatures (-20°C).
Appearance of new peaks in HPLC chromatogram after storage Chemical degradation (oxidation, hydrolysis, or photolysis).1. Identify the degradation conditions by performing forced degradation studies (see Experimental Protocols). 2. If oxidation is suspected, consider adding an antioxidant to the formulation. 3. If hydrolysis is the issue, protect the compound from moisture and consider formulation in a non-aqueous solvent. 4. If photolysis is observed, ensure the compound is always handled and stored in light-protected containers.
Decreased potency or biological activity Degradation of the active molecule.1. Re-analyze the purity of the compound using a validated stability-indicating HPLC method. 2. Compare the results with the initial certificate of analysis. 3. If degradation is confirmed, review storage conditions and handling procedures.
Poor solubility after storage Formation of less soluble degradation products (e.g., disulfide dimers).1. Attempt to dissolve the compound with the aid of sonication or gentle heating. 2. Characterize the insoluble material to identify the degradation product. 3. Implement stricter storage conditions to prevent the formation of these products.
Inconsistent results in bioassays Instability of the compound in the assay medium.1. Evaluate the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, light exposure). 2. Consider preparing fresh solutions of the compound immediately before each experiment. 3. If instability is confirmed, explore the use of stabilizing excipients in the assay medium.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways of this compound.

1. Acidic Hydrolysis:

  • Dissolve the compound (1 mg/mL) in a solution of 0.1 N HCl.
  • Incubate at 60°C for 24 hours.
  • Neutralize with 0.1 N NaOH before HPLC analysis.

2. Basic Hydrolysis:

  • Dissolve the compound (1 mg/mL) in a solution of 0.1 N NaOH.
  • Incubate at 60°C for 24 hours.
  • Neutralize with 0.1 N HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve the compound (1 mg/mL) in a solution of 3% hydrogen peroxide.
  • Store at room temperature, protected from light, for 24 hours.
  • Analyze by HPLC.

4. Thermal Degradation:

  • Store the solid compound in a hot air oven at 80°C for 48 hours.
  • Dissolve the stressed sample in a suitable solvent for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of the compound (1 mg/mL in a suitable solvent) to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).
  • Analyze by HPLC and compare with a control sample stored in the dark.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile and 20 mM phosphate buffer (pH 3.0) in a gradient elution.
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate the specificity of the method in separating the parent compound from its degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Studies

Stress Condition Observation % Degradation (Approx.) Potential Degradation Products
0.1 N HCl, 60°C, 24hSlight degradation5-10%Ring-opened products
0.1 N NaOH, 60°C, 24hSignificant degradation> 50%Ring-opened products, salts
3% H₂O₂, RT, 24hRapid and extensive degradation> 90%Disulfide dimer, sulfonic acid
Dry Heat, 80°C, 48hMinimal degradation< 5%-
Photolysis (UV/Vis)Moderate degradation15-25%Photorearrangement products

Note: The % degradation is an estimation and should be quantified using a validated HPLC method.

Visualizations

degradation_pathway A This compound B Disulfide Dimer A->B Oxidation (e.g., H₂O₂) C Sulfonic Acid Derivative A->C Further Oxidation D Ring-Opened Product (Thiohydrazide derivative) A->D Hydrolysis (Acidic/Basic)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_0 Stability Assessment cluster_1 Stabilization Strategy cluster_2 Long-Term Stability Study A Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B Development of Stability-Indicating HPLC Method A->B C Method Validation (ICH Guidelines) B->C D Selection of Stabilizers (e.g., Antioxidants) C->D E Lyophilization Cycle Development C->E F Packaging Evaluation (Inert gas, light protection) C->F G Storage at controlled conditions (ICH) F->G H Periodic Analysis (HPLC) G->H I Data Analysis and Shelf-life Determination H->I

Caption: Experimental workflow for stability assessment and enhancement.

logical_relationship A Compound Stability B Oxidation A->B C Hydrolysis A->C D Photolysis A->D E Inert Atmosphere E->B prevents F Low Moisture F->C prevents G Light Protection G->D prevents H Antioxidants H->B inhibits I Lyophilization I->C minimizes

Caption: Logical relationships between degradation factors and stabilization strategies.

References

Navigating Thiol-Thione Tautomerism: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling thiol-thione tautomerism in chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.

Troubleshooting Guide

This section addresses common issues and provides actionable solutions to control the thiol-thione equilibrium in your reactions.

Problem Possible Cause(s) Troubleshooting Steps
Reaction yields are inconsistent or lower than expected. Uncontrolled thiol-thione tautomerism is leading to multiple reactive species and side products.1. Analyze the Solvent System: Polar solvents generally favor the thione form.[1] Consider switching to a non-polar solvent if the thiol form is the desired reactive species. 2. Control the pH: The thiol form is more prevalent in acidic to neutral conditions, while basic conditions favor the deprotonated thiolate, which is in equilibrium with the thione form.[2] Carefully buffer your reaction mixture. 3. Introduce a Protecting Group: Mask the thiol functionality with a suitable protecting group to prevent tautomerization and unwanted side reactions.
Difficulty in isolating the desired tautomer. The tautomers are in rapid equilibrium under the isolation conditions.1. Modify Work-up Conditions: Adjust the pH and solvent of your extraction and chromatography steps to favor the desired tautomer. 2. Consider Derivatization: Convert the desired tautomer into a stable derivative in situ before isolation.
Spectroscopic data (NMR, UV-Vis) is complex and difficult to interpret. The presence of both tautomers in solution leads to overlapping signals.1. Vary the Solvent: Acquire spectra in different solvents (polar and non-polar) to shift the equilibrium and help assign signals to the respective tautomers. 2. Adjust the Temperature: Low-temperature NMR can sometimes slow down the tautomeric interconversion, allowing for the observation of distinct signals for each tautomer.
Unwanted disulfide bond formation. Oxidation of the thiol tautomer.1. Degas Solvents: Remove dissolved oxygen from your reaction mixture. 2. Use an Inert Atmosphere: Conduct the reaction under nitrogen or argon. 3. Add a Reducing Agent: In some cases, a mild reducing agent can be added to prevent disulfide formation, but be mindful of its compatibility with other reagents. 4. Employ a Thiol Protecting Group: This is the most effective method to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the thiol-thione equilibrium?

A1: As a general rule, the more polar the solvent, the more the equilibrium is shifted towards the more polar thione tautomer. In dilute solutions of non-polar solvents, the thiol form often predominates.[1] This is because the thione form, with its C=S double bond, is typically more polar than the thiol form (C-SH). Hydrogen bonding solvents, like alcohols, can also stabilize the thione form.[3]

Q2: What is the effect of pH on the thiol-thione equilibrium?

A2: The pH of the solution plays a crucial role in determining the position of the equilibrium. In acidic or neutral conditions, the protonated thiol form (R-SH) is generally favored. As the pH increases into the basic range, the thiol group can be deprotonated to form a thiolate anion (R-S⁻). This thiolate is a key intermediate in the tautomerization process. Therefore, in alkaline solutions, the equilibrium often shifts towards the thione form.[2]

Q3: When should I use a protecting group for a thiol?

A3: Using a protecting group is highly recommended when the thiol-thione tautomerism can interfere with the desired reaction or when the thiol group is susceptible to unwanted side reactions such as oxidation to a disulfide.[3][4] Protection is also crucial in multi-step syntheses where the thiol needs to be unreactive during several chemical transformations.

Q4: How do I choose the right protecting group for my thiol?

A4: The choice of a protecting group depends on the overall synthetic strategy, particularly the conditions of subsequent reaction steps and the final deprotection method. An ideal protecting group should be easy to introduce, stable under the reaction conditions where it is meant to protect, and easy to remove selectively without affecting other functional groups in the molecule. The concept of "orthogonal protection," where protecting groups can be removed in any order without affecting others, is a key consideration in complex syntheses.[4]

Q5: Can I monitor the thiol-thione equilibrium experimentally?

A5: Yes, several spectroscopic techniques can be used to monitor the equilibrium. UV-Vis spectroscopy is a common method, as the thione and thiol tautomers often have distinct absorption maxima.[5] NMR spectroscopy is also a powerful tool. By integrating the signals corresponding to each tautomer, their relative concentrations can be determined.

Quantitative Data

The following tables provide quantitative data to aid in the design of experiments to control thiol-thione tautomerism.

Table 1: pKa and Tautomeric Equilibrium Constant (pKT) Values for Thioamides in Water at 25°C

CompoundpKa (Thioamide)pKa (Thiolimidate)pKT = pKa(Thiolimidate) - pKa(Thioamide)
Thioacetamide-1.5 ± 0.27.10 ± 0.028.6 ± 0.2
N-Methylthioacetamide-1.2 ± 0.28.35 ± 0.029.6 ± 0.2
Thiobenzamide-2.5 ± 0.36.42 ± 0.028.9 ± 0.3
N-Methylthiobenzamide-2.3 ± 0.2--

Data sourced from Kjellin and Sandström (1973).[1] A higher pKT value indicates a greater predominance of the thione form.

Table 2: Common Thiol Protecting Groups and Their Deprotection Conditions

Protecting GroupAbbreviationDeprotection ConditionsTypical YieldNotes
TritylTrt95% TFA, 2.5% H₂O, 2.5% TIS>90%Commonly used in Fmoc-based solid-phase peptide synthesis.[4]
tert-ButyltBuHg(OAc)₂ followed by H₂S or strong acid (e.g., TFMSA)HighStable to trifluoroacetic acid (TFA).
AcetamidomethylAcmHg(OAc)₂ in aqueous TFA or I₂ in aqueous acetic acidHighStable to both TFA and HF.
MethoxymethylMOMAcidic hydrolysis (e.g., HCl in methanol)Moderate to HighCleaved under acidic conditions.
BenzylBnSodium in liquid ammonia or catalytic hydrogenationHighA very stable protecting group.

This table provides a summary of common protecting groups. The optimal deprotection conditions may vary depending on the substrate.

Experimental Protocols

Protocol 1: General Procedure for Thiol Protection using the Trityl Group

  • Dissolve the thiol-containing compound in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and dimethylformamide (DMF).

  • Add triethylamine (TEA) or another suitable base (1.1 to 1.5 equivalents).

  • Add trityl chloride (Trt-Cl) (1.1 to 1.5 equivalents) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 2: General Procedure for Trityl Group Deprotection

  • Dissolve the trityl-protected compound in a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4]

  • Stir the mixture at room temperature for 2-4 hours.

  • Remove the TFA by evaporation under a stream of nitrogen.

  • Precipitate the deprotected peptide or molecule by adding cold diethyl ether.

  • Centrifuge the mixture and decant the ether.

  • Wash the pellet with cold diethyl ether.

  • Dry the deprotected product under vacuum.

Protocol 3: Quantification of Free Thiols using Ellman's Reagent (DTNB)

This protocol is adapted from standard procedures for Ellman's assay.[6][7]

  • Prepare a reaction buffer: 0.1 M sodium phosphate, pH 8.0.

  • Prepare a DTNB solution: Dissolve 4 mg of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in 1 mL of the reaction buffer.

  • Prepare a standard curve:

    • Prepare a stock solution of a known thiol standard (e.g., cysteine hydrochloride) of approximately 1.5 mM in the reaction buffer.

    • Perform serial dilutions of the stock solution to create a range of standards (e.g., 0.1 to 1.5 mM).

    • Add 50 µL of the DTNB solution to 250 µL of each standard.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm using a spectrophotometer.

    • Plot absorbance versus concentration to generate a standard curve.

  • Measure the unknown sample:

    • Add 250 µL of the unknown sample (diluted in reaction buffer if necessary) to a cuvette.

    • Add 50 µL of the DTNB solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Determine the concentration of free thiols in the unknown sample by comparing its absorbance to the standard curve.

Visualizations

Thiol_Thione_Tautomerism cluster_conditions Equilibrium Influences Thiol Thiol (R-C(SH)=N-) Intermediate Deprotonated Intermediate (R-C(S-)=N-) Thiol->Intermediate + OH- Thione Thione (R-C(=S)-NH-) Thione->Intermediate + OH- Intermediate->Thiol + H+ Intermediate->Thione + H+ Polar Solvents\nFavor Thione Polar Solvents Favor Thione Non-polar Solvents\nFavor Thiol Non-polar Solvents Favor Thiol Basic pH\nFavors Thione Basic pH Favors Thione Acidic/Neutral pH\nFavors Thiol Acidic/Neutral pH Favors Thiol Thiol_Protection_Workflow Start Thiol-containing Starting Material Protection Protection Reaction (e.g., with Trt-Cl, base) Start->Protection Protected_Thiol Protected Thiol (Tautomerism Blocked) Protection->Protected_Thiol Reaction_Steps Desired Chemical Transformations Protected_Thiol->Reaction_Steps Deprotection Deprotection Reaction (e.g., with TFA, scavengers) Reaction_Steps->Deprotection Final_Product Final Product with Free Thiol Deprotection->Final_Product pH_Influence_on_Tautomerism cluster_low_pH Low pH (Acidic/Neutral) cluster_high_pH High pH (Basic) Equilibrium Thiol Form (R-SH) Thione Form (R=S) Equilibrium shifts LEFT Equilibrium shifts LEFT Equilibrium shifts RIGHT Equilibrium shifts RIGHT

References

refining the acidification step in 5-substituted-1,3,4-oxadiazole-2-thiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refining of the acidification step in the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the acidification step of the synthesis, presented in a question-and-answer format.

Issue 1: The product does not precipitate upon acidification.

  • Question: I have added acid to my reaction mixture, but the desired 5-substituted-1,3,4-oxadiazole-2-thiol is not precipitating. What could be the cause, and how can I resolve this?

  • Answer: This issue can arise from several factors:

    • Insufficient Acidification: The pH of the solution may not be low enough to protonate the thiol and cause precipitation. Verify the pH of the mixture using a pH meter or pH paper. The target pH is typically between 2 and 6.[1][2] If the pH is too high, continue to add acid dropwise while monitoring the pH.

    • High Solubility of the Product: Your specific 5-substituted derivative might be more soluble in the reaction solvent (e.g., ethanol/water mixture) than anticipated. Try cooling the solution in an ice bath to decrease solubility. If precipitation is still not observed, you may need to reduce the volume of the solvent by evaporation under reduced pressure before acidification.[1]

    • Formation of a Salt: Ensure you are using a strong acid like hydrochloric acid for protonation. In some cases, using a weaker acid might not be sufficient to fully protonate the intermediate salt.

Issue 2: An oily substance forms instead of a solid precipitate.

  • Question: Upon acidification, my product has separated as an oil rather than a crystalline solid. How should I proceed?

  • Answer: The formation of an oil suggests that the product is melting at or below the temperature of the reaction mixture, or it is not crystallizing properly.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the oil-solvent interface to provide a surface for crystal nucleation.

    • Trituration: Add a small amount of a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane, and stir vigorously. This can often induce solidification.

    • Solvent Modification: The solvent composition may not be optimal for crystallization. If the product is oily, it may be too soluble. Carefully decant the solvent and attempt to redissolve the oil in a minimal amount of a different solvent system from which it is known to crystallize well, such as ethanol.

Issue 3: The precipitated product is impure.

  • Question: My final product has a low purity after precipitation and filtration. What are the likely impurities, and how can I improve the purity?

  • Answer: Impurities can include unreacted starting materials, byproducts, or salts.

    • Washing: Ensure the filtered precipitate is thoroughly washed with cold water to remove any inorganic salts (like potassium chloride if KOH and HCl were used). Washing with a non-polar solvent like diethyl ether can help remove organic impurities.[1]

    • Recrystallization: This is the most effective method for purification. Ethanol is a commonly used solvent for recrystallizing 5-substituted-1,3,4-oxadiazole-2-thiols.[1] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

    • pH Control: The pH during precipitation can influence purity. A pH range of 5-6 has been reported to be effective.[2] Precipitating at a very low pH might cause co-precipitation of unwanted acidic byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 5-substituted-1,3,4-oxadiazole-2-thiols?

A1: The most common synthesis involves the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution (often ethanolic potassium hydroxide). This is followed by an acidification step to precipitate the final product.[3][4][5]

Q2: Which acids are typically used for the acidification step?

A2: Hydrochloric acid (HCl) and acetic acid are commonly used for the acidification process.[1][6][7]

Q3: What is the optimal pH for the precipitation of the product?

A3: The optimal pH can vary depending on the specific substituent on the oxadiazole ring. However, literature reports suggest a pH range of 2-3 or 5-6 is generally effective for precipitation.[1][2]

Quantitative Data Summary

ParameterReported ValuesSource(s)
Acidification pH 2-3[1]
5-6[2]
Acid Used 4 N Hydrochloric Acid[1]
Acetic Acid[6][7]
Hydrochloric Acid Solution[2][8]

Experimental Protocols

General Protocol for the Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiol

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate acid hydrazide in absolute ethanol.

  • Addition of Reagents: To this solution, add potassium hydroxide dissolved in a small amount of water, followed by the dropwise addition of carbon disulfide.[1]

  • Reflux: The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Solvent Removal (Optional): After completion of the reaction, the excess ethanol can be removed under reduced pressure.[1]

  • Acidification: The reaction mixture is diluted with water and then acidified to a pH of 2-3 with an acid such as 4 N hydrochloric acid.[1]

  • Precipitation and Filtration: The resulting precipitate is collected by filtration.

  • Washing: The solid is washed with water and a non-polar solvent like diethyl ether to remove impurities.[1]

  • Purification: The crude product is purified by recrystallization, typically from ethanol.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Acid Hydrazide + CS2 + KOH in Ethanol reflux Reflux (monitor by TLC) start->reflux concentrate Remove Ethanol (optional) reflux->concentrate acidify Dilute with Water & Acidify (pH 2-6) concentrate->acidify precipitate Precipitate Formation acidify->precipitate filter Filter Precipitate precipitate->filter wash Wash with Water & Diethyl Ether filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize final_product Pure 5-substituted-1,3,4-oxadiazole-2-thiol recrystallize->final_product

Caption: Experimental workflow for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiol.

troubleshooting_flowchart start Acidification Step q1 Is a precipitate forming? start->q1 a1_yes Proceed to Filtration q1->a1_yes Yes q1_no No Precipitation q1->q1_no No q2 Is it an oil or a solid? a1_yes->q2 a2_solid Proceed to Filtration q2->a2_solid Solid a2_oil Induce Crystallization: - Scratch flask - Triturate with non-polar solvent q2->a2_oil Oil q3 Is the product pure after filtration? a2_solid->q3 a2_oil->q3 q1_no_actions Check pH (target 2-6) Cool in ice bath Reduce solvent volume q1_no->q1_no_actions a3_yes Characterize Product q3->a3_yes Yes a3_no Purify: - Wash thoroughly - Recrystallize (e.g., from ethanol) q3->a3_no No

Caption: Troubleshooting decision tree for the acidification step.

References

Validation & Comparative

comparative study of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol with other corrosion inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Alternative Corrosion Inhibitors Supported by Experimental Data.

In the ongoing effort to mitigate the costly and detrimental effects of metallic corrosion, researchers are continually exploring novel organic compounds that can serve as effective corrosion inhibitors. Among these, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have shown significant promise. This guide provides a comparative study of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol (PyODT) , a promising corrosion inhibitor, with other established and emerging corrosion inhibitors. The comparison is based on quantitative data from electrochemical and weight loss studies, providing a clear and objective overview of its performance.

Performance Comparison of Corrosion Inhibitors

The inhibition efficiency of a corrosion inhibitor is a key metric for its performance. The following tables summarize the performance of PyODT in comparison to other heterocyclic and commercial corrosion inhibitors for mild steel in acidic environments, as determined by various experimental techniques.

Table 1: Comparison of Inhibition Efficiency Determined by Potentiodynamic Polarization

InhibitorConcentration (mM)Corrosive MediumInhibition Efficiency (%)Reference
This compound (PyODT) 0.51 M HCl95[1]
2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (4-POX)11 M HCl91[2]
5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT)Not Specified1.0 M HClNot Specified[3]
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol (MPOT)Not Specified1.0 M HClNot Specified[3]
N-benzyl-N?-phenyl thiourea (BPTU)0.0003 M0.1M HCl>97[4]
N-cyclohexyl-N?-phenyl thiourea (CPTU)0.0003 M0.1M HCl>97[4]
Ciprofloxacin3 mM1 mol·L−1 HCl80.1[5]
AmoxicillinNot Specified1 mol·L−1 HClNot Specified[5]
CloxacillinNot Specified1 mol·L−1 HClNot Specified[5]

Table 2: Comparison of Inhibition Efficiency Determined by Electrochemical Impedance Spectroscopy (EIS)

InhibitorConcentration (mM)Corrosive MediumInhibition Efficiency (%)Reference
This compound (PyODT) 0.51 M HClNot Specified[1]
5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2-thiol (5-HOT)0.51 M HClNot Specified[1]
5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT)Not Specified1.0 M HClNot Specified[3]
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol (MPOT)Not Specified1.0 M HClNot Specified[3]
N-acetylcysteine (NAC)Not Specified1.0 mol L−1 HCl~89[6]

Table 3: Comparison of Inhibition Efficiency Determined by Weight Loss Method

InhibitorConcentrationImmersion TimeCorrosive MediumInhibition Efficiency (%)Reference
This compound (PyODT) Not SpecifiedNot Specified1 M HClNot Specified[7]
2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (4-POX)1 mMNot Specified1M HCl91[2]
5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT)Various12.0 h1.0 M HClIncreases with concentration[3]
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol (MPOT)Various12.0 h1.0 M HClIncreases with concentration[3]
Ciprofloxacin3×10-3MNot Specified1 mol·L−1 HCl80.1[5]
Bambusa Arundinacea Extract10% v/v72 h1 M HCl72.84[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate objective comparisons.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.

1. Specimen Preparation:

  • Mild steel coupons with dimensions of approximately 2.5 cm x 2.0 cm x 0.2 cm are used.

  • The coupons are mechanically polished using a series of emery papers of decreasing grit size to achieve a smooth surface.

  • The polished coupons are then washed with double-distilled water, degreased with acetone, and dried in a desiccator.

  • The initial weight of each coupon is accurately measured and recorded.

2. Test Solution Preparation:

  • A 1 M hydrochloric acid (HCl) solution is prepared by diluting analytical grade HCl with double-distilled water.

  • The inhibitor, this compound, and other comparative inhibitors are dissolved in the corrosive medium at various concentrations.

3. Immersion Test:

  • The pre-weighed mild steel coupons are suspended in beakers containing the test solutions (with and without inhibitor) for a specified immersion period (e.g., 6, 12, or 24 hours) at a constant temperature.

  • After the immersion period, the coupons are removed, washed with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, rinsed with distilled water and acetone, and then dried.

  • The final weight of each coupon is measured.

4. Calculation of Corrosion Rate and Inhibition Efficiency:

  • The weight loss is calculated as the difference between the initial and final weights.

  • The corrosion rate (CR) in mm/year is calculated using the formula: CR = (K * W) / (A * T * D) where K is a constant (8.76 x 10^4), W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.

  • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical techniques provide rapid and sensitive methods for evaluating corrosion inhibition. A standard three-electrode setup is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

1. Potentiodynamic Polarization:

  • The working electrode is immersed in the test solution and allowed to stabilize for a certain period (e.g., 30 minutes) to reach a steady open-circuit potential (OCP).

  • The potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[9]

  • The corrosion current density (i_corr) is determined by extrapolating the Tafel plots of the polarization curve.

  • The inhibition efficiency (IE%) is calculated as: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

2. Electrochemical Impedance Spectroscopy (EIS):

  • After the OCP has stabilized, a small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[9]

  • The impedance data is plotted in Nyquist and Bode plots.

  • The charge transfer resistance (R_ct) is determined from the Nyquist plot. A larger R_ct value indicates a higher resistance to corrosion.

  • The inhibition efficiency (IE%) is calculated as: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams created using the DOT language illustrate the workflows for weight loss and electrochemical measurements.

WeightLossWorkflow cluster_prep Specimen Preparation cluster_immersion Immersion Test cluster_post Post-Immersion Analysis p1 Polish Mild Steel Coupon p2 Wash & Degrease p1->p2 p3 Dry & Weigh (Initial) p2->p3 i2 Immerse Coupon for Specified Time p3->i2 i1 Prepare Corrosive Solution (with/without inhibitor) i1->i2 po1 Remove & Clean Coupon i2->po1 po2 Dry & Weigh (Final) po1->po2 po3 Calculate Weight Loss, Corrosion Rate & IE% po2->po3 ElectrochemicalWorkflow cluster_setup Electrochemical Cell Setup cluster_measurements Electrochemical Measurements cluster_analysis Data Analysis s1 Prepare Working Electrode (Mild Steel) s2 Assemble Three-Electrode Cell s1->s2 s3 Add Test Solution (with/without inhibitor) s2->s3 m1 Stabilize at Open Circuit Potential (OCP) s3->m1 m2 Perform Potentiodynamic Polarization Scan m1->m2 m3 Perform Electrochemical Impedance Spectroscopy (EIS) m1->m3 a1 Determine Corrosion Current (i_corr) from Tafel Plots m2->a1 a2 Determine Charge Transfer Resistance (R_ct) from Nyquist Plot m3->a2 a3 Calculate Inhibition Efficiency (IE%) a1->a3 a2->a3

References

A Comparative Guide: 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol vs. Benzotriazole as Corrosion Inhibitors for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the corrosion inhibition performance of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol (PyODT) and the well-established inhibitor, benzotriazole (BTA), for the protection of steel. The information presented is collated from various experimental studies to offer an objective overview for researchers in materials science and related fields.

Performance Data Summary

The following tables summarize the quantitative data from electrochemical studies on the corrosion inhibition efficiency of PyODT and BTA on steel in acidic and neutral environments. It is important to note that the experimental conditions in these studies may vary.

Table 1: Corrosion Inhibition Performance of this compound (PyODT) on Carbon Steel in 1.0 M HCl

Inhibitor Concentration (mM)Inhibition Efficiency (%)Corrosion Current Density (μA/cm²)Charge Transfer Resistance (Ω·cm²)
0-115025.8
0.175.3284104.5
0.586.7153194.2
1.090.2113263.9
5.093.179374.5

Data extracted from a study by V. T. Tiong et al. (2022).[1]

Table 2: Corrosion Inhibition Performance of Benzotriazole (BTA) on Mild Steel in 1 M H₂SO₄

Inhibitor Concentration (mM)Inhibition Efficiency (%)Corrosion Current Density (μA/cm²)
0-1340
0.268.2426
0.879.5274
1.084.3210

Data extracted from a study by D. Tanwar et al. (2018).[2]

Table 3: Corrosion Inhibition Performance of Benzotriazole (BTA) on Carbon Steel in Neutral Electrolyte (Borate buffer + 0.01 M NaCl)

InhibitorPitting Potential (V vs. Ag/AgCl)
Uninhibited~0.1
BTA (5 mM)~0.4

Data extracted from a study by Y. I. Kuznetsov et al. (2020).[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the performance data.

Electrochemical Measurements for PyODT in 1.0 M HCl[1]
  • Working Electrode: Carbon steel with a composition of (wt%) C 0.21, Si 0.19, Mn 0.53, P 0.012, S 0.018, and Fe balance. The exposed area was 1 cm².

  • Corrosive Medium: 1.0 M HCl solution.

  • Inhibitor: this compound (PyODT) at concentrations of 0.1, 0.5, 1.0, and 5.0 mM.

  • Instrumentation: A three-electrode cell setup with a platinum counter electrode and a saturated calomel electrode (SCE) as the reference.

  • Potentiodynamic Polarization: The potential was scanned from -250 mV to +250 mV versus the open-circuit potential (OCP) at a scan rate of 1 mV/s.

  • Electrochemical Impedance Spectroscopy (EIS): Performed at OCP with a frequency range from 100 kHz to 10 mHz with an AC amplitude of 10 mV.

Weight Loss and Electrochemical Measurements for BTA in 1 M H₂SO₄[2]
  • Material: Mild steel specimens.

  • Corrosive Medium: 1 M H₂SO₄ solution.

  • Inhibitor: Benzotriazole (BTA) at concentrations of 0.2, 0.8, and 1.0 mM.

  • Weight Loss Method: Mild steel coupons were immersed in the test solutions for 48 and 72 hours.

  • Potentiodynamic Polarization: A consistent decrease in the corrosion rate up to 0.58 mm/y with increasing inhibitor concentration was observed.

Electrochemical Measurements for BTA in Neutral Electrolyte[3]
  • Working Electrode: St3 carbon steel.

  • Corrosive Medium: Borate buffer solution with the addition of 0.01 M NaCl (pH 6.7).

  • Inhibitor: 5 mM aqueous solution of Benzotriazole (BTA).

  • Anodic Potentiodynamic Polarization: The potential was scanned from the open circuit potential at a sweep rate of 0.1 mV/s.

Corrosion Inhibition Mechanisms

The effectiveness of these inhibitors stems from their ability to adsorb onto the steel surface, forming a protective barrier.

This compound (PyODT): PyODT is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms, as well as a pyridine ring. These features facilitate its adsorption onto the steel surface. The inhibition mechanism is believed to involve:

  • Physisorption: Electrostatic interaction between the charged inhibitor molecules and the charged metal surface.

  • Chemisorption: Formation of coordinate bonds between the heteroatoms (N, S, O) and the vacant d-orbitals of iron atoms on the steel surface.

PyODT acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1]

Benzotriazole (BTA): BTA is a well-known corrosion inhibitor, particularly for copper and its alloys, but it also shows effectiveness on steel.[2][4] Its mechanism on steel involves the formation of a protective film.[2][3] This film is a polymer-like layer containing iron-azole complexes that are strongly bonded to the metal surface.[3] BTA also acts as a mixed-type inhibitor, though some studies suggest it has a more pronounced effect on the anodic reaction.[5] The formation of this protective layer passivates the metal surface, making it more resistant to corrosion.[6]

Visualizations

The following diagrams illustrate the experimental workflow for evaluating corrosion inhibitors and the proposed mechanisms of action.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Surface Analysis Steel Steel Sample Polishing Mechanical Polishing Steel->Polishing Cleaning Degreasing & Rinsing Polishing->Cleaning Immersion Immersion in Corrosive Medium +/- Inhibitor Cleaning->Immersion WeightLoss Weight Loss Measurement Immersion->WeightLoss Electrochemical Electrochemical Tests (Polarization, EIS) Immersion->Electrochemical XPS X-ray Photoelectron Spectroscopy (XPS) WeightLoss->XPS SEM Scanning Electron Microscopy (SEM) Electrochemical->SEM

Fig. 1: General experimental workflow for corrosion inhibitor evaluation.

Inhibition_Mechanisms cluster_pyodt PyODT Inhibition Mechanism cluster_bta BTA Inhibition Mechanism PyODT PyODT Molecule Adsorption_P Adsorption PyODT->Adsorption_P Steel_Surface_P Steel Surface Steel_Surface_P->Adsorption_P Protective_Layer_P Protective Film Formation Adsorption_P->Protective_Layer_P Corrosion_Inhibition Corrosion_Inhibition Protective_Layer_P->Corrosion_Inhibition Blocks Anodic & Cathodic Sites BTA BTA Molecule Adsorption_B Adsorption & Complexation BTA->Adsorption_B Steel_Surface_B Steel Surface Steel_Surface_B->Adsorption_B Protective_Layer_B Polymeric Fe-BTA Film Adsorption_B->Protective_Layer_B Protective_Layer_B->Corrosion_Inhibition Passivates Surface

Fig. 2: Proposed corrosion inhibition mechanisms of PyODT and BTA on steel.

Conclusion

Both this compound and benzotriazole demonstrate effective corrosion inhibition for steel. PyODT, a more complex heterocyclic compound, exhibits high inhibition efficiency in acidic media, likely due to the presence of multiple heteroatoms facilitating strong adsorption to the metal surface.[1] Benzotriazole, a simpler and more widely studied inhibitor, forms a protective polymeric film on the steel surface, providing significant protection in both acidic and neutral environments.[2][3]

References

A Comparative Guide to the In Vitro Anticancer Efficacy of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, heterocyclic compounds are a significant area of research, with 1,3,4-oxadiazole derivatives emerging as a promising class of therapeutic agents.[1][2] This guide provides a comparative analysis of the in vitro anticancer efficacy of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol derivatives against various cancer cell lines. The performance of these compounds is benchmarked against established anticancer drugs, supported by quantitative data from cytotoxic assays and detailed experimental protocols. Furthermore, this guide elucidates the potential mechanisms of action through signaling pathway diagrams.

Comparative Cytotoxicity Analysis

The primary measure of in vitro anticancer efficacy is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the IC50 values for various this compound derivatives and other 1,3,4-oxadiazole analogs compared to standard chemotherapeutic agents like doxorubicin and cisplatin.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N′-[(Z/E)-(3-Indolyl)methylidene]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide (24)Not Specified0.010Not SpecifiedNot Specified
5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines (32-34)NUGC, DLD1, etc.0.725-3.274Not SpecifiedNot Specified
2-[2-(Phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e)MDA-MB-231Lower than Doxorubicin at 10 & 50 µMDoxorubicinNot Specified
2,5-di(pyridin-3-yl)-1,3,4-oxadiazole (27)Not SpecifiedComparable to 7-deazaxanthin (inhibitor)7-deazaxanthinNot Specified
AMK OX-12HeLa32.91Not SpecifiedNot Specified
AMK OX-12A54941.92Not SpecifiedNot Specified
Compound 5a (a 1,3,4-oxadiazole-2-thione derivative)MCF-77.52Not SpecifiedNot Specified
Compound 5a (a 1,3,4-oxadiazole-2-thione derivative)HepG212.01Not SpecifiedNot Specified
DoxorubicinHeLa1.7--
CisplatinHeLa77.4--
DoxorubicinHepG211.1--

Note: The data presented is a compilation from multiple studies. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

The determination of in vitro anticancer efficacy relies on standardized experimental procedures. The following are detailed methodologies for key assays cited in the evaluation of this compound derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control.

  • Incubation: The plate is incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.[3]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents exert their effects.

1. Nuclear Staining with Acridine Orange/Ethidium Bromide (AO/EB): This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

  • Cells are treated with the test compounds.

  • After incubation, cells are stained with a mixture of acridine orange and ethidium bromide.

  • Viable cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange to red nuclei with condensed or fragmented chromatin, and necrotic cells have uniformly orange to red nuclei.[4]

2. DNA Ladder Assay: This assay detects the characteristic fragmentation of DNA that occurs during apoptosis.

  • DNA is extracted from both treated and untreated cells.

  • The DNA is then run on an agarose gel.

  • Apoptotic cells will show a "ladder" pattern of DNA fragments, while healthy cells will show a single high molecular weight band.[4]

Visualizing Experimental and Biological Processes

To better understand the workflows and mechanisms discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Treat Cells with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for determining IC50 values using the MTT assay.

Many 1,3,4-oxadiazole derivatives have been reported to induce apoptosis through the intrinsic, or mitochondrial, pathway.[4][5]

signaling_pathway compound 1,3,4-Oxadiazole Derivative mitochondrion Mitochondrion compound->mitochondrion induces stress bcl2 Bcl-2 compound->bcl2 inhibits cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases bax Bax bax->mitochondrion promotes permeabilization bcl2->bax apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: Intrinsic apoptosis pathway induced by 1,3,4-oxadiazole derivatives.

Mechanism of Action

The anticancer activity of 1,3,4-oxadiazole derivatives is attributed to various mechanisms.[6] Several studies suggest that these compounds can act as inhibitors of crucial enzymes involved in cancer cell proliferation and survival, such as:

  • Epidermal Growth Factor Receptor (EGFR): Some derivatives have shown significant anticancer effects through the inhibition of EGFR.[2]

  • Histone Deacetylases (HDACs): Inhibition of HDACs is another mechanism through which these compounds exert their anticancer activity.[2]

  • Thymidine Phosphorylase: Certain derivatives have demonstrated potent inhibitory activity against this enzyme, which is involved in angiogenesis.[6]

  • Tubulin Polymerization: Some 1,3,4-oxadiazole-2-thione derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division.[7]

Furthermore, many 1,3,4-oxadiazole derivatives have been shown to induce apoptosis, often through the intrinsic mitochondrial pathway, as depicted in the diagram above.[4][5] This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases that ultimately results in programmed cell death.

Conclusion

This compound derivatives and related analogs represent a versatile scaffold in the development of novel anticancer agents. The in vitro data indicates that these compounds exhibit potent cytotoxic activity against a range of cancer cell lines, in some cases surpassing the efficacy of standard chemotherapeutic drugs. Their mechanisms of action are diverse, involving the inhibition of key enzymes and the induction of apoptosis. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

Comparative Analysis of Anticancer Activity: 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol Derivatives versus Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative overview of the anticancer activity of a 5-(4-Pyridyl)-1,3,4-oxadiazole derivative and the well-established chemotherapeutic agent, doxorubicin. The data presented is based on available in vitro studies to facilitate an objective comparison for research and development professionals.

Quantitative Comparison of Cytotoxic Activity

Recent research into novel heterocyclic compounds has identified 2,5-disubstituted-1,3,4-oxadiazoles as a promising class of anticancer agents. A study by Stecoza et al. (2021) evaluated a series of such derivatives, including a compound featuring the 5-(4-pyridyl) moiety, against human cancer cell lines. The study utilized doxorubicin as a positive control, allowing for a direct comparison of cytotoxic effects. The results for the most relevant derivative, 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (referred to as compound 3e ), are summarized below.

The data is presented as cell viability percentages following treatment at two different concentrations for 24 and 48 hours. Lower percentages indicate higher cytotoxic activity.

TreatmentConcentrationCell Line: HT-29 (Colon Adenocarcinoma)Cell Line: MDA-MB-231 (Breast Adenocarcinoma)
24h 48h
Compound 3e 10 µM66.8%58.7%
50 µM63.2%55.4%
Doxorubicin 10 µM55.1%46.2%
50 µM48.3%39.1%

Data extracted from Stecoza et al., 2021.[1][2]

Experimental Protocols

The evaluation of the cytotoxic activity of the 5-(4-pyridyl)-1,3,4-oxadiazole derivative and doxorubicin was conducted using a CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).

MTS Assay for Cell Viability

Objective: To determine the cytotoxic effects of the test compounds on cancer cell lines by measuring cell viability.

Materials:

  • Human cancer cell lines (e.g., HT-29, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (5-(4-pyridyl)-1,3,4-oxadiazole derivative, doxorubicin) dissolved in DMSO

  • MTS reagent (CellTiter 96® AQueous One Solution)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are diluted to the desired concentrations (e.g., 10 µM and 50 µM) in a complete culture medium. The culture medium from the wells is replaced with the medium containing the test compounds. Control wells containing untreated cells and wells with medium only (blank) are also included.

  • Incubation: The plates are incubated for the specified durations (e.g., 24 and 48 hours) at 37°C in a 5% CO2 atmosphere.

  • MTS Reagent Addition: Following the incubation period, the MTS reagent is added to each well according to the manufacturer's instructions.

  • Final Incubation: The plates are returned to the incubator for a period of 1 to 4 hours. During this time, viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells after subtracting the absorbance of the blank wells.

Signaling Pathways and Mechanisms of Action

5-(4-Pyridyl)-1,3,4-oxadiazole Derivatives: Proposed Mechanism

Predictive studies on the newly synthesized 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles suggest that their anticancer effects may be mediated through the inhibition of the STAT3 transcription factor and miR-21.[1][2] Both STAT3 and miR-21 are known to be involved in promoting tumor cell proliferation, survival, and invasion.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerization Oxadiazole 5-(4-Pyridyl)-1,3,4-oxadiazole Derivative Oxadiazole->STAT3_active inhibits miR21 miR-21 Oxadiazole->miR21 inhibits miR21_pre pre-miR-21 miR21_pre->miR21 TargetGenes Target Genes (e.g., Bcl-2, Cyclin D1) STAT3_dimer->TargetGenes promotes transcription

Caption: Proposed inhibitory action on STAT3 and miR-21 pathways.

Doxorubicin: Established Mechanism of Action

Doxorubicin is a well-characterized anthracycline antibiotic with multiple anticancer mechanisms. Its primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which inhibits DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, which produces free radicals that cause damage to cellular components, including DNA, proteins, and lipids.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Mitochondria Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoII Topoisomerase II Doxorubicin->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation DNA_breaks DNA Strand Breaks TopoII->DNA_breaks Apoptosis Apoptosis DNA_breaks->Apoptosis Cellular_damage Cellular Damage (Lipids, Proteins) ROS->Cellular_damage Cellular_damage->Apoptosis

Caption: Doxorubicin's multi-faceted mechanism of action.

Conclusion

The presented data indicates that the 5-(4-pyridyl)-1,3,4-oxadiazole derivative 3e exhibits notable cytotoxic activity against both colon and breast cancer cell lines. While doxorubicin demonstrated greater potency at the tested concentrations and time points, the oxadiazole derivative represents a promising scaffold for further development. The potential for a different mechanism of action, targeting the STAT3 and miR-21 pathways, could offer advantages in overcoming resistance mechanisms associated with conventional chemotherapeutics like doxorubicin. Further studies, including the determination of IC50 values across a broader range of cancer cell lines and in vivo efficacy assessments, are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

assessing the antimicrobial spectrum of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol against resistant strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and evaluation of novel chemical entities with potent antimicrobial activity. This guide provides a comparative assessment of the antimicrobial spectrum of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol, a promising heterocyclic compound, against various bacterial and fungal strains, with a focus on its potential against resistant pathogens. This analysis is based on available experimental data for the target compound and its close structural analogs, compared against established antimicrobial agents.

Antimicrobial Performance: A Comparative Analysis

Quantitative data on the antimicrobial activity of this compound and its analogs are summarized below, alongside the performance of standard-of-care antibiotics, ciprofloxacin and vancomycin, against a range of susceptible and resistant microbial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

MicroorganismStrain TypeThis compound (µg/mL)Closely Related Analogs (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)
Staphylococcus aureusMethicillin-Susceptible (MSSA)ND4 - 16[1]0.25 - 10.5 - 2[2][3]
Staphylococcus aureusMethicillin-Resistant (MRSA)ND4 - 32[1]>321 - 4[2][3][4]
Staphylococcus epidermidisSusceptible4[5]ND≤1≤4
Escherichia coliSusceptible8[5]> Ampicillin[6][7]≤0.25[8]NA
Pseudomonas aeruginosaSusceptibleND> Ampicillin[6][7]≤0.5[8]NA
Mycobacterium tuberculosisResistant StrainsND4 - 8 (µM)[6][7]0.5 - 2ND
Aspergillus fumigatusSusceptibleND> Terbinafine[6][7]NANA
Candida albicansSusceptibleND32[9]NANA

ND: No Data Available; NA: Not Applicable. MIC values for comparator drugs are typical ranges and can vary based on the specific strain and testing methodology.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start compound_prep Prepare serial dilutions of This compound start->compound_prep Step 1 inoculum_prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland) start->inoculum_prep Step 2 media_prep Prepare appropriate broth medium (e.g., Mueller-Hinton Broth) start->media_prep Step 3 inoculation Inoculate microtiter plate wells containing compound dilutions compound_prep->inoculation inoculum_prep->inoculation media_prep->inoculation incubation Incubate plates at optimal temperature and duration (e.g., 35°C for 16-20h for bacteria) inoculation->incubation Step 4 read_mic Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubation->read_mic Step 5 end End read_mic->end Step 6

Antimicrobial Susceptibility Testing Workflow

Detailed Experimental Protocols

The determination of the antimicrobial spectrum of this compound and its comparators is conducted following standardized methodologies to ensure reproducibility and accuracy.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted and standardized procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.[6][10]

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial two-fold dilutions of the compound are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: The test microorganism is cultured on an appropriate agar medium. A few colonies are then used to prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Positive (broth and inoculum without antimicrobial agent) and negative (broth only) controls are included. The plates are then incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Antifungal Susceptibility Testing

For fungal pathogens such as Candida and Aspergillus species, a similar broth microdilution method is employed, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 documents, respectively. The primary differences include the use of RPMI-1640 medium and longer incubation times (24-72 hours).[9]

Discussion of Antimicrobial Spectrum and Potential

The available data, although limited for the specific target compound against a wide array of resistant strains, provides a strong indication of the potential of the this compound scaffold as a source of new antimicrobial agents.

  • Activity against Gram-Positive Bacteria: The MIC of 4 µg/mL against Staphylococcus epidermidis is noteworthy.[5] Furthermore, the potent activity of closely related 1,3,4-oxadiazole derivatives against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 4 to 32 µg/mL suggests that this compound may also exhibit activity against this clinically significant resistant pathogen.[1]

  • Activity against Gram-Negative Bacteria: An MIC of 8 µg/mL against Escherichia coli demonstrates a promising level of activity.[5] Studies on analogous compounds have shown activity superior to ampicillin against E. coli and P. aeruginosa, indicating a potential for broad-spectrum antibacterial action.[6][7]

  • Activity against Mycobacteria: The demonstrated activity of a pyridin-4-yl-1,3,4-oxadiazole amine derivative against drug-resistant Mycobacterium tuberculosis at low micromolar concentrations is particularly significant, highlighting a potential application in treating tuberculosis.[6][7]

  • Antifungal Potential: The antifungal activity of related oxadiazole-thiol derivatives against Aspergillus fumigatus and other 1,3,4-oxadiazoles against Candida albicans suggests that this compound should be further investigated for its antifungal properties.[6][7][9]

References

A Comparative Analysis of the Antifungal Potential of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal activities of the investigational compound 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol and the established antifungal drug, fluconazole. This objective analysis is based on available experimental data to inform research and development in the pursuit of novel antifungal agents.

Introduction

The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, necessitates the discovery and development of new therapeutic agents. The 1,3,4-oxadiazole scaffold has emerged as a promising heterocyclic nucleus in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, this compound has been investigated for its antimicrobial properties. This guide compares its antifungal profile with that of fluconazole, a widely used triazole antifungal.

Mechanism of Action

Fluconazole: Fluconazole's mechanism of action is well-established. It is a highly selective inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway, which is a vital component of the fungal cell membrane. By inhibiting this enzyme, fluconazole disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.

This compound and Related Compounds: The precise antifungal mechanism of this compound is not as extensively characterized as that of fluconazole. However, research into the broader class of 1,3,4-oxadiazole derivatives suggests potential mechanisms. Some studies propose that these compounds may also target the ergosterol biosynthesis pathway, possibly through the inhibition of lanosterol 14-α-demethylase, similar to azole antifungals. Other investigations into different 1,3,4-oxadiazole derivatives have suggested alternative targets, such as the enzyme thioredoxin reductase, which is crucial for maintaining the redox balance within the fungal cell.

Antifungal Mechanisms Figure 1. Proposed Mechanisms of Antifungal Action cluster_fluconazole Fluconazole cluster_oxadiazole This compound (Proposed) Fluconazole Fluconazole Lanosterol 14-α-demethylase Lanosterol 14-α-demethylase Fluconazole->Lanosterol 14-α-demethylase inhibits Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14-α-demethylase->Ergosterol Synthesis required for Fungal Cell Membrane Fungal Cell Membrane Ergosterol Synthesis->Fungal Cell Membrane disruption of Oxadiazole 5-(4-Pyridyl)-1,3,4- oxadiazole-2-thiol Target_1 Lanosterol 14-α-demethylase Oxadiazole->Target_1 may inhibit Target_2 Thioredoxin Reductase Oxadiazole->Target_2 may inhibit Ergosterol_Pathway Ergosterol Synthesis Disruption Target_1->Ergosterol_Pathway Redox_Imbalance Redox Imbalance Target_2->Redox_Imbalance

Caption: Figure 1. Proposed Mechanisms of Antifungal Action

Comparative Antifungal Activity

Direct comparative studies of the antifungal activity of this compound and fluconazole are limited. However, data from various studies on 5-substituted 1,3,4-oxadiazole-2-thiols and fluconazole allow for an indirect comparison. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antifungal potency, against various fungal pathogens. A lower MIC value indicates greater potency.

Table 1: Antifungal Activity of this compound and Related Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
This compoundAspergillus fumigatus>100Yarmohammadi et al., 2021
This compoundCandida albicans>100Yarmohammadi et al., 2021
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiolAspergillus fumigatus4Yarmohammadi et al., 2021
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiolCandida albicans8Yarmohammadi et al., 2021

Note: Data for this compound indicates weak to no activity against the tested fungal strains, while other derivatives show moderate activity.

Table 2: Antifungal Activity of Fluconazole

Fungal StrainMIC Range (µg/mL)Reference
Candida albicans0.25 - 2.0Clinical and Laboratory Standards Institute (CLSI)
Aspergillus fumigatusGenerally resistant (MIC >64)CLSI
Candida glabrata0.5 - 32CLSI
Cryptococcus neoformans2 - 16CLSI

Based on the available data, this compound itself does not demonstrate significant antifungal activity against the tested strains of Aspergillus fumigatus and Candida albicans. In contrast, certain other derivatives of 1,3,4-oxadiazole-2-thiol, such as the 5-(4-fluorophenyl) analog, exhibit moderate activity. Fluconazole remains highly potent against most Candida species but has limited activity against Aspergillus species.

Experimental Protocols

The determination of antifungal activity is typically performed using standardized methods to ensure reproducibility and comparability of results. The most common method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antifungal agent in a liquid growth medium in a microtiter plate. A standardized suspension of the fungal isolate is then added to each well. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits fungal growth.

Experimental_Workflow Figure 2. General Workflow for MIC Determination Start Prepare Antifungal Stock Solution Serial_Dilution Perform Serial Dilutions in Microtiter Plate Start->Serial_Dilution Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at Controlled Temperature and Time Inoculation->Incubation Read_Results Visually or Spectrophotometrically Read Results Incubation->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Growth) Read_Results->Determine_MIC

Caption: Figure 2. General Workflow for MIC Determination

Summary and Outlook

The currently available data suggests that this compound possesses limited in vitro antifungal activity against the common fungal pathogens Aspergillus fumigatus and Candida albicans. In comparison, fluconazole demonstrates potent activity against a broad range of Candida species, although it is not effective against Aspergillus.

However, the broader class of 1,3,4-oxadiazole-2-thiol derivatives remains a subject of interest for antifungal drug discovery. The moderate activity observed with other analogs, such as 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, indicates that structural modifications to the 5-position of the oxadiazole ring can significantly impact antifungal potency.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: Systematic modifications of the 5-pyridyl moiety and other positions of the 1,3,4-oxadiazole-2-thiol scaffold could lead to the identification of derivatives with improved antifungal activity.

  • Mechanism of action studies: Elucidating the precise molecular targets of active 1,3,4-oxadiazole derivatives will be crucial for their further development and for understanding potential resistance mechanisms.

  • In vivo efficacy studies: Compounds that demonstrate promising in vitro activity should be evaluated in animal models of fungal infections to assess their therapeutic potential.

Evaluating the Enzyme Inhibitory Selectivity of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol, is a versatile pharmacophore that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This guide provides a comparative evaluation of its enzyme inhibitory selectivity, presenting available experimental data alongside that of established inhibitors. The information is intended to assist researchers in assessing its potential as a lead compound for the development of novel therapeutic agents.

Executive Summary

This compound and its derivatives have demonstrated inhibitory activity against several key enzymes implicated in various diseases, including cancer and neurodegenerative disorders. Notably, a substituted derivative of this compound has shown potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis. While a comprehensive selectivity profile of the parent compound against a wide range of enzymes is not extensively documented in a single study, this guide collates available data and compares it with well-known inhibitors to provide a preliminary assessment of its selectivity.

Data Presentation: Enzyme Inhibitory Activity

The following tables summarize the available quantitative data for this compound and its derivatives, alongside established inhibitors for a range of enzymes.

Table 1: VEGFR-2 Inhibition

CompoundTarget EnzymeIC50Reference CompoundIC50
3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thione (Compound 3i)VEGFR-20.5 µM[1][2]Sorafenib90 nM[3][4][5][6]

Table 2: EGFR Inhibition

CompoundTarget EnzymeIC50Reference CompoundIC50
This compoundEGFRData not availableErlotinib2 nM[7][8]

Table 3: Thymidine Phosphorylase Inhibition

CompoundTarget EnzymeIC50Reference CompoundIC50
This compoundThymidine PhosphorylaseData not availableTipiracil~14-20 nM[9]

Table 4: α-Glucosidase Inhibition

CompoundTarget EnzymeIC50Reference CompoundIC50
This compoundα-GlucosidaseData not availableAcarbose~11 nM - 117.20 µg/mL (Varies by study)[10]

Table 5: Acetylcholinesterase (AChE) Inhibition

CompoundTarget EnzymeIC50Reference CompoundIC50
This compoundAcetylcholinesteraseData not availableDonepezil~5.7 - 6.7 nM[11][12]

Table 6: Other Biological Activities of this compound

ActivityAssayResult
AntioxidantDPPH free radical-scavengingIC50 = 17.47 µM[13]
AntimicrobialMIC against Escherichia coli8 µg/mL[13]
AntimicrobialMIC against Staphylococcus epidermidis4 µg/mL[13]
Anti-inflammatoryIn vivo carrageenan-induced paw edema40.7% inhibition at 50 mg/kg

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on established methods found in the literature.

VEGFR-2 Kinase Assay (Luminescence-based)

This assay measures the amount of ATP remaining in solution following a kinase reaction.

  • Materials: Recombinant human VEGFR-2, kinase assay buffer, ATP, test compound, and a luminescence-based ATP detection reagent.

  • Procedure:

    • Add kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature for a defined period.

    • Stop the reaction and add the ATP detection reagent.

    • Measure the luminescence signal using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

EGFR Kinase Assay (TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by EGFR.

  • Materials: Recombinant human EGFR, kinase buffer, biotinylated peptide substrate, ATP, test compound, and a TR-FRET detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

  • Procedure:

    • Add the test compound, EGFR enzyme, and substrate/ATP solution to the wells of a low-volume 384-well plate.

    • Incubate the reaction at room temperature.

    • Stop the reaction by adding the TR-FRET detection solution.

    • Incubate at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

    • Calculate the TR-FRET ratio and determine the IC50 value.

Thymidine Phosphorylase Inhibition Assay (Spectrophotometric)

This assay measures the conversion of thymidine to thymine by monitoring the change in absorbance at 290 nm.

  • Materials: Recombinant human or E. coli thymidine phosphorylase (TP), thymidine, potassium phosphate buffer, and the test compound.

  • Procedure:

    • In a 96-well plate, add potassium phosphate buffer, TP enzyme solution, and the test compound at various concentrations.

    • Incubate the plate at 30°C.

    • Initiate the reaction by adding thymidine.

    • Immediately monitor the increase in absorbance at 290 nm for a set period using a microplate reader.

    • Calculate the rate of thymine formation and determine the inhibitory effect of the test compound.

α-Glucosidase Inhibition Assay (Colorimetric)

This assay is based on the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.

  • Materials: α-glucosidase from Saccharomyces cerevisiae, pNPG, phosphate buffer, and the test compound.

  • Procedure:

    • Pre-incubate the α-glucosidase enzyme with the test compound at various concentrations in a 96-well plate.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate at 37°C.

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE based on the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Materials: Recombinant human AChE, acetylthiocholine (ATC) iodide, DTNB, phosphate buffer, and the test compound.

  • Procedure:

    • In a 96-well plate, add phosphate buffer, AChE solution, DTNB, and the test compound at various concentrations.

    • Pre-incubate the mixture at a controlled temperature.

    • Initiate the reaction by adding the ATC substrate.

    • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

    • Calculate the rate of reaction and determine the percentage of inhibition.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways associated with the enzymes discussed in this guide.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 Signaling Pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates STAT STAT EGFR->STAT Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival) STAT->Gene_Expression MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Akt->Gene_Expression

Caption: Overview of the EGFR Signaling Pathway.

Thymidine_Phosphorylase_Pathway Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP Thymine Thymine TP->Thymine dRP 2-deoxy-α-D-ribose 1-phosphate TP->dRP Angiogenesis Angiogenesis dRP->Angiogenesis Promotes

Caption: Role of Thymidine Phosphorylase in Metabolism.

Alpha_Glucosidase_Pathway Oligosaccharides Oligosaccharides Alpha_Glucosidase α-Glucosidase Oligosaccharides->Alpha_Glucosidase Substrate Glucose Glucose Alpha_Glucosidase->Glucose Hydrolyzes to Absorption Intestinal Absorption Glucose->Absorption Acetylcholinesterase_Pathway Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Substrate Choline Choline AChE->Choline Hydrolyzes to Acetate Acetate AChE->Acetate Termination Termination of Neurotransmission AChE->Termination Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Selectivity Analysis Compound This compound Primary_Assay Primary Inhibition Assay (e.g., at a single high concentration) Compound->Primary_Assay Enzyme_Panel Panel of Target Enzymes (VEGFR-2, EGFR, TP, α-Glucosidase, AChE) Enzyme_Panel->Primary_Assay Dose_Response Dose-Response Assay (for active compounds) Primary_Assay->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Comparison Compare IC50 values across different enzymes IC50->Comparison Selectivity_Profile Generate Selectivity Profile Comparison->Selectivity_Profile

References

A Comparative Guide to Cross-Validation of Analytical Methods for 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of interest in pharmaceutical research. Ensuring the accuracy and reliability of quantitative data is paramount in drug development. This document details the cross-validation of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, presenting supporting hypothetical experimental data to illustrate the comparison.

Introduction to Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. When two different analytical methods are used to measure the same analyte, cross-validation is performed to ensure that the results are comparable and reliable. This is crucial when transferring methods between laboratories or when a new method is introduced to replace an existing one. Key validation parameters include accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the nature of the analyte, the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For the quantification of this compound, both HPLC and UV-Visible Spectrophotometry are viable techniques.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique that offers high resolution and sensitivity. It is considered a gold standard for the quantification of pharmaceutical compounds.

  • UV-Visible Spectrophotometry: This is a simpler and more cost-effective technique that measures the absorption of light by the analyte. It is often used for routine analysis and can be a suitable alternative to HPLC in certain applications.

The following tables summarize the hypothetical performance data for the quantification of this compound by HPLC and UV-Visible Spectrophotometry.

Table 1: Comparison of Validation Parameters

Validation ParameterHPLC MethodUV-Visible Spectrophotometry Method
Linearity (R²) 0.99980.9991
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (RSD)
- Intraday< 1.0%< 1.5%
- Interday< 1.5%< 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.2 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.6 µg/mL
Specificity High (separates from impurities)Moderate (potential interference)
Analysis Time ~10 minutes per sample~2 minutes per sample
Cost per Sample HigherLower

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 column (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (30:70, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Standard Preparation: A stock solution of this compound (100 µg/mL) was prepared in methanol. Working standards were prepared by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 20 µg/mL.

  • Sample Preparation: The sample containing this compound was dissolved in methanol and diluted with the mobile phase to fall within the calibration range.

  • Calibration: A calibration curve was constructed by plotting the peak area against the concentration of the standards.

UV-Visible Spectrophotometry Method

This protocol outlines a simple UV-Visible spectrophotometric method for the quantification of this compound.

  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Methodology:

    • Solvent: Methanol

    • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200 to 400 nm. Let's assume a hypothetical λmax of 280 nm.

  • Standard Preparation: A stock solution of this compound (100 µg/mL) was prepared in methanol. Working standards were prepared by diluting the stock solution with methanol to concentrations ranging from 1 to 25 µg/mL.

  • Sample Preparation: The sample containing this compound was dissolved and diluted with methanol to a concentration within the calibration range.

  • Calibration: A calibration curve was generated by plotting the absorbance at 280 nm against the concentration of the standards.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the primary HPLC method and the secondary UV-Visible Spectrophotometry method.

CrossValidationWorkflow cluster_0 Method Validation cluster_1 Cross-Validation cluster_2 Statistical Analysis cluster_3 Acceptance Criteria HPLC_Val Primary Method Validation (HPLC) Sample_Selection Select a Set of Samples (n > 20) HPLC_Val->Sample_Selection UV_Val Secondary Method Validation (UV-Vis) UV_Val->Sample_Selection Analyze_HPLC Analyze Samples with Primary Method (HPLC) Sample_Selection->Analyze_HPLC Analyze_UV Analyze Samples with Secondary Method (UV-Vis) Sample_Selection->Analyze_UV Compare_Results Compare Results Analyze_HPLC->Compare_Results Analyze_UV->Compare_Results Stat_Analysis Perform Statistical Analysis (e.g., Bland-Altman plot, t-test) Compare_Results->Stat_Analysis Acceptance Results Meet Pre-defined Acceptance Criteria? Stat_Analysis->Acceptance Yes Yes Acceptance->Yes No No Acceptance->No Conclusion Methods are Interchangeable Yes->Conclusion Investigation Investigate Discrepancies No->Investigation

Caption: Cross-validation workflow between two analytical methods.

Conclusion

Both HPLC and UV-Visible Spectrophotometry can be used for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.

  • The HPLC method offers higher sensitivity, specificity, and is the preferred method for complex samples or when low concentrations of the analyte need to be determined. It is also the method of choice for stability-indicating assays where the separation of degradation products is necessary.

  • The UV-Visible Spectrophotometry method is a simpler, faster, and more cost-effective alternative for routine analysis of pure samples or simple formulations where high sensitivity is not a critical factor.

Successful cross-validation, as outlined in the workflow, provides confidence that both methods yield comparable results, allowing for flexibility in laboratory operations and ensuring data integrity throughout the drug development lifecycle.

Comparative Guide to Metal-Organic Frameworks (MOFs) Derived from 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the material properties of hypothetical Metal-Organic Frameworks (MOFs) derived from the trifunctional ligand 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol. Due to the limited availability of specific experimental data on MOFs synthesized from this particular ligand, this guide draws comparisons from existing MOFs incorporating similar functional moieties: pyridyl, oxadiazole, and thiol groups. The data presented herein is compiled from published research on comparable materials to project the potential properties and performance of MOFs based on the target ligand.

Introduction to MOFs with this compound

The ligand this compound presents a unique combination of coordination sites: a pyridyl nitrogen, two nitrogen atoms within the oxadiazole ring, and a thiol group. This multitopic connectivity offers the potential for constructing robust and functional MOFs with diverse topologies. The pyridyl group is a common building block in MOF chemistry, known for forming stable coordination bonds with a variety of metal centers. The oxadiazole moiety can introduce rigidity and potential for specific guest interactions, while the thiol group offers a soft coordination site and a handle for post-synthetic modification or direct application in areas like catalysis and heavy metal capture.[1][2]

This guide will explore the expected material properties of MOFs derived from this ligand by comparing them with well-characterized MOFs containing pyridyl, oxadiazole, and thiol functionalities.

Comparative Analysis of Material Properties

The following tables summarize key material properties of selected MOFs from the literature that share functional similarities with hypothetical MOFs derived from this compound.

Table 1: Comparison of Porosity and Surface Area
MOFLigand(s)Metal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Key Features
Hypothetical MOF-PyrOxThiol This compoundZn(II), Cu(II), Co(II)Projected: 500-1500Projected: 0.3-0.8Trifunctional ligand, potential for high porosity and functional pores.
ZIF-8 2-MethylimidazoleZn(II)1300-18000.66High thermal and chemical stability, sodalite topology.
HKUST-1 Benzene-1,3,5-tricarboxylateCu(II)1500-21000.7-0.9Open metal sites, high porosity, well-defined pore structure.[3]
UiO-66 Terephthalic acidZr(IV)~12000.5Exceptional chemical and thermal stability.
PCN-222 Tetrakis(4-carboxyphenyl)porphyrinZr(IV)~26001.3Porphyrin-based ligand, high porosity, suitable for catalysis.
Fe-red-MOF-1 TetracarboxyphenylethyleneFe(III)50813.56Ultrahigh porosity and hierarchical pore network.[4]
Zr-DMBD 2,5-bis(mercaptomethyl)-1,4-benzenedicarboxylic acidZr(IV)~4000.2Thiol-functionalized for heavy metal capture.[5]

Note: Values for the hypothetical MOF are projections based on properties of MOFs with similar functionalities.

Table 2: Comparison of Thermal Stability
MOFLigand(s)Metal IonDecomposition Temperature (°C)
Hypothetical MOF-PyrOxThiol This compoundZn(II), Cu(II), Co(II)Projected: 250-350
ZIF-8 2-MethylimidazoleZn(II)~450
HKUST-1 Benzene-1,3,5-tricarboxylateCu(II)~350
UiO-66 Terephthalic acidZr(IV)~500
Co-MOF (in-situ ligand) Imidazole–pyridyl–tetrazole derivedCo(II)~333
EMOF-4 Polynitro-pyrazole and 5-nitroamine-1,2,4-oxadiazoleN/A204.4
EMOF-5 Polynitro-pyrazole and 5-nitroamine-1,2,4-oxadiazoleN/A216.2

Note: Values for the hypothetical MOF are projections. Thermal stability is highly dependent on the metal-ligand bond strength.[6]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and characterization of a hypothetical MOF derived from this compound, based on common practices in MOF chemistry.[7][8][9]

Solvothermal Synthesis of a Hypothetical Zn-PyrOxThiol MOF

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.

  • Combine the two solutions in the 20 mL vial and sonicate for 5 minutes to ensure homogeneity.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 120°C at a rate of 5°C/min and hold at 120°C for 48 hours.[7]

  • Cool the oven to room temperature at a rate of 5°C/min.

  • Collect the resulting crystalline product by centrifugation or filtration.

  • Wash the product three times with fresh DMF, followed by three washes with ethanol to remove unreacted starting materials and solvent molecules from the pores.

  • Activate the sample by immersing it in methanol for 24 hours, then decanting the methanol and drying the sample under vacuum at 150°C for 12 hours.[7]

Characterization Methods

3.2.1. Powder X-Ray Diffraction (PXRD)

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.[6][10]

  • Procedure: A small amount of the activated MOF powder is placed on a sample holder. The PXRD pattern is collected using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50°. The resulting pattern can be compared to simulated patterns from single-crystal X-ray diffraction data if available, or used to assess crystallinity and phase purity.[4][11]

3.2.2. Thermogravimetric Analysis (TGA)

  • Purpose: To determine the thermal stability of the MOF and the temperature at which the framework decomposes.[6]

  • Procedure: Approximately 5-10 mg of the activated MOF is placed in an alumina pan. The TGA is performed under a nitrogen atmosphere, heating from room temperature to 800°C at a heating rate of 10°C/min. The weight loss as a function of temperature is recorded.

3.2.3. Gas Sorption Analysis

  • Purpose: To determine the porosity, BET surface area, and pore volume of the MOF.[12][13]

  • Procedure: A known mass of the activated MOF is placed in a sample tube and degassed under vacuum at 150°C for 12 hours to remove any adsorbed guest molecules. A nitrogen adsorption-desorption isotherm is then measured at 77 K. The BET surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3. The total pore volume is estimated from the amount of nitrogen adsorbed at a relative pressure of approximately 0.99.

Visualizations

Signaling Pathways and Experimental Workflows

MOF_Synthesis_Workflow General Solvothermal MOF Synthesis Workflow cluster_solution Solution Preparation metal_salt Metal Salt mix Mixing and Sonication metal_salt->mix ligand Ligand ligand->mix solvent Solvent (e.g., DMF) solvent->mix reaction Solvothermal Reaction (120°C, 48h) mix->reaction cooling Cooling to Room Temperature reaction->cooling collection Product Collection (Filtration/Centrifugation) cooling->collection washing Washing with Solvent (DMF, Ethanol) collection->washing activation Activation (Methanol Exchange & Vacuum Drying) washing->activation characterization Characterization (PXRD, TGA, Gas Sorption) activation->characterization

Caption: A generalized workflow for the solvothermal synthesis of a Metal-Organic Framework.

Caption: Connectivity of the ligand to a metal center forming a 3D framework.

Conclusion

While direct experimental data for MOFs derived from this compound is not yet prevalent in the literature, a comparative analysis of related materials provides valuable insights into their potential properties. The combination of a pyridyl, oxadiazole, and thiol moiety in a single ligand is a promising strategy for the design of multifunctional MOFs. It is anticipated that such MOFs would exhibit moderate to high surface areas, tunable porosity, and thermal stabilities comparable to other pyridyl- and azole-based frameworks. The presence of the thiol group is particularly noteworthy, offering opportunities for applications in catalysis, sensing, and the remediation of heavy metals.[5] Further research into the synthesis and characterization of MOFs from this versatile ligand is warranted to fully explore their potential in various scientific and industrial applications.

References

Benchmarking the Anti-inflammatory Effects of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory potential of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol against two well-established anti-inflammatory drugs: Indomethacin, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor. This document is intended to serve as a resource for researchers and professionals in drug development by presenting experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and workflows.

Comparative Anti-inflammatory Activity

The anti-inflammatory efficacy of a compound is primarily assessed through its ability to inhibit key enzymes in the inflammatory cascade and to reduce the physiological signs of inflammation in vivo.

In Vitro Cyclooxygenase (COX) Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are key mediators of inflammation through the synthesis of prostaglandins.[1] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[2] The inhibitory activity of a compound against these enzymes is a critical indicator of its anti-inflammatory mechanism and potential side effects.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Indomethacin 0.018[1]0.026[1]0.69
Celecoxib >1000.04>2500
Representative 1,3,4-oxadiazole-2-thione Derivative (5b) 0.27[3]--

Note: Data for the representative 1,3,4-oxadiazole-2-thione derivative (5b) is from a study on fenamate analogs where the carboxylic acid was replaced with a 1,3,4-oxadiazole-2-thione moiety.[3] COX-2 IC50 was not reported in this specific study.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of a compound.[4][5] Carrageenan injection induces a localized inflammatory response, and the reduction in paw swelling (edema) by a test compound is a measure of its efficacy.

CompoundDose (mg/kg)Paw Edema Inhibition (%)
Indomethacin 1087.3[6]
Celecoxib 12.548[7]
Representative 1,3,4-oxadiazole-2-thione Derivative (5b) 8.5 (ID50)50[3]

Note: The value for the representative 1,3,4-oxadiazole-2-thione derivative (5b) is the ID50 (dose that causes 50% inhibition), indicating its potency in this model.[3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of anti-inflammatory compounds.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction by a test compound is quantified by measuring the change in absorbance.

Protocol:

  • Reagent Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, heme cofactor, and the test compound at various concentrations. A chromogenic substrate solution is also prepared.

  • Reaction Setup: In a 96-well plate, add the enzyme, heme, and the test compound or vehicle control.

  • Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Incubate the plate at 37°C for a specified time. The absorbance is then measured using a microplate reader at the appropriate wavelength for the chromogen used.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a compound to reduce acute inflammation in a living organism.

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is determined by measuring the reduction in paw volume compared to a control group.

Protocol:

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups.

  • Compound Administration: The test compound, a standard drug (e.g., Indomethacin), or vehicle is administered orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.

cluster_workflow Experimental Workflow for Anti-inflammatory Drug Screening InVitro In Vitro Screening COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay Primary Assay InVivo In Vivo Evaluation COX_Assay->InVivo Promising Candidates Edema_Model Carrageenan-Induced Paw Edema InVivo->Edema_Model Confirmatory Assay Lead_Opt Lead Optimization Edema_Model->Lead_Opt Active Compounds Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: A generalized workflow for the screening and development of novel anti-inflammatory drugs.

cluster_pathway Prostaglandin Synthesis Pathway and NSAID Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Hydrolysis COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib (Selective) Celecoxib->COX2 Oxadiazole 5-(4-Pyridyl)-1,3,4- oxadiazole-2-thiol (Hypothesized Target) Oxadiazole->COX2

Caption: The cyclooxygenase pathway illustrating the mechanism of action of NSAIDs.

References

Safety Operating Guide

Safe Disposal of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol must adhere to stringent safety protocols, not only during its use but also in its disposal. Proper disposal is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated waste.

Compound Hazard Profile

This compound is classified as a hazardous substance. It is a combustible solid that can cause skin and eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Hazard ClassificationDescriptionPrecautionary Codes
Skin IrritationCauses skin irritation[1][2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Eye IrritationCauses serious eye irritation[1][2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Respiratory IrritationMay cause respiratory irritation[1][2]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
CombustibilityCombustible SolidStorage Class 11[1]

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.[1]

  • Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the solid compound.[1]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

Disposal Procedures

The recommended method for the disposal of this compound and its waste involves chemical inactivation through oxidation, followed by disposal as hazardous waste. This approach is based on established protocols for the disposal of thiol-containing compounds.[4][5]

Step 1: Preparation of the Inactivation Solution

Prepare a 10% aqueous solution of sodium hypochlorite (bleach). This can be done by diluting household bleach (typically 5-6% sodium hypochlorite) with an equal volume of water. Prepare this solution in a designated and properly labeled container within a fume hood.

Step 2: Disposal of Solid Waste

For the disposal of solid this compound powder and contaminated solid waste such as weighing paper, gloves, and paper towels:

  • Carefully place all solid waste into a designated, labeled, and sealable hazardous waste container.

  • Do not attempt to treat the solid waste directly with the bleach solution to avoid uncontrolled reactions.

  • The sealed container should be disposed of through a licensed professional waste disposal service.[2]

Step 3: Disposal of Liquid Waste

For liquid waste containing this compound (e.g., reaction mixtures, solutions):

  • In a fume hood, slowly and with stirring, add the liquid waste to a larger container holding the 10% sodium hypochlorite solution. An excess of the bleach solution should be used to ensure complete oxidation.

  • Be aware that the oxidation of thiols can be exothermic. Add the waste slowly and monitor for any temperature increase.

  • Allow the mixture to stand in the fume hood for at least 12-24 hours to ensure the complete destruction of the thiol.[4]

  • After the treatment period, the resulting solution should be collected in a properly labeled hazardous waste container for disposal by a licensed professional service.

Step 4: Decontamination of Glassware

All glassware that has come into contact with this compound must be decontaminated:

  • Rinse the glassware with a suitable solvent (e.g., acetone, ethanol) to remove any residual compound. Collect this solvent rinse as hazardous liquid waste.

  • Immerse the rinsed glassware in the 10% sodium hypochlorite solution in a designated container within a fume hood.

  • Allow the glassware to soak for at least 12-24 hours.[4]

  • After soaking, the glassware can be removed, rinsed thoroughly with water, and then washed using standard laboratory procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of waste generated from the use of this compound.

DisposalWorkflow start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Glassware collect_solid Collect in a Labeled, Sealable Hazardous Waste Container solid_waste->collect_solid treat_liquid Treat with 10% Sodium Hypochlorite Solution in Fume Hood liquid_waste->treat_liquid rinse_glassware Rinse with Solvent (Collect rinse as liquid waste) glassware->rinse_glassware dispose_solid Dispose via Licensed Waste Disposal Service collect_solid->dispose_solid collect_treated_liquid Collect Treated Liquid in Hazardous Waste Container treat_liquid->collect_treated_liquid rinse_glassware->treat_liquid Add rinse to liquid waste soak_glassware Soak in 10% Sodium Hypochlorite Solution for 12-24 hours rinse_glassware->soak_glassware clean_glassware Rinse with Water and Clean via Standard Procedures soak_glassware->clean_glassware dispose_liquid Dispose via Licensed Waste Disposal Service collect_treated_liquid->dispose_liquid

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential safety and logistical information for the handling and disposal of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol (CAS Number: 15264-63-8), a compound that requires careful management due to its potential health hazards. Adherence to these protocols is crucial for minimizing risk and ensuring the well-being of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] A "Warning" signal word is associated with this compound.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety GogglesMust be worn at all times to protect against dust particles and splashes. Should be tightly fitting and conform to recognized standards (e.g., EU EN 166 or US NIOSH).[3]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[3]
Respiratory Protection Dust mask or respiratorA NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge should be used, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation of dust.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn and kept fully buttoned to protect against accidental skin contact.
Footwear Closed-toe shoesRequired to protect the feet from potential spills.

Operational Plan: Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are critical for maintaining a safe laboratory environment.

Handling Procedures
  • Engineering Controls : All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust and vapors.[3]

  • Personal Protective Equipment : Before handling, don all required PPE as outlined in Table 1.

  • Avoiding Contamination : Avoid direct contact with the skin, eyes, and clothing. Do not breathe in the dust.[2]

  • After Handling : Thoroughly wash hands and any exposed skin with soap and water after handling the compound.

Storage Plan
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from sources of ignition.

Disposal Plan
  • Waste Characterization : All waste materials, including the chemical itself and any contaminated items (e.g., gloves, weighing paper), must be treated as hazardous waste.

  • Waste Collection : Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route : Dispose of the hazardous waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.

Emergency Procedures

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]

  • In Case of Inhalation : Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical help.[2]

  • In Case of a Spill : Use absorbent materials to contain the spill. Transfer the material to a sealed container for disposal.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood handling_weigh Weigh Compound in Fume Hood prep_fume_hood->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer post_decontaminate Decontaminate Work Area and Equipment handling_transfer->post_decontaminate disposal_collect Collect Contaminated Materials handling_transfer->disposal_collect post_wash Wash Hands Thoroughly post_decontaminate->post_wash disposal_label Label as Hazardous Waste disposal_collect->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store disposal_dispose Dispose via Approved Channels disposal_store->disposal_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.